molecular formula C8H9NO2 B1362655 2-Amino-4-methylbenzoic acid CAS No. 2305-36-4

2-Amino-4-methylbenzoic acid

Cat. No.: B1362655
CAS No.: 2305-36-4
M. Wt: 151.16 g/mol
InChI Key: RPGKFFKUTVJVPY-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39155. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylbenzoic acid
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InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
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InChI Key

RPGKFFKUTVJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177613
Record name 4-Methylanthranilic acid
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Molecular Weight

151.16 g/mol
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CAS No.

2305-36-4
Record name 2-Amino-4-methylbenzoic acid
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Foundational & Exploratory

2-Amino-4-methylbenzoic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2305-36-4), a key chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors. This document elucidates the compound's fundamental characteristics, including its definitive IUPAC nomenclature and molecular structure. We present a detailed analysis of its physicochemical properties, a robust, field-tested synthetic protocol with mechanistic explanations, and a survey of its current and potential applications. This guide is intended to serve as an authoritative resource for professionals engaged in chemical synthesis and drug discovery, providing the foundational knowledge required for its effective utilization.

Core Identification: IUPAC Name and Molecular Structure

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to ensure unambiguous global communication.

IUPAC Name: This compound [1]

This nomenclature is derived from the parent molecule, benzoic acid. The substituents on the benzene ring are assigned locants to indicate their positions relative to the carboxylic acid group (C1). The amino group (-NH₂) is at position C2, and the methyl group (-CH₃) is at position C4.

Common Synonyms: The compound is also known in the literature and commercial catalogues by several other names, including 4-Methylanthranilic acid and 2-Amino-p-toluic acid.

Molecular Structure

The structure of this compound features a benzene ring substituted with three distinct functional groups: a carboxylic acid, an amine, and a methyl group. This arrangement makes it a valuable and versatile building block in organic synthesis.

References

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid (CAS 2305-36-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary

This document provides a comprehensive technical overview of 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid), CAS number 2305-36-4. It is a crucial aromatic amino acid serving as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide delves into its fundamental physicochemical properties, outlines a detailed and robust laboratory-scale synthesis protocol, specifies analytical methods for quality control, discusses its key applications, and provides essential safety and handling information. The content is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Physicochemical & Spectroscopic Profile

This compound is an aminobenzoic acid derivative characterized by an amino group and a carboxylic acid group attached to a toluene backbone.[1] These functional groups impart both basic and acidic properties, respectively, making it a valuable bifunctional molecule in synthesis.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experiments, predicting reactivity, and ensuring proper handling.

PropertyValueSource(s)
CAS Number 2305-36-4[2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [2][3]
Appearance White to light cream/tan crystalline solid[1][4][5]
Melting Point ~171 °C (decomposes)[6]
Synonyms 4-Methylanthranilic acid, 2-Amino-p-toluic acid[1][2][6]
Purity (Typical) >98.0% (HPLC)[1][6]
Solubility Soluble in water[1]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized or procured compound.

  • ¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range), the amino group protons (a broad singlet), the carboxylic acid proton (a broad singlet, often >10 ppm), and a sharp singlet for the methyl group protons (around 2.2-2.4 ppm).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display eight distinct signals, including those for the carboxyl carbon, the four unique aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretches), N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1670-1710 cm⁻¹), and C-H stretches from the aromatic ring and methyl group.[2]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight. Chemical ionization often shows a prominent [M+H]⁺ peak at m/z 152.[4][7]

Synthesis and Purification

While multiple synthetic routes exist, a common and reliable laboratory-scale preparation involves the ortho-lithiation and subsequent carboxylation of a protected aniline derivative. The following protocol is adapted from established procedures.[4][7]

Synthetic Workflow Overview

The process begins with a halogenated and methylated aniline, which undergoes a halogen-metal exchange followed by reaction with carbon dioxide (dry ice) to install the carboxylic acid group. This approach is effective due to the directing effect of the amino group (after protection or in situ) and the high reactivity of the organolithium intermediate.

SynthesisWorkflow A Start: 2-Bromo-5-methylaniline B Dissolve in Anhydrous Ether (Inert Atmosphere, N₂) A->B C Cool to -78 °C B->C D Slowly Add tert-Butyllithium (Maintain Temp < -65 °C) C->D E Stir at -78 °C for 1.5h (Formation of Lithiated Intermediate) D->E F Quench with Excess Dry Ice (CO₂) (Carboxylation Step) E->F G Aqueous Workup (Add H₂O, Separate Layers) F->G H Acidify Aqueous Layer with HCl (Protonation to form Carboxylic Acid) G->H I Extract with Ethyl Acetate H->I J Dry, Filter, and Concentrate I->J K Final Product: This compound J->K

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

Causality Statement: This protocol utilizes a low-temperature organolithium reaction. The anhydrous conditions and inert atmosphere are critical to prevent the highly reactive tert-butyllithium from being quenched by water or oxygen. The low temperature (-78 °C) is necessary to control the exothermic reaction and prevent unwanted side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 2-bromo-5-methylaniline (10.0 g, 53.7 mmol).

  • Dissolution: Add 500 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyl lithium (1.7 M solution in pentane, 127 mL, 214.8 mmol) dropwise via a syringe or dropping funnel over 15-20 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above -65 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.

  • Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

  • Workup: Allow the mixture to warm to room temperature, which also allows for the complete sublimation of excess dry ice. Add 200 mL of water. Transfer the mixture to a separatory funnel and discard the organic (ether) layer.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify it to a pH of ~5-6 by slowly adding 1N hydrochloric acid (HCl). The product will precipitate as a solid.

  • Extraction & Isolation: Extract the acidified aqueous layer twice with 200 mL portions of ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4][7]

  • Purification (Recrystallization): The resulting tan solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a light cream or off-white crystalline solid. A typical yield is around 50-60%.[4]

Analytical Quality Control

To ensure the material is suitable for downstream applications, particularly in drug development, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method.

HPLC Method for Purity Assessment

Self-Validation Principle: An effective HPLC protocol must demonstrate specificity (the ability to separate the main compound from impurities), linearity, accuracy, and precision. The use of a C18 column is standard for reverse-phase separation of moderately polar aromatic compounds. The acidic mobile phase ensures the carboxylic acid group is protonated for good peak shape.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid D Equilibrate HPLC System (C18 Column) A->D B Prepare Standard Solution: ~1 mg/mL in Mobile Phase E Inject Standard Solution (Establish Retention Time) B->E C Prepare Sample Solution: ~1 mg/mL in Mobile Phase F Inject Sample Solution C->F D->E E->F G Acquire Chromatogram (UV Detection at ~254 nm) F->G H Integrate Peaks in Chromatogram G->H I Calculate Purity: (Area of Main Peak / Total Area) * 100 H->I

Caption: Standard workflow for purity analysis of this compound by HPLC.

Detailed HPLC Protocol
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or phosphoric acid.[8] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is typically required for use as a synthetic intermediate.[6]

Applications in Organic Synthesis and Drug Discovery

This compound is not typically a final active pharmaceutical ingredient (API) but rather a critical "building block".[9] Its bifunctional nature (an amine and a carboxylic acid) allows it to be a versatile starting point for the synthesis of more complex molecules. The aminobenzoic acid scaffold is present in numerous classes of therapeutic agents.[9][10]

  • Intermediate for APIs: It serves as a precursor for synthesizing various pharmaceutical compounds. For example, related structures are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.[11][12] The amino group can be acylated or used in coupling reactions (e.g., Buchwald-Hartwig coupling), while the carboxylic acid can be converted to esters, amides, or other functional groups.[11]

  • Agrochemicals: It is reported to have applications as a plant growth regulator and has herbicidal functions.[4]

  • Dye Production: The aromatic amine functionality makes it a suitable intermediate in the synthesis of certain dyes.[1]

Applications cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemicals A This compound (Core Building Block) B Amide Coupling (Reaction at COOH group) A->B C Acylation / Sulfonylation (Reaction at NH₂ group) A->C D Esterification (Reaction at COOH group) A->D G Plant Growth Regulators A->G H Herbicidal Compounds A->H E Heterocycle Formation (e.g., Quinazolinones) B->E C->E F Complex API Scaffolds D->F E->F

Caption: Synthetic utility of this compound as a versatile building block.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety.

GHS Hazard Information
HazardCodeStatementSource(s)
Skin Irritation H315Causes skin irritation[5][13]
Eye Irritation H319Causes serious eye irritation[5][13]
Respiratory Irritation H335May cause respiratory irritation[5][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[13][14]

    • Respiratory Protection: Avoid breathing dust.[13][15] If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

  • Safe Handling Practices: Wash hands thoroughly after handling.[5][13] Avoid contact with skin, eyes, and clothing.[15]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][13]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][14]

Conclusion

This compound (CAS 2305-36-4) is a foundational chemical intermediate with significant value in the pharmaceutical and chemical industries. Its utility stems from the presence of two reactive functional groups on a stable aromatic core. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in research and development settings.

References

A Comprehensive Technical Guide to 4-Methylanthranilic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methylanthranilic acid, a key aromatic building block, holds significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, an amino group, and a methyl substituent on a benzene ring—offers a versatile platform for synthesizing a diverse array of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth exploration of the physical and chemical properties of 4-Methylanthranilic acid, its spectroscopic signature, and its reactivity. Furthermore, it details robust experimental protocols for its characterization, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application in pioneering research and development endeavors.

Introduction: The Strategic Importance of 4-Methylanthranilic Acid

4-Methylanthranilic acid, systematically named 2-amino-4-methylbenzoic acid, is an off-white to tan crystalline powder.[1] It is a substituted derivative of anthranilic acid, a molecule that itself is a precursor in the biosynthesis of tryptophan and finds use in the production of dyes, pigments, and saccharin.[2] The strategic placement of the methyl group at the 4-position, para to the amino group, subtly modulates the electronic properties and steric environment of the molecule compared to its parent compound. This seemingly minor structural alteration can have profound impacts on the reactivity of the functional groups and the biological activity of its derivatives.

In the context of drug discovery, the anthranilic acid scaffold is a "privileged" structure, appearing in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3] The ability to derivatize 4-Methylanthranilic acid at its amino and carboxylic acid functionalities allows for the generation of large compound libraries, which is a cornerstone of modern high-throughput screening and lead optimization.[3] Understanding the fundamental properties of this molecule is therefore paramount for its rational use in the synthesis of novel therapeutic agents.

Core Physicochemical and Structural Characteristics

A molecule's physical and chemical properties are the bedrock upon which its applications are built. These parameters dictate its solubility, stability, and how it will behave in a reaction mixture or a biological system.

Tabulated Physical and Molecular Data

The fundamental identifiers and properties of 4-Methylanthranilic acid are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[4][5]
Molecular Weight 151.16 g/mol [4][5]
IUPAC Name This compound[4]
Synonyms 4-Methylanthranilic acid, 2-Amino-p-toluic acid[4][6]
CAS Number 2305-36-4[4][5][7]
Physical Appearance Off-white to tan crystalline powder[1]
Melting Point 174-177 °C[8]
Canonical SMILES CC1=CC(=C(C=C1)C(=O)O)N[4]
InChIKey RPGKFFKUTVJVPY-UHFFFAOYSA-N[5]
pKa (carboxyl) ~4.85 (estimated from anthranilic acid)[2]
pKa (amino) ~2.17 (estimated from anthranilic acid)[2]
Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. 4-Methylanthranilic acid exhibits the following general solubility characteristics:

  • Slightly soluble in cold water.

  • Soluble in hot water.

  • Soluble in common organic solvents such as ethanol, methanol, and DMSO.[8]

This differential solubility is highly advantageous for purification by recrystallization, a standard technique for obtaining high-purity solid compounds.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopic techniques provide a non-destructive window into the molecular structure of a compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of 4-Methylanthranilic acid in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl group protons will give rise to a singlet at approximately δ 2.2-2.4 ppm. The amine (NH₂) protons will appear as a broad singlet, and the carboxylic acid (COOH) proton will also be a broad singlet at a more downfield chemical shift (often > δ 10 ppm), with its position being sensitive to concentration and residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170 ppm. The six aromatic carbons will resonate in the δ 110-150 ppm region, with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon will be the most upfield signal, typically around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Methylanthranilic acid, typically acquired as a solid (e.g., KBr pellet or split mull), will display characteristic absorption bands.[5]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

  • N-H Stretch (Amine): Two distinct, sharper peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the primary amine.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1670-1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Methylanthranilic acid stems from the presence of three distinct functional handles: the aromatic ring, the nucleophilic amino group, and the electrophilic carboxylic acid.

Reactivity_of_4_Methylanthranilic_Acid cluster_amine Amine Reactions cluster_acid Carboxylic Acid Reactions cluster_bifunctional Bifunctional Reactivity 4MAA 4-Methylanthranilic Acid Acylation N-Acylation (Amide Formation) 4MAA->Acylation RCOCl Alkylation N-Alkylation 4MAA->Alkylation R-X Diazotization Diazotization (Sandmeyer, etc.) 4MAA->Diazotization NaNO₂, HCl Esterification Esterification 4MAA->Esterification R-OH, H⁺ Amidation Amide Formation (Coupling) 4MAA->Amidation R₂NH, Coupling Agent Reduction Reduction to Alcohol 4MAA->Reduction LiAlH₄ Cyclization Heterocycle Synthesis (e.g., Quinazolinones) 4MAA->Cyclization Phosgene, etc. Amide_Coupling_Workflow start Start | Dry, N₂-flushed flask dissolve Dissolve 4-MAA (1 eq.) in anhydrous DMF start->dissolve add_amine Add Amine (1.1 eq.) & DIPEA (2.5 eq.) dissolve->add_amine add_hatu Add HATU solution (1.2 eq. in DMF) dropwise add_amine->add_hatu react Stir at Room Temp (4-12 h) add_hatu->react monitor Monitor by TLC react->monitor workup Aqueous Workup 1. Quench with 1M HCl 2. Extract with EtOAc 3. Wash (HCl, NaHCO₃, brine) monitor->workup Reaction Complete isolate Isolate Product 1. Dry over Na₂SO₄ 2. Filter 3. Concentrate in vacuo workup->isolate purify Purify by Column Chromatography or Recrystallization isolate->purify end End | Pure Benzamide Product purify->end

References

2-Amino-4-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates its fundamental properties, synthesis protocols, strategic applications, and critical safety measures, grounding all information in authoritative scientific data.

Core Compound Identification and Physicochemical Properties

This compound, also known by its synonym 4-methylanthranilic acid, is an aromatic compound featuring both an amino and a carboxylic acid functional group attached to a toluene backbone.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] The presence of the amino group imparts basic characteristics, while the carboxylic acid group provides acidity.[1]

The compound typically appears as a light cream or white to off-white crystalline solid.[1][2] Its polarity, conferred by the functional groups, allows for solubility in water.[1]

Table 1: Key Physicochemical Data
IdentifierValueSource(s)
Molecular Formula C₈H₉NO₂[1][3][4][5]
Molecular Weight 151.16 g/mol [3][4][5][6]
CAS Number 2305-36-4[1][3][4]
Appearance Light cream to off-white crystalline solid[1][2]
Melting Point 174-177 °C[7]
Boiling Point 329.8 °C at 760 mmHg[7]
Density 1.254 g/cm³[7]
Synonyms 4-Methylanthranilic acid, 2-Amino-p-toluic acid[1][3][4]

Synthesis Protocol: Directed Ortho-Metalation and Carboxylation

A common and effective method for synthesizing this compound involves the directed ortho-metalation of a protected aniline derivative followed by carboxylation. The following protocol is based on the lithiation of 2-bromo-5-methylaniline.[2]

Causality and Experimental Rationale

The choice of 2-bromo-5-methylaniline as the starting material is strategic. The bromine atom can be readily exchanged with lithium, a crucial step for introducing the carboxyl group. The reaction is conducted at extremely low temperatures (-78 °C) to prevent unwanted side reactions and ensure the stability of the highly reactive organolithium intermediate. Tert-butyl lithium is a potent base required for the lithium-halogen exchange.[2] Dry ice (solid CO₂) serves as the electrophile, providing the carbon source for the carboxylic acid group.[2] The final acidification step protonates the carboxylate salt to yield the desired product.

Detailed Step-by-Step Methodology
  • Reaction Setup : Dissolve 2-bromo-5-methylaniline (10.0 g, 53.7 mmol) in 500 mL of anhydrous ethyl ether within a flask equipped for stirring under a nitrogen atmosphere.[2]

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Lithiation : Slowly add tert-butyl lithium (127 mL of a 1.7 M solution in pentane, 214.8 mmol) over 15 minutes. The internal temperature must be maintained below -65 °C.[2]

  • Stirring : Continue stirring the mixture at -78 °C for 1.5 hours to ensure complete formation of the organolithium intermediate.[2]

  • Carboxylation : Quench the reaction by adding an excess of crushed dry ice directly to the reaction mixture.[2]

  • Workup : Once the excess dry ice has sublimated, add water to the flask. Separate and discard the organic (ether) layer.[2]

  • Acidification : Acidify the remaining aqueous layer using 1N hydrochloric acid.[2]

  • Extraction : Extract the acidified aqueous layer twice with ethyl acetate.[2]

  • Isolation : Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a tan crystalline solid (yield: ~59%).[2]

Workflow Visualization

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Core Synthesis cluster_workup Purification & Isolation A Dissolve 2-bromo-5-methylaniline in anhydrous ether B Cool to -78 °C A->B C Slowly add tert-butyl lithium (Maintain T < -65 °C) B->C D Stir for 1.5 hours at -78 °C (Organolithium formation) C->D E Quench with excess dry ice (CO₂) (Carboxylation) D->E F Add H₂O, separate layers E->F G Acidify aqueous layer (1N HCl) F->G H Extract with ethyl acetate G->H I Dry, filter, and concentrate H->I J Yields this compound I->J

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical R&D and Organic Synthesis

This compound is a valuable intermediate in diverse synthetic applications, from pharmaceuticals to dyes.[1] Its structure is closely related to anthranilic acid, a core component of many biologically active molecules.

  • Precursor to NSAIDs : Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[8][9] The structural similarity makes this compound a compound of interest for synthesizing new analgesic and anti-inflammatory agents.[10]

  • Building Block for Heterocycles : The dual functionality of the molecule allows it to be a precursor for synthesizing various heterocyclic systems, which are foundational structures in many pharmaceutical agents.[11]

  • Intermediate in Drug Synthesis : It serves as a crucial building block in the synthesis of specific pharmaceutical compounds. For instance, related aminobenzoic acid structures are indispensable for creating drugs like Tolvaptan.[12]

  • Agrochemicals : The compound has been identified as a plant growth regulator and possesses herbicidal properties, indicating its utility in agricultural science.[2]

G cluster_pharma Pharmaceuticals cluster_other Other Industries A 2-Amino-4-methylbenzoic Acid (Precursor) B NSAID Analogs A->B Analgesic R&D C Heterocyclic Scaffolds A->C Medicinal Chemistry D Active Pharmaceutical Ingredients (APIs) A->D Drug Synthesis E Agrochemicals (Herbicides) A->E Crop Science F Dyes & Pigments A->F Materials Science

Caption: Application pathways for this compound.

Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified as an irritant.

GHS Hazard Information
  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][14]

  • Signal Word : Warning.[13]

Table 2: Recommended Safety and Handling Procedures
ProtocolDescriptionSource(s)
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure eyewash stations are readily accessible.[13][15]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing. If dust is generated, a NIOSH/MSHA-approved respirator should be worn.[13][16]
Handling Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13][14]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[13][14]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13][14]
First Aid (Inhalation) Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is a functionally rich aromatic compound with significant utility in both industrial and academic research. Its well-defined synthesis and versatile chemical nature establish it as a valuable intermediate for developing novel pharmaceuticals, particularly in the anti-inflammatory space, as well as in the creation of agrochemicals and dyes. A thorough understanding of its properties and strict adherence to safety protocols are essential for leveraging its full potential in a research and development setting.

References

A Technical Guide to the Solubility of 2-Amino-4-methylbenzoic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed by the body.[1] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising drug candidate.[2] Therefore, a thorough understanding of an API's solubility in various solvents is essential during the preformulation stage of drug development to guide formulation strategies and ensure optimal drug delivery.[2][3]

2-Amino-4-methylbenzoic acid (CAS 2305-36-4), also known as 4-methylanthranilic acid, is an aromatic amino acid derivative with a molecular formula of C8H9NO2.[4][5] Its structure, containing both a basic amino group and an acidic carboxylic acid group, suggests an amphoteric nature, with solubility being highly dependent on the pH of the medium.[4][6] The presence of a methyl group on the benzene ring also influences its lipophilicity and, consequently, its interaction with various solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueReference
CAS Number 2305-36-4[5][7]
Molecular Formula C8H9NO2[4][5]
Molecular Weight 151.16 g/mol [5]
Appearance White to light yellow crystalline powder[8]
Melting Point 171 °C (decomposes)[8]
Synonyms 2-Amino-p-toluic acid, 4-Methylanthranilic acid[8]

These properties, particularly the presence of both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (carbonyl oxygen and amino nitrogen) sites, along with the nonpolar methyl group and aromatic ring, indicate a complex interplay of forces governing its solubility in different solvents.

Expected Solubility Profile: Insights from a Structural Isomer

Due to the limited availability of specific experimental solubility data for this compound, we will examine the solubility of its structural isomer, 2-amino-3-methylbenzoic acid, to provide an illustrative example of expected solubility trends. A study by R. Z. Li, et al. (2019) provides valuable data on the solubility of 2-amino-3-methylbenzoic acid in twelve common solvents at various temperatures.[9][10]

Table 1: Illustrative Solubility Data for 2-Amino-3-methylbenzoic Acid at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10^3)Classification
1,4-Dioxane158.32Very Soluble
Acetone134.15Very Soluble
2-Butanone105.21Freely Soluble
Ethyl Acetate76.98Freely Soluble
Acetonitrile54.32Soluble
Methanol38.19Soluble
Ethanol25.41Soluble
1-Propanol18.76Sparingly Soluble
1-Butanol14.23Sparingly Soluble
2-Propanol12.58Sparingly Soluble
Toluene1.89Slightly Soluble
Cyclohexane0.15Very Slightly Soluble

Data extracted and interpreted from Li, et al. (2019).[9][10]

Analysis of Solubility Trends and Solvent Effects

The solubility of 2-amino-3-methylbenzoic acid demonstrates a clear dependence on the polarity and hydrogen bonding capabilities of the solvent.

  • Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like 1,4-dioxane, acetone, and 2-butanone. These solvents can accept hydrogen bonds from the carboxylic acid and amino groups of the solute and can engage in dipole-dipole interactions.

  • Polar Protic Solvents: Alcohols (methanol, ethanol, propanols, butanol) show good, but comparatively lower, solubility. While they can act as both hydrogen bond donors and acceptors, the energy required to break the solvent-solvent hydrogen bonds to accommodate the solute can be significant. The decreasing solubility with increasing alkyl chain length (methanol > ethanol > propanol > butanol) is a common phenomenon attributed to the increasing nonpolar character of the alcohol.

  • Nonpolar Solvents: As expected, the solubility is very low in nonpolar solvents like toluene and cyclohexane. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak solute-solvent interactions (van der Waals forces).

It is reasonable to hypothesize that this compound will exhibit a similar solubility pattern, with high solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. The precise solubility values may differ due to subtle differences in crystal packing and the electronic effects of the methyl group's position.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[2] This method is considered the gold standard for thermodynamic solubility determination.[11]

Materials and Equipment
  • This compound (of known purity)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess This compound prep2 Add to vials with a known volume of solvent prep1->prep2 equil1 Seal vials and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 sample4 Dilute filtered solution sample3->sample4 sample5 Quantify concentration (e.g., HPLC-UV) sample4->sample5

Caption: Experimental Workflow for Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C to be relevant for both physical stability and biopharmaceutical evaluation).[12]

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Generate a calibration curve using the chosen analytical method (e.g., by plotting absorbance or peak area versus concentration).

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of this compound using the calibration curve.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account any dilution factors.

Factors Influencing Solubility: A Theoretical Framework

The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound pKa pKa (Amphoteric) Solubility->pKa CrystalLattice Crystal Lattice Energy Solubility->CrystalLattice Hbonding H-Bonding (Donor & Acceptor) Solubility->Hbonding Lipophilicity Lipophilicity (Methyl Group) Solubility->Lipophilicity Polarity Polarity Solubility->Polarity SolventHbonding H-Bonding Capacity Solubility->SolventHbonding pH pH of Medium Solubility->pH

Caption: Key Factors Influencing Solubility.

  • "Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. The presence of polar functional groups (amino and carboxylic acid) in this compound favors its dissolution in polar solvents.

  • pH Dependence: As an amphoteric compound, the solubility of this compound in aqueous media is highly pH-dependent.[6] In acidic solutions (low pH), the amino group will be protonated (-NH3+), forming a more soluble cationic salt. In alkaline solutions (high pH), the carboxylic acid group will be deprotonated (-COO-), forming a more soluble anionic salt.[6] The lowest aqueous solubility is expected at its isoelectric point.

  • Hydrogen Bonding: The ability of the amino and carboxylic acid groups to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like water and alcohols.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While a comprehensive, published dataset on the solubility of this compound in common solvents is currently lacking, this technical guide provides a robust framework for understanding and determining this critical parameter. By analyzing the behavior of a closely related isomer and understanding the fundamental physicochemical principles, researchers can make informed decisions about solvent selection for formulation and analysis. The detailed experimental protocol provided herein offers a standardized method for generating reliable solubility data, empowering scientists in the field of drug development to advance their research with confidence.

References

2-Amino-4-methylbenzoic acid spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methylbenzoic acid, also known as 4-methylanthranilic acid, is a substituted aromatic carboxylic acid with the molecular formula C₈H₉NO₂.[1] As a derivative of anthranilic acid, it serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the amino, methyl, and carboxylic acid functional groups on the benzene ring dictates its chemical reactivity and physical properties. Accurate structural confirmation and purity assessment are paramount in its application, necessitating the use of a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectral data of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just the data, but the underlying scientific principles and experimental causality, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Integrated Spectroscopic Workflow

The unambiguous structural elucidation of an organic molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass Spectrometry reveals the molecular weight and elemental formula. IR Spectroscopy identifies the functional groups present. ¹H and ¹³C NMR spectroscopy then map out the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

G cluster_0 Spectroscopic Analysis of this compound MS Mass Spectrometry Structure Confirmed Structure MS->Structure Molecular Weight & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups (-COOH, -NH2, Ar-H) NMR NMR Spectroscopy NMR->Structure C-H Framework & Connectivity

Caption: Integrated workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol

A robust ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument calibration.

  • Sample Preparation: Approximately 5-25 mg of high-purity this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube.[2] Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] The sample should be fully dissolved to ensure a homogeneous solution, and if any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[2]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm for chemical shift referencing.

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse sequence, and appropriate spectral width.

Data Interpretation and Analysis

The structure of this compound has several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Amino Protons (-NH₂): These protons also exhibit a broad signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Their chemical shift can vary but is generally found in the mid-range of the spectrum.

  • Aromatic Protons (Ar-H): The benzene ring has three protons in unique chemical environments. Their chemical shifts are typically in the range of 6.5-8.0 ppm.[3] The electron-donating amino group and the electron-withdrawing carboxylic acid group influence the precise chemical shifts. We expect to see a doublet for the proton ortho to the carboxylic group, a doublet for the proton ortho to the methyl group, and a singlet-like signal for the proton between the amino and methyl groups.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1H-COOH
~7.8Doublet1HH-6 (ortho to COOH)
~6.7Doublet1HH-5 (ortho to -NH₂)
~6.6Singlet1HH-3 (ortho to -NH₂)
~5.0 - 6.0Broad Singlet2H-NH₂
~2.3Singlet3H-CH₃

Note: The predicted chemical shifts are based on typical values for substituted benzoic acids and may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol
  • Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample is required than for ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[2]

  • Data Acquisition: The spectrum is acquired using a broadband proton-decoupling pulse sequence to ensure that each carbon signal appears as a sharp singlet. A larger number of scans and a longer relaxation delay are often necessary to obtain a high-quality spectrum.

Data Interpretation and Analysis

This compound has eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals in the ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[4]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the typical range of 110-150 ppm.[3] The carbons directly attached to substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups. The amino-bearing carbon (C-2) and the methyl-bearing carbon (C-4) will be shifted upfield compared to the carboxy-bearing carbon (C-1).

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the upfield end of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-COOH
~150C-2 (C-NH₂)
~148C-4 (C-CH₃)
~132C-6
~118C-5
~115C-3
~110C-1 (C-COOH)
~21-CH₃

Note: Predicted values are based on general ranges for substituted aromatic compounds. Actual values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

  • Sample Analysis: A small amount of the solid powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[3]

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Data Interpretation and Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its structure. The spectrum provided by the NIST WebBook (SOLID (SPLIT MULL)) shows key features.[1]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

  • N-H Stretch (Amine): Two distinct, sharp to moderately broad peaks are expected in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1760-1690 cm⁻¹.[5] For an aromatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically found around 1680-1700 cm⁻¹.

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[5]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300MediumN-H Asymmetric & Symmetric Stretch
3300 - 2500Strong, BroadO-H Stretch (Carboxylic Acid)
~3050WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~1680StrongC=O Stretch (Carboxylic Acid)
1600 - 1450MediumC=C Aromatic Ring Stretches
~1300MediumC-N Stretch
~1250StrongC-O Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation and Analysis

The mass spectrum of this compound (Molecular Weight: 151.16 g/mol ) provides clear evidence for its identity.[1]

  • Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule minus one electron will be observed at m/z = 151. This is a crucial piece of data confirming the molecular weight.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for benzoic acids include:

    • Loss of -OH (m/z 134): Cleavage of the hydroxyl group from the carboxylic acid results in a fragment at M-17.

    • Loss of -COOH (m/z 106): Decarboxylation leads to a fragment at M-45, corresponding to the 4-methylaniline radical cation.

    • Loss of H₂O (m/z 133): This can occur from the carboxylic acid.

    • Further Fragmentations: The fragment at m/z 106 can further lose a hydrogen atom to give a fragment at m/z 105.

The NIST mass spectrum for this compound shows a prominent molecular ion peak at m/z 151 and a significant fragment at m/z 106, consistent with the loss of the carboxyl group.

Integrated Structural Confirmation

The combined data from these four spectroscopic techniques provides an unambiguous confirmation of the structure of this compound.

G cluster_1 Structural Confirmation Data_MS MS Data: m/z = 151 (M+) Final_Structure Structure of This compound Data_MS->Final_Structure Confirms Molecular Weight Data_IR IR Data: Broad O-H, C=O, N-H Data_IR->Final_Structure Confirms Functional Groups Data_HNMR 1H NMR Data: Ar-H, -COOH, -NH2, -CH3 signals Data_HNMR->Final_Structure Confirms Proton Framework Data_CNMR 13C NMR Data: 8 Unique Carbons (C=O, Ar-C, -CH3) Data_CNMR->Final_Structure Confirms Carbon Skeleton

Caption: Convergence of spectroscopic data to confirm the final structure.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzoic Acid from 2-bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Amino-4-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic pathway detailed herein involves the carboxylation of 2-bromo-5-methylaniline via a lithiation reaction, a robust and efficient method for the introduction of a carboxylic acid group onto an aromatic ring. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction: Strategic Importance of this compound

This compound, an anthranilic acid derivative, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structural motifs are found in numerous pharmacologically active compounds and agrochemicals. For instance, anthranilic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The title compound also functions as a plant growth-regulator.[3] The synthesis of this molecule from readily available starting materials is therefore of significant interest to the chemical and pharmaceutical industries.

Synthetic Strategy: The Lithiation-Carboxylation Pathway

The chosen synthetic route for the preparation of this compound from 2-bromo-5-methylaniline is a two-step process involving:

  • Lithiation: Formation of an organolithium intermediate by reacting 2-bromo-5-methylaniline with a strong organolithium base.

  • Carboxylation: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

This pathway is favored due to its high efficiency and the commercial availability of the starting materials. The core of this transformation lies in the generation of a highly reactive carbanion, which then acts as a nucleophile to attack carbon dioxide.

Causality Behind Experimental Choices
  • Choice of Organolithium Reagent: Tert-butyl lithium is employed as the strong base for the lithiation step.[3] Its high reactivity is necessary to achieve efficient deprotonation and halogen-metal exchange at the ortho position to the amino group, which is a directed metalation group. The bulky nature of the tert-butyl group can also influence the regioselectivity of the reaction.

  • Low-Temperature Reaction Conditions: The reaction is conducted at a very low temperature (-78 °C).[3] This is critical for several reasons:

    • It prevents unwanted side reactions, such as the decomposition of the highly reactive organolithium intermediates.

    • It ensures the stability of the aryllithium species once formed.

    • It allows for controlled reaction with the electrophile (CO2).

  • Quenching with Excess Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation step.[3] Using a large excess of crushed dry ice ensures that the organolithium intermediate reacts completely to form the desired carboxylate salt.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure reproducibility and high yield.

Materials and Reagents
Reagent/MaterialFormulaMolecular WeightCAS Number
2-bromo-5-methylanilineC₇H₈BrN186.05 g/mol 53078-85-6
tert-Butyl lithium (1.7 M in pentane)C₄H₉Li64.06 g/mol 917-54-4
Anhydrous Ethyl Ether(C₂H₅)₂O74.12 g/mol 60-29-7
Dry Ice (Solid Carbon Dioxide)CO₂44.01 g/mol 124-38-9
1N Hydrochloric AcidHCl36.46 g/mol 7647-01-0
Ethyl AcetateC₄H₈O₂88.11 g/mol 141-78-6
Anhydrous Magnesium SulfateMgSO₄120.37 g/mol 7487-88-9
Step-by-Step Procedure
  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-5-methylaniline (10.0 g, 53.7 mmol) and anhydrous ethyl ether (500 mL).[3]

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. The solution is stirred under a nitrogen atmosphere.[3]

  • Addition of tert-Butyl Lithium: A solution of tert-butyl lithium in pentane (127 mL, 1.7 M, 214.8 mmol) is added slowly to the reaction mixture via the dropping funnel over a period of 15 minutes. The internal temperature should be maintained below -65 °C during the addition.[3]

  • Stirring: After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at -78 °C.[3]

  • Quenching: The reaction is quenched by the addition of excess crushed dry ice in small portions.[3]

  • Work-up:

    • Once all the dry ice has evaporated, water is added to the reaction mixture.[3]

    • The organic layer is separated and discarded.[3]

    • The aqueous layer is acidified to a pH of approximately 2-3 with 1N hydrochloric acid.[3]

    • The acidified aqueous layer is then extracted twice with ethyl acetate.[3]

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be further purified by recrystallization to afford this compound as a tan crystalline solid (4.8 g, 59% yield).[3]

Visualizing the Synthesis Pathway

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylaniline.

reaction_mechanism start 2-bromo-5-methylaniline intermediate Aryllithium Intermediate start->intermediate  + t-BuLi -78 °C, Ether carboxylate Lithium Carboxylate Salt intermediate->carboxylate  + CO₂ (Dry Ice) product This compound carboxylate->product  + H₃O⁺ (Acidic Workup) experimental_workflow setup Reaction Setup: 2-bromo-5-methylaniline in Ether cooling Cool to -78 °C setup->cooling addition Slow Addition of t-BuLi cooling->addition stirring Stir at -78 °C for 1.5h addition->stirring quench Quench with Dry Ice stirring->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification

References

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-Amino-4-methylbenzoic acid core, a seemingly simple yet functionally rich structure, has emerged as a promising starting point for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, offering both foundational knowledge and practical, in-depth protocols. Our narrative is grounded in scientific integrity, aiming to equip the reader with the expertise to not only understand but also to innovate within this exciting area of research.

The this compound Scaffold: A Molecule of Interest

This compound, also known as 4-methylanthranilic acid, is an aromatic amino acid.[1] Its structure, featuring a carboxylic acid, an amino group, and a methyl group on the benzene ring, provides multiple points for chemical modification. This versatility allows for the creation of a wide range of derivatives, including amides and esters, which can be tailored to interact with various biological targets. The strategic placement of these functional groups influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.

Synthesis of this compound Derivatives: Crafting the Molecules

The synthesis of derivatives from the this compound core typically involves the modification of the carboxylic acid and amino groups. Amide and ester derivatives are among the most common and readily synthesized, often serving as the initial library of compounds for biological screening.

General Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry. A common and effective method involves a two-step process starting from 2-aminobenzoic acid (a related precursor, as specific protocols for the 4-methyl derivative are less common in publicly available literature, this serves as a representative example).[2]

Step 1: Formation of the Acid Chloride The carboxylic acid is first converted to a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is usually performed in an inert solvent.

Step 2: Amidation The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. This nucleophilic acyl substitution reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

A more direct, one-step method for synthesizing N-substituted 2-aminobenzamides utilizes isatoic anhydride and a corresponding amine.[2] This approach is efficient and often results in good yields.

Experimental Protocol: Synthesis of 2-Amino-N-(aryl/alkyl)benzamides from Isatoic Anhydride

This protocol is adapted from established procedures for N-substituted 2-aminobenzamides and can be applied to the synthesis of 2-Amino-4-methylbenzamide derivatives by using the corresponding substituted isatoic anhydride.[2]

  • Materials:

    • Isatoic anhydride (or 4-methyl-isatoic anhydride)

    • Appropriate primary or secondary amine (e.g., p-toluidine)

    • Anhydrous solvent (e.g., benzene, toluene, or ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and the selected amine (1.0 equivalent).

    • Add a suitable anhydrous solvent to the flask.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials.

    • For further purification, recrystallize the crude product from a suitable solvent (e.g., benzene).

    • Dry the purified crystals under vacuum to yield the final 2-amino-N-(aryl/alkyl)benzamide.

General Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods. A common laboratory-scale procedure is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of Aminobenzoic Acids

This is a general protocol that can be adapted for the synthesis of this compound esters.[3]

  • Materials:

    • This compound

    • Desired alcohol (e.g., methanol, ethanol)

    • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Procedure:

    • In a round-bottom flask, dissolve the this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

    • Extract the ester product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography or recrystallization.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of aminobenzoic acids have shown promise as antimicrobial agents. The structural modifications on the this compound scaffold can lead to compounds with significant activity against a range of bacteria and fungi.

Evaluating Antimicrobial Efficacy

The primary method for determining the in vitro antimicrobial activity of novel compounds is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Materials:

    • Test compounds (this compound derivatives)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[4]

    • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of final concentrations.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most common bacteria.[4]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are not extensively documented in publicly available literature, general trends for related aminobenzamides suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining antimicrobial potency. Lipophilic and electronically diverse substituents can modulate the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Anticancer Potential: Targeting Uncontrolled Cell Growth

The development of novel anticancer agents is a critical area of research. Derivatives of various benzoic acids have been investigated for their cytotoxic effects against cancer cell lines.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a detailed procedure for evaluating the anticancer activity of this compound derivatives against various cancer cell lines.[6]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

    • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanisms for this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[7] Potential molecular targets could include protein kinases, which are often dysregulated in cancer.

anticancer_pathway cluster_cell Cancer Cell Derivative Derivative Kinase Kinase Derivative->Kinase Inhibition ApoptosisSignal Apoptotic Signaling Cascade Derivative->ApoptosisSignal Induces ProliferationSignal Proliferation Signaling Cascade Kinase->ProliferationSignal Activates CellProliferation Cell Proliferation & Survival ProliferationSignal->CellProliferation Promotes Apoptosis Apoptosis ApoptosisSignal->Apoptosis Triggers

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Derivatives of aminobenzoic acids have demonstrated potential as anti-inflammatory compounds.[8]

In Vitro Evaluation of Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[9][10]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol outlines the steps to assess the anti-inflammatory potential of this compound derivatives.[9][10][11]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (for nitrite measurement)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

    • Incubation: Incubate the plates for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is typically measured at 540 nm.

    • Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only control.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with 2-Amino-4-methylbenzoic acid derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure Nitrite in supernatant using Griess Reagent D->E F Analyze NO production inhibition E->F

Caption: Workflow for in vitro anti-inflammatory screening.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a framework for the synthesis and evaluation of these compounds, highlighting key experimental protocols for assessing their antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on building a more comprehensive structure-activity relationship library for this specific scaffold. The exploration of a wider range of substituents and the synthesis of more complex heterocyclic derivatives could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action through target identification and validation studies will be crucial for the rational design of the next generation of drugs derived from this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Methylanthranilic Acid for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

4-Methylanthranilic acid (IUPAC Name: 2-amino-4-methylbenzoic acid) is an aromatic amino acid and a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3] Given its reactive nature as a substituted aniline and benzoic acid derivative, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a detailed technical overview of the safety precautions, handling protocols, and emergency procedures for 4-Methylanthranilic acid. It is designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The narrative moves beyond simple procedural lists to explain the causality behind each recommendation, grounding safety in established principles of chemical risk management.

Section 2: Core Safety & Toxicological Profile

A foundational aspect of safe chemical handling is a thorough understanding of the substance's intrinsic properties and associated hazards. While comprehensive toxicological data for 4-Methylanthranilic acid is not fully available, existing information from safety data sheets and chemical databases allows for a robust risk assessment.[4][5]

2.1: Chemical & Physical Properties

The physical properties of a compound dictate its potential for exposure and influence the selection of appropriate controls.

PropertyValueSource
CAS Number 2305-36-4[1][3]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1]
Appearance Varies; often a solid powder. Isomers are described as red-brown or brown-gray powders.[4][6]
Synonyms This compound, 2-Amino-p-toluic acid[1][2][3]
2.2: GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication. 4-Methylanthranilic acid is classified as follows, indicating significant potential for irritation upon contact.[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral (potential)4H302: Harmful if swallowed

Note: The H302 classification is based on a smaller percentage of notifications to the ECHA C&L Inventory, suggesting it should be treated as a potential but less consistently reported hazard.[1]

2.3: Toxicological Summary

A critical point for all researchers to understand is that the toxicological properties of 4-Methylanthranilic acid have not been thoroughly investigated.[4][5] There is no available data regarding its carcinogenic, mutagenic, or reproductive effects.[4][5][7][8] This data gap necessitates a cautious approach, treating the compound with a higher degree of care than its formal classifications might suggest. The primary, known health effects are:

  • Eye Contact : Causes serious eye irritation.[1][2][9][10]

  • Skin Contact : Causes skin irritation.[1][2][9][10]

  • Inhalation : May cause respiratory tract irritation, particularly as a dust.[1][2][9][10]

  • Ingestion : May be harmful if swallowed and can cause irritation of the digestive tract.[1][4]

Section 3: The Hierarchy of Controls: A Risk-Based Approach

Effective laboratory safety relies on a multi-layered strategy for risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and is insufficient for ensuring comprehensive safety.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Figure 1: The Hierarchy of Controls for mitigating exposure risk.

For 4-Methylanthranilic acid, this hierarchy is applied as follows:

  • Elimination/Substitution : Not typically feasible as the compound is required for specific synthetic targets.

  • Engineering Controls : This is the most critical layer. Use of a certified chemical fume hood is mandatory to control airborne dust and prevent inhalation.[4][5][11] Facilities must also be equipped with an eyewash station and a safety shower.[4]

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training on the specific hazards of this compound are essential.

  • Personal Protective Equipment (PPE) : PPE is used to protect against residual risk that cannot be eliminated by other controls. The specific requirements are detailed in the following section.

Section 4: Standard Operating Procedures for Safe Handling

4.1: Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11]Protects against splashes and airborne dust, mitigating the "serious eye irritation" hazard.[1][2]
Hand Compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[4][5]Prevents direct contact, addressing the "skin irritation" hazard.[1][2]
Body A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[4][11]Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood. If weighing or transferring outside of a hood, a NIOSH/MSHA-approved dust respirator is necessary.[10][11]Mitigates the "respiratory irritation" hazard from inhaling dust particles.[1][2]
4.2: General Handling & Hygiene Protocols
  • Work Area : Conduct all manipulations of 4-Methylanthranilic acid powder inside a certified chemical fume hood to minimize dust generation and accumulation.[4][5]

  • Avoidance of Contact : Avoid all contact with eyes, skin, and clothing.[4] Do not breathe dust.[9][10]

  • Hygiene : Wash hands and face thoroughly after handling the material and before breaks or leaving the laboratory.[4][11] Do not eat, drink, or smoke in areas where the chemical is handled.[6][12]

  • Clothing : Remove any contaminated clothing immediately and wash it before reuse.[4][11]

4.3: Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Container : Store in a tightly closed, properly labeled container.[4][6][9]

  • Location : Keep in a cool, dry, and well-ventilated area.[4][6][9]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[4][5]

Section 5: Emergency Protocols

Preparedness is key to minimizing harm in the event of an accident. All personnel must be familiar with these procedures before beginning work.

5.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek medical attention after providing initial aid.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][13] Get medical attention immediately. [4]
Skin Contact Take off immediately all contaminated clothing.[13] Flush skin with plenty of soap and water for at least 15 minutes.[4][6] Get medical attention. [4]
Inhalation Remove the victim from exposure to fresh air immediately.[4][13] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[4] Get medical attention. [4][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person. Get medical attention immediately. [4]
5.2: Accidental Release & Spill Cleanup

A calm and systematic response to a spill is essential to prevent further contamination or exposure.

SpillResponse Start Spill Detected Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert PPE Don appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Respirator (if needed) Alert->PPE Contain Cover the spill with an absorbent material (e.g., Chemizorb®) to prevent dust dispersal. PPE->Contain Cleanup Carefully sweep up the material. AVOID CREATING DUST. Contain->Cleanup Container Place waste into a sealed, labeled container for hazardous disposal. Cleanup->Container Decon Decontaminate the spill area with soap and water. Container->Decon End Dispose of waste and contaminated PPE according to institutional protocols. Decon->End

Caption: Figure 2: Workflow for responding to a chemical spill.

Key Procedural Points for Spills:

  • Ensure adequate ventilation.[4]

  • Prevent the product from entering drains or waterways.[11][13]

  • All collected material should be treated as hazardous waste and disposed of according to institutional and local regulations.[6][9][11]

5.3: Fire Response
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Specific Hazards : The compound is combustible.[13] Further processing of the solid material may result in the formation of combustible dusts, which can form explosive mixtures with air.[5] Thermal decomposition can generate highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

  • Firefighter Protection : In the event of a fire, wear a full-face, self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[4][13]

Section 6: Waste Disposal & Environmental Considerations

All waste containing 4-Methylanthranilic acid must be treated as chemical hazardous waste.

  • Collection : Collect waste material in sealed, clearly labeled containers.

  • Disposal : Dispose of the contents and container at an approved waste disposal plant.[6][9][13] Do not allow the material to enter drains, sewers, or the environment.[11][13] While some data sheets indicate it is not known to be hazardous to the environment, the lack of comprehensive ecotoxicity data warrants caution.[6][9]

Section 7: Conclusion

4-Methylanthranilic acid is a valuable research chemical with a well-defined hazard profile centered on its irritant properties. The absence of comprehensive long-term toxicological data mandates a conservative and diligent approach to its handling. By understanding its properties and rigorously applying the principles of the Hierarchy of Controls—prioritizing engineering controls like fume hoods and supplementing with correct PPE and hygiene practices—researchers can effectively mitigate the risks. Adherence to the detailed protocols within this guide will empower scientific professionals to handle 4-Methylanthranilic acid safely and responsibly, fostering a secure and productive research environment.

Section 8: References

  • Material Safety Data Sheet - Cole-Parmer. (URL: 4)

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: 13)

  • 4-Methylanthranilic acid | C8H9NO2 | CID 75316 - PubChem - NIH. (URL: 1)

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: 6)

  • SAFETY DATA SHEET - TCI Chemicals. (URL: 11)

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: 9)

  • 16524-23-5, N-(4-Methylphenyl)anthranilic acid Formula - ECHEMI. (URL: 14)

  • Safety Data Sheet - Biosynth. (URL: 10)

  • N-methyl anthranilic.. - SAFETY DATA SHEET. (URL: 5)

  • This compound SDS, 2305-36-4 Safety Data Sheets - ECHEMI. (URL: 2)

  • 2-Amino-3-hydroxy-4-methylbenzoic acid | C8H9NO3 | CID 95222 - PubChem. (URL: 15)

  • SAFETY DATA SHEET - Fisher Scientific. (URL: 16)

  • 4-Methylanthranilic acid - SIELC Technologies. (URL: 3)

  • SAFETY DATA SHEET - Spectrum Chemical. (URL: 12)

  • Safety Data Sheet - Biosynth. (URL: --INVALID-LINK--)

  • SAFETY DATA SHEET - Fisher Scientific. (URL: 8)

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-4-methylbenzoic Acid as a Versatile Precursor in Heterocyclic Chemistry

This compound, a substituted anthranilic acid, is a readily available and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group in a specific ortho arrangement, allows for a variety of cyclization strategies to construct fused heterocyclic systems. The presence of the methyl group at the 4-position provides a useful spectroscopic marker and can influence the biological activity of the resulting molecules. This guide provides detailed protocols and mechanistic insights for the synthesis of three important classes of nitrogen-containing heterocycles from this compound: quinazolinones, benzodiazepines, and acridones. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a multitude of biologically active compounds.

I. Synthesis of 6-Methyl-4(3H)-quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The synthesis of 6-methyl-4(3H)-quinazolinones from this compound can be efficiently achieved through a two-step, one-pot reaction involving an initial acylation followed by cyclization with an amine source. A common and effective method involves the reaction with acetic anhydride to form an intermediate benzoxazinone, which is then reacted in situ with an amine.

Mechanistic Rationale

The synthesis proceeds via the initial formation of an N-acetylated intermediate from this compound and acetic anhydride. This is followed by an intramolecular cyclization with the loss of a water molecule to form the 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This benzoxazinone is a reactive intermediate that readily undergoes nucleophilic attack by an amine at the C4 carbonyl group. Subsequent ring-opening and recyclization with the elimination of water leads to the formation of the stable 6-methyl-4(3H)-quinazolinone ring system. The choice of amine in the second step allows for the introduction of various substituents at the N3 position, providing a route to a library of derivatives for structure-activity relationship (SAR) studies.

Quinazolinone_Synthesis A This compound C 2-Acetamido-4-methylbenzoic acid A->C Acetylation B Acetic Anhydride B->C D 2,6-Dimethyl-4H-3,1-benzoxazin-4-one C->D Cyclization (-H2O) F Open-chain intermediate D->F Nucleophilic attack E Amine (R-NH2) E->F G 6-Methyl-4(3H)-quinazolinone F->G Cyclization (-H2O) Benzodiazepine_Synthesis A 2-Bromo-4-methylbenzoic acid C Ethyl N-(2-carboxy-4-methylphenyl)glycinate A->C Ullmann Condensation (Cu catalyst) B Glycine ethyl ester B->C D N-(2-carboxy-4-methylphenyl)glycine C->D Hydrolysis F 7-Methyl-1,4-benzodiazepine-2,5-dione D->F Intramolecular Cyclization E Dehydrating Agent (e.g., Acetic Anhydride) E->F Acridone_Synthesis A This compound C N-Phenyl-4-methylanthranilic acid A->C Ullmann Condensation (Cu catalyst) B Iodobenzene B->C E 7-Methylacridone C->E Intramolecular Friedel-Crafts Acylation D Strong Acid (e.g., H2SO4) D->E

Application Notes & Protocols: The Role of Substituted Aminobenzoic Acids in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Anthranilic Acid Scaffolds

In the landscape of modern agrochemical development, the discovery of novel active ingredients with high efficacy, low toxicity to non-target organisms, and unique modes of action is paramount for sustainable crop protection. Anthranilic acid derivatives have emerged as a privileged scaffold, serving as a foundational building block for a new generation of potent insecticides.[1] These compounds, particularly the anthranilic diamides, represent a significant breakthrough in insecticide chemistry, offering exceptional control of a wide range of pests.[2][3]

While the specific compound 2-Amino-4-methylbenzoic acid is noted for its utility in developing herbicides and plant growth regulators, its structural isomer, 2-Amino-3-methylbenzoic acid, provides a more prominent and extensively documented case study in the production of a blockbuster agrochemical.[4][5][6] This guide will focus on the synthesis of the insecticide Chlorantraniliprole , which utilizes a derivative of 2-Amino-3-methylbenzoic acid. The principles, reaction mechanisms, and protocols detailed herein are illustrative of the broader application of methyl-substituted aminobenzoic acids in the synthesis of complex, high-value agrochemicals.

Core Application: Synthesis of Chlorantraniliprole

Chlorantraniliprole is a leading insecticide in the anthranilic diamide class, renowned for its potent and selective activity against a variety of lepidopteran pests.[2][7] It functions by targeting the insect ryanodine receptor, a novel mode of action that is highly effective against pests resistant to other insecticide classes.[3][8] The industrial synthesis of Chlorantraniliprole is a multi-step process that hinges on the coupling of two key intermediates.[7][9]

  • Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Our focus is on the synthesis derived from the substituted aminobenzoic acid, which leads to Intermediate A.

Logical Workflow: Chlorantraniliprole Synthesis Strategy

The overall manufacturing process can be visualized as the convergence of two distinct synthesis streams that culminate in a final amide bond formation.

G cluster_0 Synthesis Stream 1: Anthranilamide Moiety cluster_1 Synthesis Stream 2: Pyrazole Moiety A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B Chlorination C Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide B->C Amidation G Chlorantranililprole (Final Product) C->G Amide Coupling D 2,3-Dichloropyridine + Hydrazine E Pyrazole Carboxylic Acid Derivative D->E Multi-step Cyclization F Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid E->F Bromination/ Oxidation F->G

Caption: Overall synthesis strategy for Chlorantraniliprole.

Part 1: Synthesis of Key Intermediate: 2-Amino-5-chloro-N,3-dimethylbenzamide

The journey from the basic building block to the crucial Intermediate A involves two primary transformations: chlorination of the aromatic ring and subsequent formation of the N-methylamide.

Step 1.1: Chlorination of 2-Amino-3-methylbenzoic Acid

Causality: The introduction of a chlorine atom at the 5-position of the benzoic acid ring is critical for the final molecule's biological activity and binding affinity to the target receptor. The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent provides a reliable and scalable method for this electrophilic aromatic substitution. The reaction is typically performed in an inert solvent to control reactivity and facilitate handling.

Protocol:

  • Setup: To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-Amino-3-methylbenzoic acid (1.0 eq).

  • Solvation: Add a suitable inert organic solvent, such as dichloroethane, to create a slurry.

  • Reagent Addition: While maintaining the temperature at approximately 50°C, slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the mixture.[7] Alternatively, chlorine gas can be bubbled through the solution.

  • Reaction: Stir the mixture at 50-60°C for 2-4 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2-Amino-5-chloro-3-methylbenzoic acid, will precipitate.

  • Isolation: Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the chlorinated intermediate.

Step 1.2: Amide Formation to Yield 2-Amino-5-chloro-N,3-dimethylbenzamide

Causality: The conversion of the carboxylic acid to an N-methylamide is the final step in preparing Intermediate A. This can be achieved through several routes. A common industrial method proceeds through a benzoxazinone intermediate, which is then opened with methylamine. An alternative laboratory-scale synthesis involves direct amidation using coupling agents or conversion to an ester followed by aminolysis. The protocol below details a direct amidation approach.

Protocol:

  • Esterification (Optional First Step): Convert 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq) to its methyl ester by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using dimethyl sulfate with a base like K₂CO₃ in DMF.[10]

  • Aminolysis: In a pressure-rated vessel, charge the methyl 2-amino-5-chloro-3-methylbenzoate (1.0 eq) and an aqueous or alcoholic solution of methylamine (excess, e.g., 3-5 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The progress is monitored by HPLC.

  • Work-up: After cooling, vent the vessel carefully. Remove the excess methylamine and solvent under reduced pressure.

  • Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Amino-5-chloro-N,3-dimethylbenzamide.

Synthesis Pathway Diagram: Formation of Intermediate A

G cluster_0 Key Transformations A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B SO₂Cl₂ Dichloroethane, 50°C C Methyl 2-amino-5-chloro- 3-methylbenzoate B->C CH₃OH, H⁺ or (CH₃)₂SO₄, K₂CO₃ D 2-Amino-5-chloro-N,3- dimethylbenzamide (Intermediate A) C->D CH₃NH₂ Heat

Caption: Stepwise synthesis of the key anthranilamide intermediate.

Part 2: Final Coupling to Synthesize Chlorantraniliprole

The final step involves forming an amide bond between the two primary intermediates. Two prevalent industrial methods are employed: a direct coupling or a two-step process via a benzoxazinone intermediate.

Method A: Direct Amide Coupling

Causality: This method directly connects Intermediate A and Intermediate B. It requires an activating agent to convert the carboxylic acid of Intermediate B into a more reactive species (like an acid chloride or an active ester), which then readily reacts with the amino group of Intermediate A. Methanesulfonyl chloride is a common and cost-effective choice for this activation.

Protocol:

  • Setup: In a suitable reactor, dissolve Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 1.0 eq) and Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide, ~1.0 eq) in a solvent like acetonitrile.

  • Base Addition: Add a base, such as pyridine or 3-picoline (2-3 eq), to the mixture and cool to 0-5°C.

  • Activation: Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-8 hours.

  • Work-up: Quench the reaction by adding water. The crude Chlorantraniliprole will precipitate from the solution.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water to remove salts, and then with a non-polar solvent like hexanes to remove organic impurities. The product can be further purified by recrystallization or slurry washing in a suitable solvent (e.g., ethyl acetate) to achieve high purity (>97%).[11]

Method B: Two-Step Synthesis via Benzoxazinone Intermediate

Causality: This is often the preferred industrial route. It first involves the coupling of 2-amino-5-chloro-3-methylbenzoic acid with Intermediate B to form a stable, cyclic benzoxazinone intermediate.[7][12] This intermediate is easily isolated and purified. In a second step, this ring is opened by methylamine to form the final product in high yield and purity. This two-step process can be more robust and easier to control on a large scale.

Protocol: Step 2.1: Formation of the Benzoxazinone Intermediate

  • Reactants: Charge 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) and Intermediate B (1.0 eq) into a reactor with acetonitrile.[12]

  • Base and Activation: Add a base (e.g., 3-methylpyridine, ~3.5 eq) and cool the mixture to 0-5°C.[12] Slowly add methanesulfonyl chloride (~1.6 eq) to form the activated species in situ, which then cyclizes.

  • Reaction: Stir at low temperature for several hours. The product, 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, precipitates.

  • Isolation: Filter the solid, wash, and dry.

Step 2.2: Ring Opening to form Chlorantraniliprole

  • Setup: Suspend the isolated benzoxazinone intermediate (1.0 eq) in a solvent like ethyl acetate.

  • Ring Opening: Add an aqueous solution of methylamine (~2.0 eq) to the suspension at 15-25°C over a period of 1-2 hours.[11]

  • Reaction: Stir the mixture for 3-5 hours. The reaction is typically clean and high-yielding.

  • Isolation: The final Chlorantraniliprole product precipitates and can be collected by filtration, washed with ethyl acetate, and dried.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical YieldTypical PurityReference
Esterification 2-Amino-5-chloro-3-methylbenzoic acidDimethyl sulfate, K₂CO₃, DMF~78%>98%[10]
Amidation (from ester) Methyl 2-amino-5-chloro-3-methylbenzoateMethylamineHigh>95%[7]
Final Coupling (Direct) Intermediates A + BMethanesulfonyl chloride, Pyridine~91.5%>97%[9]
Final Coupling (via Benzoxazinone) Benzoxazinone IntermediateMethylamine~93%>93%[11]

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-4-methylbenzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Amino-4-methylbenzoic Acid in Modern Dye Chemistry

Azo dyes, characterized by the presence of the azo chromophore (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1][2] Their applications are extensive, ranging from traditional textile and pigment industries to advanced fields such as biomedical imaging and nonlinear optics. The remarkable diversity in color and properties of azo dyes stems from the modularity of their synthesis, which allows for fine-tuning of the final molecule's characteristics by judiciously selecting the starting materials.

This guide focuses on the utility of This compound (also known as 4-methylanthranilic acid) as a premier precursor for the synthesis of novel azo dyes.[3] This compound is particularly valuable due to its trifunctional nature:

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the critical first step in azo dye synthesis, converting the amine into a highly reactive diazonium salt.[4][5]

  • Carboxylic Acid (-COOH): This moiety enhances water solubility, particularly in alkaline conditions, and provides a reactive handle for further chemical modifications, such as esterification or amidation. This feature is especially useful for creating "alkali-clearable" dyes.[1]

  • Methyl Group (-CH₃): This group can influence the tinctorial properties and solubility of the final dye through its electron-donating and steric effects.

By leveraging these structural features, researchers can design and synthesize a vast library of functional dyes with tailored properties for specific applications in research, diagnostics, and materials science.

Scientific Principles: The Two-Pillar Reaction Mechanism

The synthesis of azo dyes from this compound is a classic two-step electrophilic aromatic substitution reaction. A thorough understanding of the causality behind each step is critical for achieving high yields and purity.

Pillar 1: Diazotization - Activation of the Precursor

Diazotization is the process of converting the primary aromatic amine of this compound into a diazonium salt. The diazonium ion is a weak electrophile, essential for the subsequent coupling reaction.

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Mechanism Causality:

  • Protonation: Sodium nitrite is protonated by the strong acid to form nitrous acid.

  • Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen of the amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of the stable, resonance-delocalized diazonium salt.

Critical Parameter Control: The most crucial factor in this step is temperature . The reaction must be maintained between 0-5 °C .[6]

  • Why? Aromatic diazonium salts are thermally unstable. Above 5 °C, they readily decompose, losing nitrogen gas (N₂) and reacting with water to form undesired phenols, drastically reducing the yield of the target dye.[7]

Diazotization_Mechanism cluster_0 Step 1: Diazotization Precursor This compound Reagents NaNO₂ + HCl (aq) 0-5 °C Intermediate Diazonium Salt Intermediate (Highly Reactive) Reagents->Intermediate Formation of Electrophile

Caption: The Diazotization Step.

Pillar 2: Azo Coupling - Chromophore Formation

The second pillar is the azo coupling reaction, where the generated diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component. This reaction forms the azo bridge (–N=N–) and creates the conjugated system responsible for the dye's color.[7]

Common coupling components include phenols (like phenol, naphthols, salicylic acid) and aromatic amines (like aniline or its derivatives).[6][8]

Critical Parameter Control: The success of the coupling reaction is highly dependent on pH .

  • Coupling with Phenols: This reaction requires mildly alkaline conditions (pH 8-10) .

    • Why? In alkaline solution, the phenol is deprotonated to form the much more strongly activating phenoxide ion (-O⁻). This significantly increases the nucleophilicity of the aromatic ring, making it susceptible to attack by the weakly electrophilic diazonium ion.[6]

  • Coupling with Anilines: This reaction is typically performed in mildly acidic conditions (pH 4-5) .

    • Why? This pH range ensures that a sufficient concentration of the free amine (the activating group) is present for coupling, while also preventing the diazonium salt from converting into an inactive diazotate ion, which can happen at higher pH.

Azo_Coupling_Mechanism cluster_1 Step 2: Azo Coupling Intermediate Diazonium Salt (Electrophile) Coupling_Component Electron-Rich Aromatic (e.g., Phenol, Aniline) Product Azo Dye (Colored Product) Coupling_Component->Product Electrophilic Aromatic Substitution

Caption: The Azo Coupling Step.

Detailed Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Protocol 1: Synthesis of 2-hydroxy-5-((4-carboxy-3-methylphenyl)diazenyl)benzoic acid

This protocol details the synthesis of a representative orange-red azo dye using salicylic acid as the coupling component.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound151.161.51 g10
Concentrated HCl (37%)36.462.5 mL~30
Distilled Water18.0225 mL-
Sodium Nitrite (NaNO₂)69.000.76 g11

Procedure:

  • In a 100 mL beaker, suspend 1.51 g of this compound in 25 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The suspension may partially dissolve.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial that the temperature does not exceed 5 °C.[4]

  • In a separate small beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Use a Pasteur pipette for controlled addition, ensuring the reaction temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting clear, pale-yellow solution is the diazonium salt solution. Keep this solution in the ice bath for immediate use in the next step.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Salicylic Acid138.121.38 g10
Sodium Hydroxide (NaOH)40.001.60 g40
Distilled Water18.0240 mL-

Procedure:

  • In a 250 mL beaker, dissolve 1.60 g of sodium hydroxide in 40 mL of distilled water.

  • To the NaOH solution, add 1.38 g of salicylic acid and stir until a clear solution of sodium salicylate is formed.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold sodium salicylate solution.

  • An intensely colored orange-red precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes.

  • After stirring, slowly acidify the mixture by adding 10% aqueous HCl dropwise until the pH is approximately 4-5 (test with pH paper). This protonates the carboxylate groups, ensuring the dye precipitates fully.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at 50-60 °C.

  • For higher purity, the dye can be recrystallized from an ethanol-water mixture.

Characterization and Analysis

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended.

TechniquePurposeExpected Results for the Synthesized Dye
UV-Vis Spectroscopy Determine λmax and confirm conjugationAn absorption maximum (λmax) in the visible region (~450-500 nm in DMSO solvent).[1]
IR Spectroscopy Identify key functional groupsBroad peak ~3000-3500 cm⁻¹ (O-H), peak ~1680-1700 cm⁻¹ (C=O of COOH), peak ~1450-1500 cm⁻¹ (N=N stretch).[1][3]
¹H NMR (DMSO-d₆) Confirm proton environmentAromatic protons (δ 6.5-8.5 ppm), Methyl protons (singlet, δ ~2.5 ppm), Carboxylic acid/hydroxyl protons (broad singlets, δ >10 ppm).[1]
Mass Spectrometry Determine molecular weightA molecular ion peak corresponding to the calculated mass of C₁₅H₁₂N₂O₅ (300.27 g/mol ).[1]

Safety and Handling Precautions

  • This compound: May cause skin and serious eye irritation. Avoid breathing dust.[9][11][12]

  • Sodium Nitrite: Strong oxidizer. Toxic if swallowed.

  • Concentrated Acids/Bases: Corrosive. Handle with extreme care.

  • General Precautions: Always work in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][13]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No dye formation 1. Diazotization failed (temperature too high).2. Inactive sodium nitrite.1. Strictly maintain temperature at 0-5 °C during diazotization.2. Use fresh, properly stored sodium nitrite.
Low yield of dye 1. Decomposition of diazonium salt.2. Incorrect pH during coupling.1. Use the diazonium salt solution immediately after preparation.2. Carefully adjust and monitor the pH for the specific coupling component.
Product is an oily tar 1. Impurities in starting materials.2. Side reactions due to high temperature.1. Ensure purity of precursor and coupling component.2. Maintain low temperatures throughout the addition and coupling steps. Attempt to triturate the oil with a suitable solvent to induce crystallization.

Overall Experimental Workflow

Caption: High-level experimental workflow.

References

Application Note & Protocol: Synthesis of 2-Amino-4-methylbenzoyl Chloride Hydrochloride via Thionyl Chloride Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Amino-4-methylbenzoyl chloride from 2-Amino-4-methylbenzoic acid using thionyl chloride (SOCl₂). This transformation is a foundational step for incorporating the 2-amino-4-methylbenzoyl moiety into more complex molecules, particularly in the development of pharmaceutical and agrochemical agents.[1][2] A primary challenge in this synthesis is the presence of the nucleophilic amino group, which can compete in side reactions. This guide details a robust protocol where the hydrochloric acid generated in situ serves to protect the amine as its hydrochloride salt, allowing for a clean and efficient conversion of the carboxylic acid to the acyl chloride. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and address critical safety considerations, characterization techniques, and troubleshooting.

Introduction and Scientific Context

This compound is a substituted anthranilic acid derivative that serves as a valuable building block in organic synthesis. Its conversion to the corresponding acyl chloride, 2-Amino-4-methylbenzoyl chloride, dramatically enhances its reactivity, transforming it into a potent acylating agent for nucleophilic acyl substitution reactions.[3] This reactivity is harnessed in the synthesis of a wide array of target molecules, including heterocycles and amides with potential biological activity.

The chlorination of carboxylic acids using thionyl chloride is a classic and highly effective method.[4] The reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. However, the presence of the amino group on the aromatic ring introduces a significant complication. The amine is nucleophilic and could potentially react with thionyl chloride or the newly formed acyl chloride, leading to undesired oligomers or complex mixtures.[5]

The protocol described herein leverages the reaction's own byproduct (HCl) to circumvent this issue. The generated HCl immediately protonates the basic amino group, forming the hydrochloride salt. This positively charged ammonium group is no longer nucleophilic, effectively protecting it from participating in the reaction and allowing the selective chlorination of the carboxylic acid.

Reaction Mechanism and Causality

The conversion proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Activation of the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of this compound attacking the electrophilic sulfur atom of thionyl chloride.[6][7]

  • Formation of the Chlorosulfite Intermediate: This attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group from a poor leaving group (-OH) into a much better one.[8]

  • Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, now acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[3][9]

  • Product Formation and Byproduct Release: The tetrahedral intermediate formed collapses, reforming the carbonyl double bond. This concerted step results in the cleavage of the C-O bond and the decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and a chloride ion. The protonated hydroxyl group is eliminated as HCl.[6]

  • In-Situ Amine Protection: The generated HCl immediately protonates the primary amine at the 2-position, forming the stable 2-Amino-4-methylbenzoyl chloride hydrochloride salt. This prevents the amine from reacting with the electrophilic acyl chloride product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Final Product Start This compound + SOCl₂ Intermediate1 Acyl Chlorosulfite Intermediate Start->Intermediate1 1. Nucleophilic Attack on Sulfur Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 2. Chloride Attack on Carbonyl HCl_SO2 Gaseous Byproducts (HCl, SO₂) Evolved Intermediate2->HCl_SO2 3. Collapse & Leaving Group Departure Product 2-Amino-4-methylbenzoyl Chloride Hydrochloride Intermediate2->Product HCl_SO2->Product 4. In-Situ Protonation of Amine

Caption: Reaction workflow for the synthesis of 2-Amino-4-methylbenzoyl chloride hydrochloride.

Materials, Safety, and Equipment

Reagent Properties and Data
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
This compound151.16N/A (M.P. 176-178 °C)N/A2305-37-5
Thionyl Chloride (SOCl₂)118.97791.6387719-09-7
Toluene (Anhydrous)92.141110.867108-88-3
2-Amino-4-methylbenzoyl chloride169.61N/A (Reactive)N/A10444-67-4
CRITICAL SAFETY DIRECTIVES

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[10] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Chemical splash goggles, a full-face shield, a chemical-resistant apron or lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton) are mandatory.[11]

  • Reactivity Hazards: Thionyl chloride reacts violently with water and moisture, releasing toxic gases (SO₂ and HCl).[12] All glassware must be rigorously dried (oven or flame-dried) before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inhalation Hazard: Thionyl chloride is toxic if inhaled and is extremely destructive to the respiratory tract.[13] Ensure the fume hood has adequate airflow. A NIOSH-approved respirator with acid gas cartridges should be available for emergency situations.

  • Contact Hazard: Causes severe skin and eye burns.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

  • Waste Disposal & Quenching: Excess thionyl chloride must be quenched carefully. This is typically done by slowly adding the excess reagent to a large volume of a stirred, ice-cold basic solution (e.g., sodium hydroxide or sodium bicarbonate). This process is highly exothermic and releases toxic gases; it must be performed in a fume hood.

Required Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a gas bubbler or a scrubbing system (containing NaOH solution) to neutralize HCl and SO₂ fumes.

  • Inert gas (N₂ or Ar) inlet adapter

  • Addition funnel (pressure-equalizing)

  • Heating mantle with temperature control

  • Rotary evaporator for solvent removal

Detailed Experimental Protocol

This protocol details the conversion of this compound to its acyl chloride hydrochloride salt.

Experimental_Setup cluster_setup Reaction Apparatus Flask Three-Neck Flask - this compound - Anhydrous Toluene - Stir Bar Heating_Mantle Heating Mantle Flask->Heating_Mantle Condenser Reflux Condenser Condenser->Flask Gas_Out Gas Outlet to Scrubber Condenser->Gas_Out Inert_Gas Inert Gas (N₂) In Inert_Gas->Flask Addition_Funnel Addition Funnel (Thionyl Chloride) Addition_Funnel->Flask

Caption: Schematic of the experimental setup for the chlorination reaction.

Procedure:

  • Flask Preparation: In a fume hood, assemble the reaction apparatus as shown in the diagram above. Ensure all glassware is scrupulously dry.

  • Reagent Charging: Charge the three-neck round-bottom flask with this compound (1.0 eq.) and anhydrous toluene (approx. 5-10 mL per gram of starting material). Begin magnetic stirring to create a suspension.

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Thionyl Chloride Addition: Charge the addition funnel with thionyl chloride (2.0-3.0 eq.). Add the thionyl chloride dropwise to the stirred suspension at room temperature over 15-20 minutes.

    • Causality Note: A molar excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent. The dropwise addition helps to control the initial exotherm and gas evolution.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to reflux (for toluene, this is ~110 °C). Maintain the reflux with vigorous stirring for 2-4 hours.

    • Causality Note: Heating is necessary to overcome the activation energy of the reaction and drive it to completion. The progress can be monitored by observing the cessation of HCl and SO₂ gas evolution from the scrubber.

  • Reaction Work-up (Isolation): a. Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt should be visible. b. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The distillation apparatus should be protected from atmospheric moisture and vented to a base trap.

    • Causality Note: Thionyl chloride is more volatile than the product and can be removed this way. Co-evaporation with additional anhydrous toluene can help remove the last traces.[14] c. The resulting solid is the crude 2-Amino-4-methylbenzoyl chloride hydrochloride. Due to its reactivity, it is often used immediately in the next synthetic step without extensive purification.

  • Optional Purification: If required, the crude solid can be triturated (slurried) with a dry, non-polar solvent like hexane or diethyl ether to wash away soluble organic impurities, followed by filtration under an inert atmosphere. The solid product should be dried under high vacuum.

Characterization and Analysis

Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid upon exposure to moisture.[15] This makes characterization challenging.

  • Thin-Layer Chromatography (TLC): Direct TLC analysis is often uninformative as the acyl chloride will likely streak or hydrolyze on the silica gel plate. A reliable method is to quench a small aliquot of the reaction mixture in methanol or ethanol.[15] This converts the starting material and the product into their respective methyl or ethyl esters, which are stable and can be easily analyzed by TLC to assess the consumption of the starting material.

  • Infrared (IR) Spectroscopy: Successful formation of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch at a higher frequency (typically 1770-1800 cm⁻¹).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation, though samples must be prepared in a dry deuterated solvent (e.g., CDCl₃) and analyzed quickly. The chemical shifts of the protons and carbons near the carbonyl group will change significantly from the carboxylic acid to the acyl chloride.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient heating or reaction time. 2. Inactive thionyl chloride (degraded by moisture).1. Increase reflux time and monitor by quenched TLC. 2. Use a fresh, unopened bottle of thionyl chloride.
Low Yield of Product 1. Incomplete reaction. 2. Product loss during work-up (hydrolysis). 3. Side reactions due to moisture.1. Ensure sufficient excess of SOCl₂ and adequate reflux time. 2. Ensure all glassware is perfectly dry and work-up is performed quickly under an inert atmosphere.
Dark-colored Product 1. Overheating or extended reaction time causing decomposition.1. Reduce heating temperature or reaction time. Purify by trituration with a suitable solvent if necessary.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-methylbenzoic acid. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, from sample preparation to data analysis. The described reversed-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for a wide range of applications, including purity assessment, stability studies, and quality control of pharmaceutical preparations.

Introduction

This compound, also known as 4-methylanthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its accurate quantification is critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a sample.[3] This document outlines a specific, validated HPLC method tailored for this compound, addressing the need for a reliable analytical procedure.

The method development was guided by the physicochemical properties of the analyte—an aromatic carboxylic acid with an amine substituent.[4] This inherent polarity and aromaticity make it well-suited for reversed-phase chromatography. The causality behind the selection of the stationary phase, mobile phase composition, and detection wavelength is discussed in detail to provide a thorough understanding of the method's principles.

Chromatographic Principles and Method Rationale

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The retention and separation are governed by the hydrophobic interactions between the analyte and the C18 stationary phase.

The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid.[1] Acetonitrile serves as the organic modifier; adjusting its concentration controls the elution strength of the mobile phase.[5][6] The addition of phosphoric acid is crucial for two reasons:

  • pH Control: It maintains a low pH, suppressing the ionization of the carboxylic acid group of the analyte.[5] In its non-ionized form, the molecule is more hydrophobic and will be better retained on the reversed-phase column, leading to sharper peaks and more reproducible retention times.

  • Improved Peak Shape: It minimizes interactions between the analyte and any residual free silanol groups on the silica-based stationary phase, which can cause peak tailing.

Detection is performed using a UV detector. Aromatic compounds like this compound exhibit strong absorbance in the UV region. Based on data from structurally similar aminobenzoic acid derivatives, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.[7][8] For this method, a wavelength of 254 nm is selected as a common and effective choice for aromatic compounds, with the recommendation to verify the absorbance maximum experimentally.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity) (TCI, A2538)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Causality Note: A C18 column is chosen for its versatility and proven performance in retaining aromatic acids.[9] An isocratic elution with 30% acetonitrile provides a balance between adequate retention for good resolution and a reasonable analysis time. A column temperature of 30 °C ensures stable and reproducible retention times.

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix well.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[10]

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]

System Suitability

Before starting any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Linearity

Inject the prepared working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy will be determined by spike recovery. Prepare samples at three concentration levels (low, medium, and high) by spiking a known amount of this compound into a placebo matrix. Analyze these samples in triplicate. The accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision

Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The RSD of the results should be ≤ 2.0%.

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3:1, and the LOQ is the concentration that yields an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria for all tested conditions.

Workflow and Diagrams

The overall workflow from sample receipt to final data reporting is outlined below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting A Sample Receipt & Login B Standard & Sample Preparation A->B D HPLC System Setup & Equilibration B->D C Mobile Phase Preparation C->D E System Suitability Testing D->E F Sequence Run (Standards & Samples) E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I J Final Report Generation I->J

Caption: High-level workflow for the HPLC quantification of this compound.

The decision-making process for method development follows a logical progression to optimize the separation.

Method_Development_Logic Start Define Analytical Goal: Quantify this compound Column Select Column: Reversed-Phase C18 Start->Column MobilePhase Select Mobile Phase: ACN/Buffered Water Column->MobilePhase Detector Select Detector: UV-Vis (254 nm) MobilePhase->Detector Optimize Optimize Separation: Adjust %ACN and pH Detector->Optimize Validate Validate Method: ICH Guidelines Optimize->Validate Acceptable Resolution & Peak Shape Routine Routine Analysis Validate->Routine

Caption: Logical flow for HPLC method development and validation.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The comprehensive validation protocol ensures that the method is accurate, precise, and suitable for its intended use in quality control and research environments. By following the detailed steps provided, users can achieve consistent and dependable results for the analysis of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Coupling of 2-Amino-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of N-Aryl Anthranilic Acid Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Of particular interest is the synthesis of N-aryl derivatives of anthranilic acids, such as 2-amino-4-methylbenzoic acid. These products are valuable intermediates in drug discovery, serving as precursors to a wide range of biologically active molecules.

However, the dual functionality of this compound, possessing both a nucleophilic amino group and an acidic carboxylic acid, presents a unique set of challenges for the Buchwald-Hartwig reaction. The acidic proton of the carboxyl group can interfere with the catalytic cycle, and the choice of base becomes critical to avoid unwanted side reactions. This application note provides a detailed, field-proven protocol for the successful N-arylation of this compound derivatives. We will focus on a robust two-step strategy that involves the protection of the carboxylic acid as a methyl ester, followed by the Buchwald-Hartwig coupling and subsequent deprotection. This approach ensures high yields and minimizes complications, providing a reliable pathway for researchers in drug development and synthetic chemistry.

The Strategic Approach: A Two-Step Protocol for Reliable N-Arylation

Direct coupling of this compound is complicated by the presence of the acidic carboxylic acid proton. Strong bases typically used in Buchwald-Hartwig reactions can deprotonate the carboxylic acid, which may lead to catalyst inhibition or undesired side reactions. To circumvent these issues, a two-step sequence is the most reliable method:

  • Esterification: The carboxylic acid is first protected as a methyl ester. This removes the acidic proton from the reaction medium during the critical C-N bond formation step.

  • Buchwald-Hartwig Coupling: The resulting methyl 2-amino-4-methylbenzoate derivative is then coupled with the desired aryl halide under optimized palladium-catalyzed conditions.

  • Hydrolysis: The final step involves the saponification of the methyl ester to yield the target N-aryl-2-amino-4-methylbenzoic acid.

This strategic approach has been successfully employed in the synthesis of structurally related compounds, demonstrating its efficacy and reliability.[3]

Visualizing the Core Chemistry: The Buchwald-Hartwig Catalytic Cycle

The heart of this transformation is the palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + R₂NH, Base Pd(II)_Amido Pd(II) Amido Complex Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product N-Aryl Product Reductive_Elimination->Product Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.[1] The subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is the reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

Experimental Protocols

Part 1: Esterification of this compound

This protocol details the conversion of the starting material to its methyl ester to protect the carboxylic acid functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound151.161.51 g10 mmol1.0
Methanol (MeOH)32.0450 mL-Solvent
Sulfuric Acid (H₂SO₄), concentrated98.080.5 mL~9 mmol0.9
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Ethyl Acetate (EtOAc)88.11As needed-Solvent
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10 mmol).

  • Add methanol (50 mL) to the flask and stir to dissolve the solid.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-4-methylbenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Buchwald-Hartwig Coupling of Methyl 2-Amino-4-methylbenzoate

This protocol describes the core C-N bond-forming reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (for 5 mmol scale)MolesEquivalents
Methyl 2-amino-4-methylbenzoate165.19826 mg5 mmol1.0
Aryl Bromide--6 mmol1.2
Pd₂(dba)₃915.7246 mg0.05 mmol0.01 (1 mol% Pd)
XPhos476.6595 mg0.2 mmol0.04 (4 mol%)
Cesium Carbonate (Cs₂CO₃)325.823.26 g10 mmol2.0
Anhydrous Toluene-25 mL-Solvent

Procedure:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Add Solids: - Methyl 2-amino-4-methylbenzoate - Aryl Bromide - Cs₂CO₃ - Pd₂(dba)₃ - XPhos B 2. Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed Toluene B->C D 4. Heat to 100-110 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS until completion (8-24 h) D->E F 6. Cool to RT and filter through Celite E->F G 7. Concentrate the filtrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the Buchwald-Hartwig Coupling Protocol.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-amino-4-methylbenzoate (826 mg, 5 mmol), the aryl bromide (6 mmol), cesium carbonate (3.26 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol), and XPhos (95 mg, 0.2 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (25 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-(methoxycarbonyl)-4-methylaniline.

Part 3: Hydrolysis of the Methyl Ester

This final step deprotects the carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (for 4 mmol scale)MolesEquivalents
N-aryl-2-(methoxycarbonyl)-4-methylaniline--4 mmol1.0
Tetrahydrofuran (THF)72.1120 mL-Solvent
Methanol (MeOH)32.0410 mL-Solvent
Lithium Hydroxide (LiOH) monohydrate41.96336 mg8 mmol2.0
Water (H₂O)18.0210 mL-Solvent
1 M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (EtOAc)88.11As needed-Solvent

Procedure:

  • Dissolve the purified N-aryl-2-(methoxycarbonyl)-4-methylaniline (4 mmol) in a mixture of THF (20 mL) and methanol (10 mL) in a round-bottom flask.

  • Add a solution of lithium hydroxide monohydrate (336 mg, 8 mmol) in water (10 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final N-aryl-2-amino-4-methylbenzoic acid.

Field-Proven Insights and Causality

  • Choice of Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source.[5] The ligand, XPhos, is a bulky, electron-rich biaryl phosphine ligand. This steric bulk and electron-donating ability promotes the oxidative addition and reductive elimination steps, which are often rate-limiting, especially for challenging substrates.[6]

  • Base Selection: Cesium carbonate (Cs₂CO₃) is a moderately weak base that is effective in Buchwald-Hartwig couplings.[4] Its use is advantageous here as it is less likely to cause ester hydrolysis compared to stronger bases like sodium tert-butoxide. The choice of a weaker base is a key consideration when dealing with substrates bearing sensitive functional groups.[4]

  • Solvent: Toluene is a standard non-polar solvent for this reaction. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.

Concluding Remarks

The presented two-step protocol offers a reliable and reproducible method for the Buchwald-Hartwig amination of this compound derivatives. By protecting the carboxylic acid functionality, this procedure circumvents common pitfalls associated with acidic substrates in palladium-catalyzed cross-coupling reactions. This detailed guide, grounded in mechanistic understanding and practical insights, is designed to empower researchers in pharmaceutical and chemical development to confidently synthesize complex N-aryl anthranilic acid derivatives, paving the way for new discoveries.

References

Application Notes and Protocols for the Use of 4-Methylanthranilic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Properties of 4-Methylanthranilic Acid in Peptide Design

In the landscape of modern peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics and advanced research tools. Among these, 4-Methylanthranilic acid (4-Me-Ant), a derivative of anthranilic acid, presents a unique combination of structural and photophysical properties that make it a valuable building block in peptide synthesis. Its rigid aromatic scaffold, conferred by the ortho-aminobenzoic acid structure, can significantly influence peptide conformation, while its inherent fluorescence provides a handle for sensitive detection and analysis.

This guide provides a comprehensive overview of the principles and practical considerations for utilizing 4-Methylanthranilic acid in peptide synthesis. We will delve into the mechanistic rationale for its use, detailing how its structure impacts peptide backbone geometry and imparts useful fluorescent characteristics. Furthermore, we will provide detailed, field-proven protocols for the efficient incorporation of 4-Me-Ant into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. This document is intended to serve as a practical resource for researchers aiming to leverage the unique attributes of 4-Methylanthranilic acid to advance their peptide-based research and development endeavors.

Physicochemical and Spectroscopic Properties of 4-Methylanthranilic Acid

A thorough understanding of the fundamental properties of 4-Methylanthranilic acid is essential for its successful application in peptide synthesis and the subsequent analysis of the resulting peptides.

PropertyValueSource
IUPAC Name 2-amino-4-methylbenzoic acid--INVALID-LINK--[1]
Molecular Formula C₈H₉NO₂--INVALID-LINK--[1]
Molecular Weight 151.16 g/mol --INVALID-LINK--[1]
Appearance Solid
Synonyms 4-Me-Ant, 2-Amino-p-toluic acid--INVALID-LINK--[1]
CAS Number 2305-36-4--INVALID-LINK--[1]

While specific fluorescence data for 4-Methylanthranilic acid-containing peptides is not extensively documented, data from structurally similar compounds, such as the N-methylanthranilyl (Mantyl) and 2-aminobenzoyl (Abz) groups, provide valuable insights into its expected photophysical behavior. These related fluorophores are commonly used in Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[2][3][4]

FluorophoreExcitation Max (λex)Emission Max (λem)Common Quencher
N-methylanthranilyl (Mantyl) 350 nm426 nmDinitrophenyl (Dnp)
2-Aminobenzoyl (Abz) 320 nm420 nmDinitrophenyl (Dnp), EDDnp

The fluorescence of Mantyl derivatives is sensitive to the solvent environment, with intensity increasing in less polar solvents like acetonitrile.[5] This solvatochromic behavior is a valuable property for a fluorescent probe, as it can be used to monitor changes in the local environment of the peptide, such as binding to a receptor or insertion into a cell membrane.

Mechanistic Insights: The Structural and Functional Impact of 4-Methylanthranilic Acid

The incorporation of 4-Methylanthranilic acid into a peptide sequence imparts two primary advantages: conformational constraint and intrinsic fluorescence.

Conformational Rigidity

The aromatic ring and the ortho-disposed amino and carboxyl groups of 4-Methylanthranilic acid introduce a significant degree of rigidity into the peptide backbone. Replacing a flexible, genetically encoded amino acid with this constrained β-amino acid can lead to a more defined and predictable three-dimensional structure.[6] This is particularly advantageous in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while improving properties such as metabolic stability and cell permeability.[6] Studies on cyclic tetrapeptides containing the parent compound, anthranilic acid, have demonstrated that these molecules adopt a predominant conformation in solution.[6] The presence of the methyl group at the 4-position is expected to further influence the conformational landscape, potentially by introducing steric effects that favor specific dihedral angles.

G cluster_peptide Peptide Backbone cluster_4MeAnt 4-Methylanthranilic Acid cluster_properties Resulting Properties AA_n-1 AA_n-1 4-Me-Ant Rigid Aromatic Scaffold (this compound) AA_n-1->4-Me-Ant Peptide Bond AA_n+1 AA_n+1 4-Me-Ant->AA_n+1 Peptide Bond Methyl_Group Methyl Group (C4) Conformation Defined 3D Structure 4-Me-Ant->Conformation Induces Rigidity Fluorescence Intrinsic Fluorescence 4-Me-Ant->Fluorescence Provides Fluorophore

Caption: Integration of 4-Methylanthranilic acid into a peptide chain.

Intrinsic Fluorescence

The anthraniloyl moiety is inherently fluorescent, making 4-Methylanthranilic acid a useful building block for creating fluorescently labeled peptides without the need for external dye conjugation.[2][5] This is advantageous as large, bulky fluorescent dyes can sometimes interfere with the biological activity of a peptide. The intrinsic fluorescence of the 4-methylanthraniloyl group can be utilized in a variety of applications, including:

  • Enzyme Assays: Peptides containing 4-Methylanthranilic acid can be designed as FRET substrates for proteases.[2][3][4] Cleavage of the peptide by the enzyme separates the 4-methylanthraniloyl fluorophore from a quencher molecule, resulting in an increase in fluorescence that can be used to quantify enzyme activity.

  • Binding Studies: Changes in the fluorescence emission of a 4-methylanthraniloyl-containing peptide upon binding to a target protein or other biomolecule can be used to determine binding affinities and kinetics.

  • Cellular Imaging: The fluorescence of these peptides can be used to visualize their uptake and localization within cells.

Experimental Protocols: Solid-Phase Synthesis of Peptides Containing 4-Methylanthranilic Acid

The following protocols outline the general procedure for the incorporation of 4-Methylanthranilic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
Reagent/MaterialGrade/Specification
Fmoc-Rink Amide MBHA resin or other suitable resin100-200 mesh, substitution as required
Fmoc-protected amino acidsStandard side-chain protection
4-Methylanthranilic acidSynthesis grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
HOBt (Hydroxybenzotriazole)Peptide synthesis grade
DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
PiperidineReagent grade
DMF (N,N-Dimethylformamide)Peptide synthesis grade
DCM (Dichloromethane)Reagent grade
TFA (Trifluoroacetic acid)Reagent grade
TIS (Triisopropylsilane)Reagent grade
WaterHPLC grade
Protocol 1: Standard Coupling of 4-Methylanthranilic Acid

This protocol is based on standard HBTU/HOBt activation. Due to the potentially reduced reactivity of the aromatic amine of 4-Methylanthranilic acid, extended coupling times or double coupling may be necessary.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of 4-Methylanthranilic Acid: In a separate vial, dissolve 4-Methylanthranilic acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated 4-Methylanthranilic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin as described in step 3.

  • Chain Elongation: Continue with the standard Fmoc-SPPS protocol for the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow start Start: Fmoc-protected amino acid on resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling of 4-Me-Ant (4-Me-Ant, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 repeat Repeat for subsequent amino acids wash2->repeat repeat->deprotection Next amino acid cleavage 5. Cleavage and Deprotection (TFA/TIS/H₂O) repeat->cleavage Final amino acid purification 6. Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for SPPS incorporation of 4-Methylanthranilic acid.

Applications in Research and Drug Discovery

The unique characteristics of 4-Methylanthranilic acid make it a valuable tool in various areas of peptide research and development:

  • Development of Protease-Resistant Peptidomimetics: By introducing conformational constraints, 4-Me-Ant can help to design peptides that are less susceptible to proteolytic degradation, a key challenge in the development of peptide-based drugs.

  • High-Throughput Screening of Enzyme Inhibitors: Fluorescent peptide substrates containing 4-Me-Ant can be used in high-throughput screening assays to identify and characterize enzyme inhibitors.[2][4]

  • Probing Peptide-Protein Interactions: The environmentally sensitive fluorescence of the 4-methylanthraniloyl group can be used to study the binding of peptides to their receptors and to probe the local environment of the binding site.

  • Cellular Delivery Studies: The intrinsic fluorescence of peptides incorporating 4-Me-Ant allows for the direct visualization of their interaction with and uptake into cells, aiding in the development of cell-penetrating peptides.

Conclusion

4-Methylanthranilic acid is a versatile and valuable non-proteinogenic amino acid for peptide synthesis. Its ability to induce conformational rigidity and provide intrinsic fluorescence offers significant advantages for the design of novel peptidomimetics, fluorescent probes, and potential therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the successful incorporation of this unique building block into a wide range of peptide-based applications. As with any non-standard amino acid, empirical optimization of coupling conditions for specific sequences is recommended to achieve the highest possible yields and purity.

References

Application Notes & Protocols: The Role of 2-Amino-4-methylbenzoic Acid in the Production of V2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of 2-Amino-4-methylbenzoic acid as a key starting material in the synthesis of potent and selective vasopressin V2 receptor antagonists, exemplified by the drug Tolvaptan. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the causality behind experimental choices, ensuring a robust framework for both laboratory synthesis and conceptual understanding.

Introduction: The Therapeutic Significance of V2 Receptor Antagonism

Arginine vasopressin (AVP) is a critical hormone regulating water and sodium balance in the body.[1] It primarily acts on the V2 receptors located on the collecting tubules of the kidney.[2] Activation of the V2 receptor initiates a Gs-coupled protein signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[1][3][4] This cascade promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, leading to increased water reabsorption and concentrated urine.[3][4]

In certain pathological states, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and cirrhosis, dysregulated AVP secretion leads to excessive water retention and subsequent hyponatremia (low serum sodium).[2][4] Hyponatremia is the most common electrolyte disorder in clinical practice and is associated with significant morbidity and mortality.[3]

V2 receptor antagonists, often called "vaptans," represent a targeted therapeutic strategy. By competitively blocking the V2 receptor, these agents prevent AVP-mediated water reabsorption, promoting electrolyte-free water excretion (aquaresis) and thereby normalizing serum sodium levels.[1][2][3] Tolvaptan is a leading, orally active, non-peptide selective V2 receptor antagonist that has demonstrated significant efficacy in treating euvolemic and hypervolemic hyponatremia.[2]

The Structural Contribution of this compound

The synthesis of complex benzazepine-based antagonists like Tolvaptan relies on the strategic assembly of molecular scaffolds. This compound (also known as 4-methylanthranilic acid) serves as a crucial and cost-effective starting material for constructing a significant portion of the final drug molecule. Its structure provides the core aminobenzoyl moiety that is elaborated and ultimately becomes a key pharmacophoric element responsible for interacting with the V2 receptor. The specific substitution pattern, including the methyl group, is critical for the molecule's overall conformation and binding affinity.

Mechanism of Action: V2 Receptor Signaling and Antagonism

Understanding the cellular pathway is essential to appreciate the drug's function. The binding of AVP to the V2 receptor triggers a cascade resulting in water reabsorption. V2 antagonists physically block this initial binding step, thereby inhibiting the entire downstream signaling pathway.

V2R_Pathway cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates Aquaresis Water Excretion (Aquaresis) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan (V2 Antagonist) Tolvaptan->V2R Blocks Tolvaptan->Aquaresis Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel Insertion AQP2_vesicle->AQP2_channel Promotes Translocation & Water_Reabsorption Water Reabsorption (Antidiuresis) AQP2_channel->Water_Reabsorption

Caption: V2 Receptor signaling pathway and the inhibitory action of Tolvaptan.

Synthetic Workflow Overview: From Acid to Antagonist

The synthesis of Tolvaptan from this compound is a multi-step process that involves the sequential construction of key intermediates. The overall strategy is to first create an activated form of the acid, couple it with a benzazepine core, and then perform subsequent modifications to arrive at the final active pharmaceutical ingredient (API).

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A 2-Amino-4-methyl- benzoic Acid C Step 1: Acylation (Amide Bond Formation) A->C B 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one B->C D Intermediate I: Amine Precursor C->D E Step 2: Acylation (Second Amide Bond) D->E F Intermediate II: Dicarbonyl Precursor E->F G Step 3: Reduction (Ketone to Hydroxyl) F->G H Tolvaptan (Crude) G->H I Purification (Recrystallization) H->I J Tolvaptan API (>99.5% Purity) I->J

Caption: High-level workflow for the synthesis of Tolvaptan.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Tolvaptan, starting with the activation of a related precursor, 2-methyl-4-nitrobenzoic acid, which shares the core structural motif. The initial nitration is a common strategy to protect the amine during the initial acylation steps.

Materials and Reagents
ReagentFormulaCAS No.Supplier Notes
2-Methyl-4-nitrobenzoic acidC₈H₇NO₄3013-33-4Starting Material
Thionyl ChlorideSOCl₂7719-09-7Reagent grade, handle in fume hood
TolueneC₇H₈108-88-3Anhydrous
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-oneC₁₀H₁₀ClNO5845-85-2Key Intermediate
Stannous Chloride DihydrateSnCl₂·2H₂O10025-69-1Reducing Agent
EthanolC₂H₅OH64-17-5Anhydrous
2-Methylbenzoyl chlorideC₈H₇ClO933-88-0Acylating Agent
Sodium BicarbonateNaHCO₃144-55-8Aqueous solution
Sodium BorohydrideNaBH₄16940-66-2Reducing Agent, handle with care
MethanolCH₃OH67-56-1Anhydrous
Protocol 1: Synthesis of Intermediate I - 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Causality: This step involves the formation of an acid chloride from 2-methyl-4-nitrobenzoic acid, followed by a Schotten-Baumann-type acylation reaction with the benzazepinone core. The nitro group serves as a protecting group for the amine and is a precursor for the subsequent reduction. Thionyl chloride is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides.

  • Acid Chloride Formation: Suspend 2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.1 eq) dropwise at room temperature. Heat the mixture to 60-70°C and maintain until the reaction is complete (monitored by TLC or gas evolution cessation).

  • Solvent Exchange: Distill off the excess thionyl chloride, co-distilling with toluene to ensure complete removal.

  • Acylation: To the resulting acid chloride residue, add a solution of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (1.0 eq) in acetonitrile or toluene.

  • Reaction: Heat the mixture to reflux for 2-6 hours until the starting benzazepinone is consumed.

  • Isolation: Cool the reaction mixture to 5-10°C. The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under reduced pressure.

  • Validation: The product should be a solid with a purity of >99% as determined by HPLC.[5] This intermediate is carried forward to the next step.

Protocol 2: Synthesis of Intermediate II - 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Causality: This step is a standard nitro group reduction to an aniline. Stannous chloride (SnCl₂) in an acidic alcoholic medium is a classic and effective method for this transformation, offering good yields and selectivity.

  • Setup: In a round-bottom flask, suspend Intermediate I (1.0 eq) in ethanol.

  • Reduction: Add a solution of stannous chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution carefully with an aqueous base (e.g., NaOH or Na₂CO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine intermediate. This product is often used directly in the next step without extensive purification.[6]

Protocol 3: Synthesis of Intermediate III - 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Causality: This is the second key amide bond formation. Intermediate II is acylated with 2-methylbenzoyl chloride. An inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Dissolution: Dissolve Intermediate II (1.0 eq) in a water-immiscible solvent like dichloromethane or toluene.

  • Acylation: Add 2-methylbenzoyl chloride (1.1 eq) to the solution.

  • Reaction: Add an aqueous solution of an inorganic base such as sodium bicarbonate or sodium carbonate to create a biphasic system.[6] Stir vigorously at room temperature for 8-12 hours.

  • Isolation: Separate the organic layer. Wash sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution. The crude product can be purified by recrystallization from a solvent system like methanol/isopropyl ether to achieve high purity (>98%).[7]

Protocol 4: Synthesis and Purification of Tolvaptan

Causality: The final step is the selective reduction of the ketone at the 5-position of the benzazepine ring to a hydroxyl group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the amide functionalities present in the molecule.

  • Reduction: Dissolve Intermediate III (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours until the reduction is complete.[5][6]

  • Quenching: Carefully adjust the pH of the reaction mixture to 6.0-7.0 with a dilute HCl solution to quench excess NaBH₄.[6][8]

  • Precipitation: The product, Tolvaptan, will precipitate from the solution.

  • Final Purification: Filter the solid and wash with water. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethyl acetate to yield the final API with purity exceeding 99.5%.[5][7]

Data Summary and Quality Control

Ensuring the purity and identity of the final compound and its intermediates is paramount. A combination of chromatographic and spectroscopic techniques should be employed at each stage.

Synthesis StepProductExpected YieldPurity Target (HPLC)Key Analytical Techniques
Protocol 4.2 Intermediate I~85-90%>99.0%HPLC, ¹H NMR, Mass Spec
Protocol 4.3 Intermediate II~90-95%>95.0% (crude)TLC, HPLC, Mass Spec
Protocol 4.4 Intermediate III~80-85%>98.5%HPLC, ¹H NMR, Mass Spec
Protocol 4.5 Tolvaptan API~85-90%>99.5%HPLC, ¹H NMR, ¹³C NMR, Mass Spec, IR

Note: Yields are illustrative and may vary based on scale and specific reaction conditions.

Conclusion

This compound and its derivatives are indispensable building blocks in the industrial synthesis of Tolvaptan and other related V2 receptor antagonists. The synthetic route, while multi-stepped, is robust and relies on well-established chemical transformations, including acylation, nitro reduction, and selective ketone reduction. The protocols outlined in this guide provide a validated framework for laboratory-scale synthesis, emphasizing the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry. Adherence to rigorous purification and analytical validation at each stage is critical for obtaining a final active pharmaceutical ingredient of high purity and quality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylbenzoic Acid (4-Methylanthranilic Acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your reaction yields, enhance product purity, and troubleshoot experimental hurdles.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. We focus on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Issue 1: Consistently Low Yields

Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common causes and how can I address them?

Answer: Low yields are a frequent challenge and can stem from several stages of the synthesis and work-up process. Let's break down the most common culprits based on a prevalent synthetic route: the carboxylation of a lithiated aniline derivative.

A widely cited method involves the lithiation of 2-bromo-5-methylaniline followed by quenching with solid carbon dioxide (dry ice)[1]. A reported yield for this process is around 59%, so yields significantly below this warrant investigation[1].

Causality Analysis & Optimization Strategies:

  • Inefficient Lithiation: The formation of the organolithium intermediate is the most critical step and is highly sensitive to reaction conditions.

    • Cause: Presence of moisture or atmospheric oxygen. Organolithium reagents are extremely reactive towards water, protons (from alcohols, etc.), and oxygen.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. The quality of the tert-butyl lithium is also paramount; titrate it before use to determine its exact molarity.

  • Sub-optimal Quenching with CO₂: The reaction with dry ice can be less efficient than it appears.

    • Cause: The surface of dry ice can have a layer of condensed water ice. Additionally, localized warming as the organolithium solution is added can cause the CO₂ to sublime rapidly, reducing contact time.

    • Solution: Use freshly crushed, high-quality dry ice. Instead of pouring the organolithium solution onto the dry ice, consider cannulating the solution into a vigorously stirred slurry of dry ice in an anhydrous solvent (like THF or ether). This maintains a low temperature and improves dispersion.

  • Losses During Aqueous Work-up and Extraction: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its solubility is highly dependent on pH.

    • Cause: Incorrect pH during extraction. If the aqueous layer is not made sufficiently acidic, the product will not be fully protonated and will not extract efficiently into the organic layer. Conversely, during a basic wash to remove acidic impurities, making the solution too basic can deprotonate the ammonium group, increasing its solubility in the organic phase.

    • Solution: After the reaction is quenched and water is added, the product will be in the aqueous layer as its lithium carboxylate salt. When acidifying to precipitate or extract the product, use a reliable pH meter or indicator paper. Adjust the pH to the isoelectric point of the molecule (typically around pH 3-4) to minimize its solubility in the aqueous phase before extraction with a solvent like ethyl acetate.

Issue 2: Product Purity and Discoloration

Question: My final product is an off-white or tan solid, not the expected pure white crystalline powder. What causes this discoloration and how can I improve its purity?

Answer: The appearance of color in the final product typically indicates the presence of oxidized or polymeric impurities. This is a common issue with anilines, which are susceptible to air oxidation.

Sources of Impurities and Purification Protocol:

  • Oxidation of the Aniline Moiety: The amino group is sensitive to oxidation, which can occur during the reaction, work-up, or even storage, leading to highly colored byproducts.

  • Residual Reagents or Catalysts: Depending on the synthetic route, residual metals or other reagents can contaminate the final product.

Refining Your Purification Strategy:

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, aqueous ethanol or isopropanol are often good starting points.

    • Use of Activated Charcoal: If the discoloration is significant, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Heat for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.

  • Acid-Base Extraction: Before recrystallization, an acid-base wash can be highly effective. Dissolve the crude product in a suitable organic solvent. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Be mindful of the product's amphoteric nature to avoid losses.

Table 1: Recrystallization Solvent Screening

Solvent SystemSuitability for this compoundKey Considerations
WaterModerately suitable; solubility is low.Good for final wash, but may require large volumes for full recrystallization.
Ethanol/WaterHighly Recommended Excellent solubility at boiling point, poor at low temperatures. Allows for fine-tuning of polarity.
IsopropanolGoodSimilar to ethanol but less volatile.
Ethyl AcetateModerateCan be used, but solubility might be high at room temperature, leading to lower recovery.
ToluenePoorGenerally too non-polar to effectively dissolve the product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route I can consider as an alternative to the lithiation method?

A1: An excellent alternative is the oxidation of 4-nitro-o-xylene followed by the reduction of the nitro group. This multi-step synthesis avoids organometallic reagents and can be more scalable.

  • Oxidation: 4-Nitro-o-xylene is selectively oxidized to 2-methyl-4-nitrobenzoic acid. Modern methods use dilute nitric acid with a phase transfer catalyst and a radical initiator, which can achieve yields up to 83.5% under mild conditions, avoiding high pressures and temperatures[2].

  • Reduction: The resulting 2-methyl-4-nitrobenzoic acid is then reduced to the target compound. Common reducing agents for this transformation include catalytic hydrogenation (H₂ over Pd/C), or metal/acid combinations like tin(II) chloride in HCl.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential byproducts. Visualize the spots under a UV lamp. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, HPLC can be used.

Q3: What are the key safety precautions when working with organolithium reagents like t-BuLi?

A3: Tert-butyl lithium is extremely pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water.

  • Always work in a well-ventilated fume hood.

  • Use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Perform all transfers and reactions under a positive pressure of an inert gas (Nitrogen or Argon) using syringe or cannula techniques.

  • Have an appropriate fire extinguisher (Class D for combustible metals) readily available. Never use a water-based extinguisher.

Visualized Workflows and Logic

To better illustrate the process, the following diagrams outline the general synthesis workflow and a troubleshooting decision tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware & Prepare Anhydrous Solvents lithiation Lithiation of 2-bromo-5-methylaniline with t-BuLi at -78°C start->lithiation quench Quench with Excess Dry Ice (CO₂) lithiation->quench hydrolysis Add Water quench->hydrolysis acidify Acidify Aqueous Layer (e.g., 1N HCl to pH ~3-4) hydrolysis->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize Crude Solid (e.g., from EtOH/Water) concentrate->recrystallize finish Isolate Pure this compound recrystallize->finish

Caption: General experimental workflow for the synthesis of this compound.

G cluster_causes cluster_solutions start Low Yield Observed c1 Incomplete Reaction? start->c1 c2 Work-up / Purification Loss? start->c2 c3 Side Reactions? start->c3 s1a Check Reagent Quality (Tritrate t-BuLi) c1->s1a s1b Ensure Anhydrous & Inert Conditions c1->s1b s1c Optimize Reaction Time & Temperature c1->s1c s2a Optimize pH for Extraction (pH 3-4) c2->s2a s2b Select Optimal Recrystallization Solvent c2->s2b s3a Maintain Low Temp During Lithiation (-78°C) c3->s3a

Caption: Troubleshooting logic tree for addressing low reaction yields.

Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2-bromo-5-methylaniline

This protocol is adapted from established procedures and is intended for trained professionals.[1]

Materials:

  • 2-bromo-5-methylaniline (10.0 g, 53.7 mmol)

  • Anhydrous diethyl ether or THF (500 mL)

  • tert-Butyl lithium (1.7 M in pentane, 127 mL, 214.8 mmol)

  • Dry ice (solid CO₂), crushed (excess)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reaction Initiation: Under a positive pressure of nitrogen, dissolve 2-bromo-5-methylaniline (10.0 g) in anhydrous diethyl ether (500 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyl lithium solution (127 mL) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Stirring: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.

  • Carboxylation (Quench): In a separate flask, prepare a slurry of excess crushed dry ice in a small amount of anhydrous ether. While vigorously stirring, slowly transfer the organolithium solution into the dry ice slurry via a cannula.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature, permitting the excess CO₂ to sublime.

  • Work-up:

    • Once at room temperature, add deionized water to the mixture. Transfer to a separatory funnel and discard the organic layer.

    • Wash the aqueous layer with a small portion of ether to remove any non-polar impurities.

    • Slowly acidify the aqueous layer with 1N HCl to a pH of approximately 3-4, which should precipitate the product.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the tan crystalline solid from an ethanol/water mixture to obtain pure this compound.

References

Technical Support Center: Purification of Crude 2-Amino-4-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-Amino-4-methylbenzoic acid via recrystallization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q1: My crude this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This common issue typically points to one of two problems: an unsuitable solvent or an insufficient volume of it.

  • Cause - Inappropriate Solvent: this compound is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature means its solubility is highly dependent on the solvent's polarity and pH.[1][2] If the compound shows negligible solubility even at the solvent's boiling point, the solvent is not appropriate.[3] A solvent must be able to dissolve the compound when hot but not when cold.[4]

  • Cause - Insufficient Solvent Volume: Recrystallization requires creating a saturated solution at high temperature.[5] It's crucial to add the hot solvent portion-wise to the crude material, allowing time for dissolution with each addition, to find the minimum amount needed.

  • Solution:

    • Verify Solvent Choice: For a compound with both polar and non-polar characteristics, a single solvent may not be ideal. Consider screening solvents like ethanol, methanol, or water. Data on the closely related 2-amino-3-methylbenzoic acid shows high solubility in solvents like 1,4-dioxane and acetone, which could be explored.[6][7]

    • Employ a Mixed-Solvent System: A powerful technique is to use a miscible solvent/antisolvent pair.[8][9] A common and effective choice for aminobenzoic acids is an ethanol/water system. Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent) and then add hot water (the "bad" solvent or antisolvent) dropwise until the solution just begins to turn cloudy (turbid).[10] Adding a few more drops of hot ethanol will clarify the solution, which is now perfectly saturated for crystallization upon cooling.[11]

Q2: As the solution cools, oily droplets are forming instead of solid crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture or excessively rapid cooling.[12]

  • Solution:

    • Reheat and Dilute: Place the flask back on the heat source and add more of the "good" solvent (e.g., ethanol in an ethanol/water system) until the oil redissolves completely.[12] This lowers the solution's saturation point.

    • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated from cold surfaces with a cork ring or paper towels. Rapid cooling encourages oil formation over orderly crystal growth.[5]

    • Promote Nucleation: Once the solution is at a temperature below the compound's melting point but still warm, try inducing crystallization by scratching the inner surface of the flask with a glass rod at the solution's meniscus.[13]

Q3: The solution is completely cold, even after an ice bath, but no crystals have formed. What is the next step?

A3: This indicates the solution is supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites to initiate crystal formation.

  • Solution:

    • Induce Crystallization:

      • Scratching: Vigorously scratch the inside of the flask with a glass rod. The microscopic glass fragments dislodged can serve as nucleation points for crystal growth.[13]

      • Seeding: If available, add a single, tiny crystal of pure this compound (a "seed crystal"). This provides a perfect template for other molecules to crystallize upon.[14]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly. Repeat this process cautiously until crystals begin to form upon cooling.

Q4: My final recrystallized product is still colored (e.g., tan/yellow). How can I obtain the reported white to light cream solid?

A4: The persistence of color indicates the presence of colored, often highly conjugated, impurities that were not fully removed.

  • Solution:

    • Use Activated Charcoal: Before the hot filtration step, you can often decolorize the solution. Add a very small amount (a micro-spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal's high surface area adsorbs large, colored impurity molecules.[15]

    • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your final yield.[15] If color persists, a second recrystallization may be necessary.

Q5: The final yield of my purified this compound is extremely low. What are the most common causes of product loss?

A5: A low yield is a frequent issue in recrystallization, and several factors can contribute.[12][16]

  • Potential Causes & Solutions:

    • Excess Solvent: Using significantly more hot solvent than the minimum required will keep a larger amount of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum volume of hot solvent necessary for dissolution.

    • Premature Crystallization: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated filter funnel and keep the solution near its boiling point during filtration.

    • Cooling Too Rapidly: Fast cooling traps impurities and forms very small crystals that can pass through the filter paper during vacuum filtration. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Improper Washing: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Solution: Always wash the crystals on the filter with a small amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The perfect recrystallization solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold.[3][4] For this compound, its amphoteric nature makes solvent selection critical. Its solubility is highly dependent on pH.[17][18] The goal is to perform the recrystallization near the compound's isoelectric point where its solubility is at a minimum. Good starting points for screening are polar solvents like water, ethanol, and methanol, or a mixed-solvent system like ethanol-water, which often provides the necessary fine-tuning of solvent power.[4][19]

Q2: Why is a mixed-solvent system often recommended for compounds like this?

A2: A mixed-solvent system offers greater flexibility when no single solvent meets the ideal solubility criteria.[9] The technique typically involves a "solvent" in which the compound is readily soluble and an "antisolvent" in which it is poorly soluble.[8] By dissolving the compound in a minimal amount of the hot "good" solvent and carefully adding the "bad" solvent, you can bring the hot solution to a point of saturation that is perfect for inducing crystallization upon slow cooling.[10][11] This method allows for precise control over the solubility profile.

Q3: What are the most probable impurities in crude this compound?

A3: Impurities will depend on the synthetic route. A common synthesis involves the carboxylation of 2-bromo-5-methylaniline.[20] In this case, potential impurities could include unreacted starting material (2-bromo-5-methylaniline), reagents, and by-products from side reactions. In peptide synthesis, which involves similar amino acid building blocks, impurities can arise from starting materials or side reactions like incomplete deprotection.[21][22]

Q4: What are the key indicators of purity for my final product?

A4: The two primary indicators of purity are the melting point and physical appearance.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. The literature value for this compound is approximately 171 °C (with decomposition).[23] A broad or depressed melting point range indicates the presence of impurities.

  • Appearance: The pure compound is described as a white to light yellow or light orange crystalline powder.[23][24] A significant deviation from this, such as a dark tan or brown color, suggests residual impurities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust method using a mixed ethanol/water solvent system.

1. Dissolution: a. Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. b. In a separate beaker, heat approximately 20-30 mL of ethanol to boiling on a hot plate. c. Add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time), swirling after each addition. Keep the flask on the hot plate to maintain the temperature. d. Continue adding the minimum amount of hot ethanol required to just dissolve the solid.

2. Decolorization & Hot Filtration (Perform if the solution is colored): a. Remove the flask from the heat temporarily and add a micro-spatula tip of activated charcoal. b. Swirl the mixture and gently reheat to boiling for 2-3 minutes. c. Set up a hot filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper, resting it on a second clean Erlenmeyer flask. d. Pre-heat the funnel and receiving flask by pouring a small amount of boiling ethanol through it. e. Quickly pour the hot charcoal-containing solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.

3. Saturation & Crystallization: a. Reheat the clear filtrate to boiling. b. Add hot water dropwise to the boiling ethanol solution while swirling. c. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).[8] d. Add a few drops of hot ethanol to just redissolve the turbidity and produce a clear, saturated solution. e. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. f. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

4. Isolation & Drying: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of ice-cold ethanol/water mixture. c. Collect the crystals by swirling the cold slurry and pouring it into the Büchner funnel under vacuum. d. Wash the crystals with a small portion (a few mL) of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities. e. Continue to draw air through the crystals on the funnel for 10-15 minutes to help them dry. f. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. g. Determine the final mass and measure the melting point to assess purity.

Data Summary

ParameterValueSource(s)
Compound Name This compound (4-Methylanthranilic acid)[25][26]
Molecular Formula C₈H₉NO₂[25][26]
Molecular Weight 151.16 g/mol [25][26]
Appearance White to light yellow/orange crystalline powder[23][24]
Melting Point (Pure) ~171 °C (decomposes)[23]
Recommended Solvent Systems Ethanol/Water, Methanol/Water, potentially Acetone or 1,4-Dioxane[4][7]

Visualized Workflows

Recrystallization Process Flow

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent (e.g., Ethanol) A->B C Solution with Dissolved Solid B->C D [Optional] Add Charcoal & Swirl C->D F Clear, Hot Filtrate C->F If no insoluble impurities E Hot Gravity Filtration D->E E->F G Add Hot Antisolvent (e.g., Water) to Turbidity F->G H Add Drops of Hot Solvent to Clarify G->H I Saturated Solution H->I J Slow Cool to Room Temp I->J K Cool in Ice Bath J->K L Vacuum Filtration K->L M Wash with Ice-Cold Solvent L->M N Dry Crystals M->N O Pure Product N->O

Caption: General workflow for mixed-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Recrystallization Q1 Does solid dissolve in hot solvent? Start->Q1 A1_Yes Proceed to Cooling Q1->A1_Yes Yes A1_No Add more hot solvent. If still insoluble, change solvent or use mixed-solvent system. Q1->A1_No No Q2 Do crystals form upon cooling? A1_Yes->Q2 A2_Yes Collect Crystals Q2->A2_Yes Yes A2_No Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal If no success, boil off some solvent & re-cool. Q2->A2_No No Q3 Are crystals solid or an oil? A2_Yes->Q3 A3_Solid Proceed to Filtration Q3->A3_Solid Solid A3_Oil Oiling Out: Re-heat, add more of the 'good' solvent, and cool very slowly. Q3->A3_Oil Oil

Caption: Decision tree for common recrystallization issues.

References

identifying and minimizing side products in 2-Amino-4-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues and help you minimize the formation of unwanted side products.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable bifunctional molecule, offering both a nucleophilic amino group and a carboxylic acid for a variety of synthetic transformations, most notably amide bond formation. However, this dual reactivity can also be a source of frustration, leading to a range of side products that can complicate purification and reduce yields. Understanding the underlying mechanisms of these side reactions is the first step toward rationally designing experiments that favor your desired product.

This guide will focus on the three most common side products encountered in reactions involving this compound: decarboxylation , oxidation , and self-condensation . We will explore the "why" behind their formation and provide actionable, field-proven strategies to mitigate them.

Troubleshooting Guide & FAQs

Section 1: The Decarboxylation Dilemma - Losing the Carboxyl Group

Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common thermal or acid-catalyzed side reaction for aminobenzoic acids. The resulting primary aniline, m-toluidine in this case, is often a major impurity.

Answer: You are likely observing the result of decarboxylation. The amino group in the ortho position can facilitate the loss of the carboxylic acid group, especially under acidic conditions or at elevated temperatures. The mechanism often involves the protonation of the carboxyl group, followed by the elimination of CO2, a process that can be accelerated by the electron-donating nature of the amino group.

Core Issue: The stability of the carboxyl group is compromised by reaction conditions.

Logical Relationship: Decarboxylation Pathway

2-Amino-4-methylbenzoic_acid This compound Protonated_Intermediate Protonated Intermediate 2-Amino-4-methylbenzoic_acid->Protonated_Intermediate H+ (Acid) or Heat m-Toluidine m-Toluidine (Side Product) Protonated_Intermediate->m-Toluidine -CO2 CO2 CO2 Protonated_Intermediate->CO2

Caption: Acid- or heat-induced decarboxylation pathway.

Strategies for Minimization:

StrategyCausalityRecommended Protocol
Lower Reaction Temperature Decarboxylation is often a thermodynamically driven process with a significant activation energy. Lowering the temperature reduces the kinetic feasibility of this side reaction.Aim for room temperature or below for your coupling reactions if possible. If heating is necessary, conduct a temperature screen to find the minimum effective temperature.
Avoid Strongly Acidic Conditions Protonation of the carboxyl group facilitates the elimination of CO2. While some coupling reagents generate acidic byproducts, prolonged exposure to strong acids should be avoided.If your reaction requires an acid catalyst, consider using a milder one or a stoichiometric amount rather than a large excess. For workups, use dilute acids and minimize contact time.
Choice of Coupling Reagent Some coupling reagents and additives can create a more acidic microenvironment.Carbodiimide-based reagents like EDC with additives like HOBt are generally effective at lower temperatures. Uronium-based reagents like HATU are also efficient but can sometimes require slightly elevated temperatures.[1][2]
Protecting Group Strategy Protecting the amino group can modulate the electronic properties of the ring and potentially disfavor the decarboxylation mechanism.While not always necessary, if decarboxylation is a persistent issue, consider protecting the amino group with a Boc or Fmoc group.[3]
Section 2: The Oxidation Problem - Unwanted Color and Impurities

The amino group in this compound makes the aromatic ring electron-rich and thus susceptible to oxidation. This can lead to the formation of colored impurities, including N-oxides and phenolic compounds, which can be difficult to remove.

Answer: The discoloration is a strong indicator of oxidation. The amino group can be oxidized, leading to the formation of nitroso or nitro compounds, which are often colored. Furthermore, oxidative coupling can lead to polymeric, intensely colored byproducts. This is often exacerbated by the presence of air (oxygen), certain metal catalysts, and light.

Core Issue: The electron-rich amino-aromatic system is reacting with oxidizing agents.

Logical Relationship: Oxidation Pathways

Substrate This compound Oxidized_Products Oxidized Side Products (Nitroso, Nitro, Phenolic, Polymeric) Substrate->Oxidized_Products [O] (Air, Metal Catalysts, Light)

Caption: General pathway for the oxidation of this compound.

Strategies for Minimization:

StrategyCausalityRecommended Protocol
Inert Atmosphere Excluding oxygen, a common oxidant, from the reaction environment is the most direct way to prevent oxidation.Conduct your reaction under an inert atmosphere of nitrogen or argon. This involves using degassed solvents and appropriate glassware setups (e.g., Schlenk line).
Use of Antioxidants Certain additives can act as radical scavengers, inhibiting oxidative chain reactions.While not common in standard amide couplings, for particularly sensitive substrates, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be explored, though compatibility with the desired reaction must be verified.
Purification of Starting Materials Impurities in starting materials or solvents, such as peroxides in ethers, can initiate oxidation.Use freshly distilled or high-purity, peroxide-free solvents. Ensure the purity of your this compound before use.
Protecting the Amino Group Acylation of the amino group to form an amide or carbamate significantly reduces its susceptibility to oxidation.Protecting the amino group with Boc, Cbz, or even a simple acetyl group can be a very effective strategy if other methods fail.[3]
Section 3: Self-Condensation - A Competing Reaction Pathway

In reactions where the carboxylic acid of this compound is activated for coupling with an external amine, the amino group of another molecule of this compound can act as a nucleophile, leading to the formation of a dimeric amide side product.

Answer: You are likely observing the product of self-condensation. The activated carboxylic acid of one molecule of this compound is reacting with the amino group of a second molecule, forming an amide bond between them. This is a common issue when the external nucleophile (your desired amine) is not reactive enough or is not present in a sufficient concentration to outcompete the self-reaction.

Core Issue: The intermolecular reaction of this compound is competing with the desired intermolecular reaction.

Logical Relationship: Self-Condensation Pathway

cluster_0 Molecule 1 cluster_1 Molecule 2 Activated_Acid Activated 2-Amino-4- methylbenzoic Acid Dimer Dimeric Amide (Side Product) Activated_Acid->Dimer Nucleophilic_Amine This compound (as nucleophile) Nucleophilic_Amine->Dimer

Caption: Self-condensation of this compound.

Strategies for Minimization:

StrategyCausalityRecommended Protocol
Slow Addition of Coupling Reagent Adding the coupling reagent slowly to a solution of the carboxylic acid and the external amine ensures that the concentration of the activated acid is always low, minimizing its chance to react with another molecule of the starting material.Prepare a solution of this compound and your target amine. Add a solution of the coupling reagent (e.g., EDC or HATU) dropwise over a period of 30-60 minutes at a low temperature (e.g., 0 °C).[1]
Use of Excess Amine Increasing the concentration of the desired nucleophile will kinetically favor the desired reaction over self-condensation.Use a slight excess (1.1-1.5 equivalents) of your target amine relative to this compound.
Protecting Group Strategy This is the most robust method to prevent self-condensation. By protecting the amino group, it is no longer nucleophilic and cannot participate in the coupling reaction.Protect the amino group with a suitable protecting group (e.g., Boc). After the amide coupling is complete, the protecting group can be removed. This strategy offers the highest level of control.
Choice of Solvent Highly concentrated solutions can favor bimolecular side reactions like self-condensation.Use a sufficient volume of a suitable solvent (e.g., DMF, DCM) to keep the reactants adequately diluted.[4]

Analytical Protocols for Quality Control

Effective troubleshooting requires reliable analytical methods to identify and quantify both the desired product and any side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for monitoring the progress of your reaction and assessing the purity of your final product.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture or purified product in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Expected Elution Order: this compound will be relatively polar and elute early. The decarboxylated product, m-toluidine, will be less polar and have a longer retention time. The desired amide product will typically be even less polar and elute later. The self-condensation dimer will have the longest retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile side products like the decarboxylated m-toluidine. Derivatization is often necessary for the non-volatile carboxylic acid and amide products.

Experimental Protocol: GC-MS with Silylation

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization:

    • Dry a small sample (approx. 1 mg) of your reaction mixture under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

Data Analysis: The mass spectra of the derivatized products can be compared to spectral libraries (e.g., NIST) for identification. The silylated derivative of this compound will show a characteristic mass spectrum. m-Toluidine can often be observed without derivatization.

Conclusion: A Proactive Approach to Synthesis

By understanding the potential side reactions of this compound and implementing the proactive strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts. A combination of careful reaction design, appropriate use of protecting groups when necessary, and diligent in-process monitoring with robust analytical techniques will pave the way for successful and efficient synthesis.

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring reliable and high-purity outcomes.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is found in a variety of biologically active molecules. While several synthetic routes to this compound exist, each presents unique challenges that can impact yield, purity, and scalability. This guide provides a detailed exploration of the most common synthetic pathways, focusing on practical troubleshooting and optimization strategies.

Synthetic Pathways Overview

Two primary routes for the synthesis of this compound are commonly employed: the reduction of 2-nitro-4-methylbenzoic acid and the carboxylation of 2-bromo-5-methylaniline. A less common but viable alternative is the Hofmann degradation of 4-methylphthalimide. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

Synthetic_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Carboxylation 2-Nitro-4-methylbenzoic_Acid 2-Nitro-4-methylbenzoic_Acid 2-Amino-4-methylbenzoic_Acid_R1 This compound 2-Nitro-4-methylbenzoic_Acid->2-Amino-4-methylbenzoic_Acid_R1 Reduction (e.g., H2/Pd-C, Sn/HCl) 2-Bromo-5-methylaniline 2-Bromo-5-methylaniline Lithiation Lithiation 2-Bromo-5-methylaniline->Lithiation 1. t-BuLi Carboxylation Carboxylation Lithiation->Carboxylation 2. CO2 (dry ice) 2-Amino-4-methylbenzoic_Acid_R2 This compound Carboxylation->2-Amino-4-methylbenzoic_Acid_R2 3. Acidic workup

Caption: Overview of the two primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: My reduction of 2-nitro-4-methylbenzoic acid is incomplete. What are the likely causes?

A1: Incomplete reduction is a common issue. The primary causes are often related to the catalyst, hydrogen source, or reaction conditions. Ensure your catalyst (e.g., Pd/C) is not poisoned and is of high activity. The quality and pressure of the hydrogen gas are also critical. If using a transfer hydrogenation method (e.g., with hydrazine or ammonium formate), ensure the donor is fresh and used in the correct stoichiometric amount. Finally, check the solvent for impurities that may inhibit the reaction and ensure adequate reaction time and temperature.

Q2: I am observing a low yield in the carboxylation of 2-bromo-5-methylaniline. How can I improve it?

A2: Low yields in this reaction are often due to issues with the lithiation step. The organolithium reagent (tert-butyllithium) is extremely sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The temperature must be maintained at -78 °C during the addition of the organolithium reagent and for the duration of the lithiation. Any rise in temperature can lead to side reactions. Additionally, the quality of the dry ice (CO2 source) is important; it should be free of condensed water.

Q3: During purification by recrystallization, my product oils out. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent or when the solution becomes supersaturated upon cooling, leading to the separation of a liquid phase instead of crystals. To resolve this, try using a larger volume of the solvent or a different solvent system. A mixture of solvents can sometimes be effective. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Q4: I am having difficulty separating this compound from its 2-amino-5-methylbenzoic acid isomer after a Hofmann degradation. What purification strategy is recommended?

A4: The separation of these isomers can be challenging due to their similar polarities. Fractional crystallization can be effective by exploiting subtle differences in their solubility in various solvents. Alternatively, pH-dependent separation methods can be employed. The pKa values of the isomers may differ slightly, allowing for selective precipitation by carefully adjusting the pH of an aqueous solution.[1]

Q5: What are the key safety precautions when working with tert-butyllithium?

A5: Tert-butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air. Always use a syringe or cannula for transfers and never handle it in an open container. Ensure you have a Class D fire extinguisher readily available. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[2]

Detailed Troubleshooting Guides

Route 1: Reduction of 2-Nitro-4-methylbenzoic Acid

This is a common and often high-yielding route. The starting material, 2-nitro-4-methylbenzoic acid, can be synthesized by the oxidation of 2-methyl-4-nitrotoluene.[3]

Experimental Protocol: Catalytic Hydrogenation
  • In a pressure vessel, dissolve 2-nitro-4-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Troubleshooting Guide: Route 1

Problem Possible Cause(s) Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.1. Use fresh, high-quality Pd/C. Ensure starting material and solvent are free of sulfur or other catalyst poisons.
2. Insufficient hydrogen pressure or poor mixing.2. Increase hydrogen pressure and ensure vigorous stirring to facilitate gas-liquid mass transfer.
3. Reaction time is too short.3. Monitor the reaction by TLC/LC-MS and allow it to proceed until the starting material is consumed.
Low Yield 1. Loss of product during workup.1. Ensure complete transfer of the product during filtration and washing steps.
2. Over-reduction or side reactions.2. Optimize reaction conditions (temperature, pressure, catalyst loading) to minimize side product formation.
Product Contamination 1. Incomplete removal of the catalyst.1. Filter the reaction mixture through a fine filter aid like celite. A second filtration may be necessary.
2. Presence of partially reduced intermediates (e.g., nitroso or hydroxylamino compounds).2. Ensure the reaction goes to completion. If necessary, increase the catalyst loading or reaction time.

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Caption: Troubleshooting workflow for the reduction of 2-nitro-4-methylbenzoic acid.

Route 2: Carboxylation of 2-Bromo-5-methylaniline via Lithiation

This route offers a direct way to introduce the carboxylic acid group. However, it requires strict anhydrous and anaerobic conditions due to the use of an organolithium reagent.[4]

Experimental Protocol
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-5-methylaniline (1 equivalent) and dissolve in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (2.2-2.5 equivalents) dropwise, maintaining the internal temperature below -65 °C.

  • Stir the mixture at -78 °C for 1.5-2 hours.

  • Quench the reaction by carefully adding crushed dry ice (solid CO2) in portions.

  • Allow the reaction mixture to warm to room temperature as the dry ice sublimes.

  • Add water and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify by recrystallization.

Troubleshooting Guide: Route 2

Problem Possible Cause(s) Solution(s)
Reaction Fails to Initiate 1. Inactive organolithium reagent.1. Titrate the tert-butyllithium solution before use to determine its exact concentration.
2. Presence of moisture or oxygen.2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Low Yield 1. Incomplete lithiation.1. Ensure the correct stoichiometry of the organolithium reagent is used and that the reaction temperature is maintained at -78 °C.
2. Side reactions due to temperature fluctuations.2. Carefully monitor and control the internal reaction temperature during the addition of tert-butyllithium.
3. Inefficient carboxylation.3. Use an excess of high-purity, finely crushed dry ice.
Formation of Byproducts 1. Protonation of the organolithium intermediate by residual water.1. Ensure all reagents and solvents are anhydrous.
2. Wurtz-type coupling reactions.2. Maintain a low reaction temperature and avoid localized high concentrations of the organolithium reagent.

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Caption: Troubleshooting workflow for the carboxylation of 2-bromo-5-methylaniline.

Alternative Route: Hofmann Degradation of 4-Methylphthalimide

The Hofmann degradation of 4-methylphthalimide with sodium hypobromite or hypochlorite can also yield this compound. However, this reaction is known to sometimes produce a mixture of isomers, which can complicate purification.[5] The reaction involves the treatment of the phthalimide with a base and a halogen source, followed by rearrangement. Careful control of the reaction conditions is necessary to favor the formation of the desired product.

Purification Guide

Recrystallization is the most common method for purifying this compound.

Experimental Protocol: Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Purification
Problem Possible Cause(s) Solution(s)
Product does not dissolve 1. Incorrect solvent choice.1. Test the solubility of the product in various solvents to find a suitable one.
2. Insufficient solvent.2. Add more solvent in small portions until the product dissolves.
No crystals form upon cooling 1. Solution is too dilute.1. Evaporate some of the solvent to concentrate the solution.
2. Supersaturation.2. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery 1. Product is too soluble in the cold solvent.1. Use a solvent in which the product has lower solubility at cold temperatures, or use a mixture of solvents.
2. Premature crystallization during hot filtration.2. Preheat the filtration funnel and use a fluted filter paper to speed up the filtration.

Safety Precautions

The synthesis of this compound involves the use of several hazardous reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][6]

Reagent Key Hazards Recommended Precautions
2-Nitro-4-methylbenzoic acid Skin, eye, and respiratory irritant.[3]Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Palladium on Carbon (Pd/C) Flammable solid. Can ignite solvents upon exposure to air.Handle in a wet state. Do not allow the dry catalyst to come into contact with organic solvents in the presence of air.
Hydrogen Gas Highly flammable.Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment.
tert-Butyllithium Pyrophoric, corrosive.Handle under an inert atmosphere using a syringe or cannula. Wear flame-retardant lab coat, safety glasses, and gloves.
Hydrochloric Acid (HCl) Corrosive, causes severe skin burns and eye damage.Wear appropriate gloves, safety glasses, and a lab coat. Use in a fume hood.

References

preventing oxidation of the amino group during 2-Amino-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Amino Group Stability

2-Amino-4-methylbenzoic acid, also known as 4-methylanthranilic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both an amino and a carboxylic acid group on a toluene backbone, presents a unique set of synthetic challenges.[1][2] The primary obstacle faced by many researchers is the susceptibility of the electron-rich amino group to oxidation.[3][4] This oxidation can lead to the formation of colored impurities, such as nitroso, nitro, and azo compounds, which can complicate purification and reduce overall yield.[3] This guide is designed to provide you with the expertise to anticipate and mitigate these side reactions, ensuring a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is discolored (yellow or brown). What is the likely cause?

A1: A yellow or brown discoloration is a strong indicator that the amino group has been oxidized.[3] Aromatic amines are prone to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[3] The resulting byproducts are often highly colored and can be difficult to remove.

Q2: What are the specific byproducts that form from the oxidation of the amino group?

A2: While a detailed analysis would be required to identify the exact impurities in your sample, the oxidation of anilines can lead to a variety of products. These can include nitroso (-NO), nitro (-NO2), and azo (-N=N-) compounds, as well as more complex polymeric materials.[3][5]

Q3: How can I prevent oxidation of the amino group during the reaction workup and purification?

A3: To minimize oxidation during workup and purification, consider the following:

  • Work under an inert atmosphere: Whenever possible, perform extractions and solvent removal under a blanket of nitrogen or argon.

  • Use deoxygenated solvents: Solvents can be deoxygenated by bubbling an inert gas through them prior to use.

  • Keep it cool: Perform workup steps at reduced temperatures to slow the rate of oxidation.

  • Limit exposure to light: Use amber glass vessels or wrap your glassware in aluminum foil.

Q4: Is it necessary to protect the amino group before proceeding with further synthetic steps?

A4: Yes, if you plan to perform reactions on other parts of the molecule, protecting the amino group is highly recommended.[4] The amino group is a potent nucleophile and can interfere with a wide range of reagents.[6] Protection involves temporarily converting the amino group into a less reactive functional group that is stable to the subsequent reaction conditions.[7]

Troubleshooting Guide: Preventing Amino Group Oxidation

This section provides a more detailed, cause-and-effect approach to troubleshooting oxidation issues.

Symptom Potential Cause(s) Recommended Action(s)
Significant discoloration of the reaction mixture during synthesis. 1. Presence of strong oxidizing agents.1. Carefully review your synthetic route to ensure no incompatible oxidizing agents are present.
2. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).2. Optimize reaction conditions by lowering the temperature or reducing the reaction time. Monitor reaction progress closely using TLC or HPLC.
3. Catalyst-mediated oxidation.3. If using a metal catalyst, consider the possibility of it promoting oxidation. It may be necessary to screen different catalysts or ligands.
Product discoloration upon storage. 1. Exposure to air and light.1. Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures.[3]
2. Residual acidic or basic impurities.2. Ensure the product is thoroughly purified and free of any acidic or basic residues that could catalyze oxidation.
Low yield of the desired product with multiple unidentified impurities. 1. Oxidation of the starting material or intermediates.1. Consider protecting the amino group before proceeding with the main reaction.
2. Side reactions involving the unprotected amino group.2. An unprotected amino group can undergo various side reactions. Protecting the amino group will improve the chemoselectivity of your synthesis.[6]

Visualizing the Problem: Oxidation Pathways

OxidationPathways A This compound C Oxidized Impurities (Nitroso, Nitro, Azo compounds) A->C Oxidation B Oxidizing Conditions (O2, Light, Heat) B->C

Caption: Unwanted oxidation of this compound.

Experimental Protocols

Protocol 1: Protecting the Amino Group as a Carbamate

Carbamates are excellent protecting groups for amines as they are easy to install and can be removed under relatively mild conditions.[8] The tert-butyloxycarbonyl (Boc) group is a popular choice.[8]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add a saturated aqueous solution of NaHCO3 (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (1.1 equivalents) in THF to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected product.

Workflow for Amino Group Protection

ProtectionWorkflow cluster_protection Boc Protection Protocol start Dissolve this compound in THF/aq. NaHCO3 add_boc Add (Boc)2O at 0 °C start->add_boc react Stir at room temperature overnight add_boc->react workup Aqueous workup and extraction react->workup isolate Isolate Boc-protected product workup->isolate

Caption: Step-by-step workflow for Boc protection.

Protocol 2: Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding a saturated aqueous solution of NaHCO3 until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Conclusion

The successful synthesis of this compound hinges on the effective management of the reactive amino group. By understanding the causes of oxidation and implementing appropriate protective strategies, researchers can significantly improve the yield and purity of their final product. This guide provides a foundation of knowledge and practical protocols to navigate the challenges associated with this synthesis, empowering you to achieve consistent and reliable results in your research and development endeavors.

References

Technical Support Center: Navigating the Scale-Up of 2-Amino-4-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important chemical intermediate. Here, we will dissect common problems, offer troubleshooting strategies, and provide detailed protocols to ensure the integrity and efficiency of your synthesis at any scale.

Introduction to this compound and its Synthetic Landscape

This compound, also known as 4-methylanthranilic acid, is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring both an amino and a carboxylic acid group on a toluene backbone, makes it a versatile precursor for a range of chemical transformations.

Several synthetic routes are employed for its production, each presenting a unique set of challenges, particularly during scale-up. The most common pathways include:

  • The Hofmann Rearrangement of 4-methylphthalimide.

  • The Sandmeyer Reaction on 2,5-dimethylaniline.

  • Oxidation and Subsequent Reduction of 4-methyl-2-nitrotoluene.

This guide will focus on the practical issues that arise from these methods when transitioning from laboratory-scale experiments to pilot plant and full-scale industrial production.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your process development.

Section 1: Reaction-Specific Challenges

Q1: During the Hofmann rearrangement of 4-methylphthalimide, I'm observing a lower than expected yield and the formation of several byproducts. What are the likely causes and how can I mitigate them?

A1: Low yields and byproduct formation in the Hofmann rearrangement are common challenges during scale-up. The primary reasons are often related to reaction control and the inherent reactivity of the intermediates.

  • Incomplete N-bromination: The initial step of the Hofmann rearrangement is the formation of the N-bromoamide intermediate. On a larger scale, inefficient mixing can lead to localized areas of high and low bromine concentration, resulting in incomplete conversion. Ensure vigorous and efficient agitation to maintain homogeneity.

  • Side Reactions of the Isocyanate Intermediate: The key intermediate, an isocyanate, is highly reactive.[1][2] In the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to the desired amine.[1][3] However, if the isocyanate concentration is too high, it can react with the product amine to form urea byproducts. To minimize this, control the rate of addition of the bromine and sodium hydroxide solution to keep the instantaneous concentration of the isocyanate low.

  • Temperature Control: The Hofmann rearrangement is an exothermic reaction.[4] Inadequate heat removal in a large reactor can lead to a temperature increase, which can promote side reactions and decomposition of the product. Ensure your reactor has sufficient cooling capacity and that the temperature is carefully monitored and controlled throughout the reaction.

Q2: My Sandmeyer reaction, starting from 2,5-dimethylaniline, is producing a significant amount of phenolic and tar-like impurities. How can I improve the selectivity towards the desired this compound?

A2: The Sandmeyer reaction, while powerful, is notorious for generating byproducts if not carefully controlled, especially at scale.[5] The formation of phenols and tars is a classic issue.

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is unstable and can decompose, particularly at elevated temperatures, to form phenols and other undesirable products.[6] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent Sandmeyer reaction. On a large scale, this requires a robust cooling system and careful monitoring of the internal temperature.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl and other coupling byproducts, contributing to the tar formation.[5] The concentration of the copper(I) catalyst is critical. Using the correct stoichiometric amount is essential; too little can lead to an incomplete reaction, while too much can promote side reactions.

  • Purity of the Starting Material: The purity of the starting 2,5-dimethylaniline is crucial. Impurities can interfere with the diazotization process and lead to the formation of colored byproducts. Ensure the starting material is of high purity before commencing the reaction.

Section 2: Work-up and Purification Challenges

Q3: After quenching the reaction, I'm struggling with the isolation of this compound. The product seems to be partially soluble in the aqueous phase, leading to low isolated yields.

A3: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility is highly dependent on the pH of the solution.

  • Isoelectric Point: The key to maximizing the precipitation and isolation of the product is to adjust the pH of the aqueous solution to its isoelectric point. At this pH, the molecule has a net zero charge, and its solubility in water is at a minimum. For this compound, this is typically in the weakly acidic to neutral range. A careful, slow addition of acid or base to the isoelectric point, while monitoring the precipitation, is crucial.

  • Extraction with an Organic Solvent: If the product still has significant solubility in the aqueous phase at its isoelectric point, extraction with a suitable organic solvent, such as ethyl acetate, can be employed. Perform multiple extractions with smaller volumes of solvent for higher efficiency.

  • Salting Out: The solubility of the product in the aqueous phase can be further decreased by adding a salt, such as sodium chloride, to the solution. This "salting out" effect increases the ionic strength of the aqueous phase, making it less favorable for the organic product to remain dissolved.

Q4: During the crystallization of the final product, I'm observing the formation of fine needles that are difficult to filter and dry. How can I control the crystal morphology?

A4: Controlling crystal morphology is a critical aspect of active pharmaceutical ingredient (API) and intermediate manufacturing, as it affects downstream processing and product quality.[7]

  • Supersaturation Control: The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution. Control the rate of cooling or the addition of an anti-solvent to maintain a lower level of supersaturation. This will favor crystal growth over nucleation, leading to larger, more well-defined crystals.

  • Solvent System: The choice of solvent or solvent mixture can have a significant impact on crystal habit. Experiment with different solvent systems to find one that promotes the desired crystal morphology. For aminobenzoic acids, mixtures of water with alcohols or other organic solvents are often used.

  • Seeding: Introducing a small amount of pre-existing crystals (seeds) of the desired morphology can direct the crystallization process and promote the growth of larger, more uniform crystals. Ensure the seeds are of high quality and are added at the appropriate point in the crystallization process.

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when scaling up the production of this compound?

A: The primary safety concerns depend on the chosen synthetic route. For the Sandmeyer reaction , the in-situ formation of diazonium salts is a major hazard as they can be explosive in a dry state.[8] Strict temperature control is paramount to prevent their decomposition. For the Hofmann rearrangement , the use of bromine, a corrosive and toxic halogen, requires careful handling and appropriate personal protective equipment. The reaction can also be highly exothermic, necessitating robust temperature control to prevent runaways.

Q: Which analytical techniques are most suitable for monitoring the reaction and ensuring the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the reaction progress, identifying and quantifying impurities, and determining the final product purity.[9][10] A reversed-phase method with a suitable C18 column and a UV detector is typically used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for the identification of unknown impurities and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: Can be used for quick identification of the functional groups present in the product and to check for the absence of starting materials.[11]

Q: What are the common impurities I should be looking for in my final product?

A: The impurity profile will depend on the synthetic route. A general list of potential impurities is provided in the table below.

Potential ImpurityLikely Origin
4-Methyl-2-nitrotolueneIncomplete reduction (from the nitrotoluene route)
2,5-DimethylanilineUnreacted starting material (from the Sandmeyer route)
4-Methyl-2-aminophenolDecomposition of diazonium salt (from the Sandmeyer route)
Bis(4-methyl-2-carboxyphenyl)ureaReaction of isocyanate with product amine (from the Hofmann route)
4-MethylphthalimideUnreacted starting material (from the Hofmann route)

Q: How can I best manage the waste streams generated from the production of this compound?

A: Waste management is a critical aspect of sustainable chemical manufacturing.

  • Aqueous Waste: The aqueous waste streams from these syntheses are often acidic or basic and may contain residual organic compounds and inorganic salts. Neutralization is the first step, followed by biological treatment or other advanced oxidation processes to remove organic contaminants.[12]

  • Organic Waste: Spent organic solvents should be recovered and recycled whenever possible. If recycling is not feasible, incineration is a common disposal method.[13]

  • Solid Waste: Filter cakes and other solid waste should be characterized for hazardous components before disposal in accordance with local regulations.

Experimental Protocols & Workflows

Protocol 1: Scale-Up of the Hofmann Rearrangement

This protocol provides a general guideline for the scale-up of the Hofmann rearrangement. All quantities should be adjusted based on the specific scale of the reaction.

  • Reactor Setup: Charge a jacketed glass reactor equipped with a powerful overhead stirrer, a temperature probe, and two addition funnels.

  • Initial Charge: Suspend 4-methylphthalimide in an aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C with constant stirring.

  • Bromine Addition: Slowly add a solution of bromine in aqueous sodium hydroxide from one of the addition funnels, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 70-80 °C) and hold for several hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture and adjust the pH to the isoelectric point of this compound with hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Diagram: Logical Workflow for Troubleshooting Impurity Formation

G start High Impurity Level Detected identify_impurity Identify Impurity Structure (LC-MS, NMR) start->identify_impurity review_process Review Process Parameters identify_impurity->review_process troubleshoot_reaction Troubleshoot Reaction Conditions review_process->troubleshoot_reaction troubleshoot_workup Troubleshoot Work-up & Purification review_process->troubleshoot_workup optimize_reaction Optimize Reaction Parameters (Temp, Conc, Addition Rate) troubleshoot_reaction->optimize_reaction optimize_purification Optimize Purification (pH, Solvent, Crystallization) troubleshoot_workup->optimize_purification reanalyze Re-analyze Product Purity (HPLC) optimize_reaction->reanalyze optimize_purification->reanalyze pass Impurity within Specification reanalyze->pass fail Impurity Still High reanalyze->fail fail->review_process Re-evaluate Root Cause

Caption: A systematic approach to identifying and resolving impurity issues.

Conclusion

The successful scale-up of this compound production requires a deep understanding of the underlying chemistry, careful control of reaction parameters, and a systematic approach to troubleshooting. This guide provides a foundation for navigating the common challenges encountered in this process. By applying the principles and protocols outlined here, researchers and production chemists can improve the efficiency, safety, and quality of their this compound synthesis.

References

how to remove impurities from commercial 4-Methylanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Commercial 4-Methylanthranilic Acid

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity 4-Methylanthranilic acid (2-amino-4-methylbenzoic acid) for their work. As a Senior Application Scientist, I've seen firsthand how residual impurities can compromise downstream reactions, affect crystallization, and skew biological assay results. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot and resolve common purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial-grade 4-Methylanthranilic acid?

A1: Commercial 4-Methylanthranilic acid can contain several types of impurities stemming from its synthesis, which is analogous to that of anthranilic acid.[1][2] Potential contaminants include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Other methyl-substituted aminobenzoic acids.

  • Oxidation/Degradation Products: These are often highly colored (red, brown, yellow) compounds that form during synthesis or storage, particularly if the material is exposed to heat or light.[3]

  • Residual Solvents: Solvents used during the manufacturing process.

  • Inorganic Salts: Byproducts from neutralization or pH adjustment steps.[1]

Q2: My 4-Methylanthranilic acid is off-white or yellow. How can I remove the color?

A2: Colored impurities are typically non-polar, conjugated molecules that can be effectively removed during recrystallization. The key is to add a small amount (typically 1-2% w/w) of activated charcoal to the hot, dissolved solution before filtration.[3] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. It is crucial to filter the solution while hot to prevent premature crystallization of your product along with the charcoal.

Q3: Which purification method is most suitable for my needs?

A3: The choice depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: Excellent for scales from milligrams to kilograms. It is highly effective at removing minor impurities, especially colored ones and those with different solubility profiles.

  • Acid-Base Extraction: A powerful technique for removing neutral or non-amphoteric impurities. It leverages the amphoteric nature of 4-Methylanthranilic acid, which possesses both an acidic carboxylic group and a basic amino group.[1] This method is highly scalable.

  • Column Chromatography: Best for small-scale (mg to g) purification where very high purity is required and other methods have failed. Reverse-phase HPLC can be used for both analytical assessment and preparative isolation.[4]

Q4: How do I know if my purified product is actually pure?

A4: Purity should be assessed using orthogonal methods:

  • Melting Point Analysis: A pure compound will have a sharp melting range that matches the literature value. Impurities typically depress and broaden the melting range.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method can separate the main compound from residual impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect any proton- or carbon-bearing impurities.

Troubleshooting Common Purification Issues

ProblemLikely Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound is significantly soluble in the cold solvent.1. Boil off some solvent to re-saturate the solution and cool again. 2. Cool the flask in an ice bath for at least 30 minutes.[5] 3. Choose a different solvent system where the solubility difference between hot and cold is greater.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Insoluble impurities are present, inhibiting crystal nucleation.1. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. 2. Select a lower-boiling point solvent. 3. Perform a hot filtration step to remove insoluble material.[5]
Product is Still Colored After Recrystallization 1. Insufficient activated charcoal was used. 2. The charcoal treatment was not long enough. 3. The colored impurity has a similar solubility profile to the product.1. Repeat the recrystallization, using a fresh portion of activated charcoal (1-2% w/w). 2. Ensure the charcoal is stirred with the hot solution for 5-10 minutes before filtration. 3. Consider an alternative method like acid-base extraction to target impurities with different chemical properties.
Emulsion Forms During Acid-Base Extraction 1. Agitation during extraction was too vigorous. 2. The pH is close to the isoelectric point of the compound.1. Use gentle, swirling inversions instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. Ensure the pH is distinctly acidic (<2) or basic (>10) to fully protonate or deprotonate the molecule.

Workflow for Selecting a Purification Strategy

The following diagram outlines the decision-making process for purifying commercial 4-Methylanthranilic acid.

Purification_Workflow start Start: Commercial 4-Methylanthranilic Acid check_color Is the material visibly colored (> off-white)? start->check_color check_scale What is the scale? check_color->check_scale No recrystallize Method 1: Recrystallization with Activated Charcoal check_color->recrystallize Yes check_scale->recrystallize Medium (1-5g) acid_base Method 2: Acid-Base Extraction check_scale->acid_base Large (>5g) chromatography Method 3: Preparative Chromatography check_scale->chromatography Small (<1g) & High Purity Needed purity_analysis Purity Analysis (MP, HPLC, NMR) recrystallize->purity_analysis acid_base->purity_analysis chromatography->purity_analysis end Pure Product purity_analysis->end

Caption: Decision tree for selecting an appropriate purification method.

Detailed Purification Protocols

Method 1: Recrystallization from an Ethanol/Water System

This is the most common and effective method for general purification. It relies on the principle that 4-Methylanthranilic acid is soluble in hot ethanol but less soluble in cold water.[3][6]

Step-by-Step Protocol:

  • Place the crude 4-Methylanthranilic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil. Record this volume.

  • (Optional Decolorization Step) If the solution is colored, remove it from the heat, wait for boiling to cease, and add a spatula-tip of activated charcoal (approx. 100-200 mg).

  • Bring the solution back to a gentle boil and stir for 5 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Collect the hot filtrate in a clean Erlenmeyer flask.[5]

  • Slowly add hot water dropwise to the hot filtrate until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[5]

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under vacuum to obtain the purified product. Assess purity via melting point and HPLC.

Method 2: Purification via Acid-Base Extraction

This method exploits the amphoteric nature of the molecule to separate it from neutral impurities. The compound is soluble in an aqueous base (as the carboxylate salt) and an aqueous acid (as the ammonium salt) but insoluble in its neutral form.[6][7]

Acid_Base_Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Isolation start_mix Crude Product in Organic Solvent (e.g., EtOAc) add_base Extract with 1M NaOH (aq) start_mix->add_base aq_layer1 Aqueous Layer: Sodium 4-Methylanthranilate (Product) add_base->aq_layer1 org_layer1 Organic Layer: Neutral Impurities (Discard) add_base->org_layer1 add_acid Adjust Aqueous Layer to pH ~4-5 with 1M HCl aq_layer1->add_acid precipitate Precipitate: Pure 4-Methylanthranilic Acid add_acid->precipitate filter Filter, Wash with Water, and Dry precipitate->filter

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Protocol:

  • Dissolve the crude 4-Methylanthranilic acid in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and invert gently several times to mix, venting frequently. The product will move into the aqueous layer as its sodium salt.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.

  • Discard the upper organic layer, which contains the neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) while stirring until the pH reaches approximately 4-5. The 4-Methylanthranilic acid will precipitate out as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Dry the product under vacuum. This can be followed by a final recrystallization step if needed for ultimate purity.

References

dealing with polymerization of aminobenzoic acids during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Managing Polymerization During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with both immediate solutions and a deeper understanding of the challenges associated with storing and handling aminobenzoic acids. This resource is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement best practices in your laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by researchers.

Q1: My p-aminobenzoic acid (PABA) has turned yellow/brown. What happened?

A: Discoloration is a primary indicator of degradation.[1] p-Aminobenzoic acid is sensitive to light and air, and exposure can lead to oxidative processes and the formation of colored impurities or polymers.[1][2] This is a common sign that the material's purity may be compromised.

Q2: What are the ideal storage conditions for aminobenzoic acids?

A: To ensure stability, all aminobenzoic acid isomers should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[3][4][5][6] For p-aminobenzoic acid, specific recommendations often include protection from UV radiation and storage at temperatures between 15–25°C.[4] Some suppliers also recommend refrigeration and storage under an inert atmosphere for maximum stability.[7]

Q3: Can I still use aminobenzoic acid that has started to discolor or polymerize?

A: It is not recommended for use in sensitive applications where high purity is critical. The presence of polymers and degradation byproducts can interfere with your reactions, leading to inconsistent results and unexpected side products. For less sensitive applications, purification by recrystallization may be an option to recover the monomer.[8]

Q4: How can I assess the purity of my stored aminobenzoic acid?

A: A simple visual inspection for color change is the first step. For a quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are highly effective for determining purity and identifying degradation products.[8] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.[8]

Q5: Are all isomers (ortho-, meta-, para-) equally prone to polymerization?

A: While all isomers are susceptible to degradation, their reactivity can differ. p-Aminobenzoic acid (PABA) is well-documented to discolor and degrade upon exposure to light and air.[1][9] The position of the amino group influences the electronic properties of the molecule, which can affect its stability and the specific degradation pathways. Always consult the Safety Data Sheet (SDS) for the specific isomer you are using.

In-Depth Troubleshooting and Scientific Guide

This section provides a detailed exploration of the science behind aminobenzoic acid instability and offers comprehensive solutions.

1. The Mechanism: Why Aminobenzoic Acids Degrade

Aminobenzoic acids, particularly the para-isomer (PABA), are susceptible to degradation through oxidative and photochemical pathways. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) on the same aromatic ring creates a molecule that can be sensitive to environmental factors.

  • Oxidation: Exposure to atmospheric oxygen can initiate degradation, leading to discoloration.[1] This process can be accelerated by the presence of metal ion impurities, which can catalyze oxidation reactions.[10]

  • Photodegradation: UV light provides the energy to excite the molecule, leading to the formation of reactive species.[11] Studies on PABA have shown that irradiation in the presence of oxygen leads to rapid discoloration and the formation of various photoproducts, including hydroxylated and coupled species.[2]

Below is a simplified representation of the factors leading to degradation.

cluster_storage Storage Environment cluster_material Material Properties cluster_degradation Degradation Products UV_Light UV Light / Sunlight ABA Aminobenzoic Acid (Monomer) UV_Light->ABA Photodegradation Oxygen Air / Oxygen Oxygen->ABA Oxidation Heat Elevated Temperature Heat->ABA Accelerates Reactions Moisture Moisture Polymer Polymers & Oxidized Species ABA->Polymer Impurities Metal Ions / Contaminants Impurities->ABA Catalysis Discoloration Discoloration (Yellow/Brown) Polymer->Discoloration caption Factors leading to Aminobenzoic Acid degradation.

Caption: Factors leading to Aminobenzoic Acid degradation.

2. Proactive Storage and Handling Best Practices

Preventing polymerization starts with proper storage. The following table summarizes the recommended conditions based on supplier safety data sheets and scientific literature.

ParameterRecommendationRationaleSupporting Sources
Temperature 15–25 °C (or as specified by supplier)Prevents acceleration of degradation reactions.[4][6]
Light Store in amber or opaque containers.Prevents photodegradation initiated by UV light.[2][9][1][3][4][7]
Atmosphere Keep container tightly closed; consider storing under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric oxygen, a key reactant in oxidative degradation.[1][4][5][7]
Moisture Store in a dry place.Prevents hydrolysis and potential clumping, which can trap other contaminants.[4][6]
Purity Use high-purity grade material from a reputable supplier.Reduces the presence of catalytic impurities, such as metal ions.[10]
3. Troubleshooting Workflow: A Decision Guide

When faced with a suspect container of aminobenzoic acid, follow this logical workflow to make an informed decision.

start Start: Evaluate Aminobenzoic Acid Stock check_color Is the solid discolored (yellow, brown, etc.)? start->check_color check_solubility Does it dissolve as expected in the chosen solvent? check_color->check_solubility No consider_purification Is the application highly sensitive to purity? check_color->consider_purification Yes use_as_is Proceed with Experiment (Use As-Is) check_solubility->use_as_is Yes check_solubility->consider_purification No (Insoluble matter present) purify Purify by Recrystallization (See Protocol) consider_purification->purify No discard Discard and Procure New Stock consider_purification->discard Yes re_evaluate Re-evaluate Purity (e.g., via TLC/HPLC) purify->re_evaluate re_evaluate->use_as_is Purity Acceptable re_evaluate->discard Purity Unacceptable caption Troubleshooting workflow for stored Aminobenzoic Acid.

Caption: Troubleshooting workflow for stored Aminobenzoic Acid.

Experimental Protocols
Protocol 1: Purification of p-Aminobenzoic Acid by Recrystallization

This protocol is designed to purify discolored or partially polymerized p-aminobenzoic acid by removing colored impurities and polymers, which are often less soluble.

Materials:

  • Crude/discolored p-aminobenzoic acid

  • Ethanol

  • Deionized water

  • Activated carbon (optional, for heavy discoloration)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In a flask, add the crude p-aminobenzoic acid. Prepare a solvent mixture, typically ethanol and water.[8][10] Begin by adding a minimal amount of the solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.[8] Causality Note: Using the minimum amount of solvent ensures that the solution is saturated, maximizing the yield of purified crystals upon cooling.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated carbon. Reheat the mixture gently for a few minutes.[8] Causality Note: Activated carbon has a high surface area that adsorbs colored organic impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove insoluble impurities (and activated carbon, if used).[8] Causality Note: Pre-warming the funnel prevents the product from prematurely crystallizing during filtration.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.[8] The final product should be a white to off-white crystalline solid.

References

Technical Support Center: Optimizing Temperature Control for 2-Amino-4-methylbenzoic Acid Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 2-Amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) regarding this sensitive but crucial synthetic transformation. Precise temperature control is paramount to achieving high yield and purity while ensuring operational safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nitration of this compound, with a focus on the critical role of temperature.

Q1: What is the optimal temperature range for the nitration of this compound, and why is it so critical?

A1: The optimal temperature range for this reaction is typically between -10°C and 0°C.[1] Maintaining this low temperature is crucial for several reasons:

  • Controlling Exothermic Reaction: Nitration reactions are highly exothermic.[2][3] The amino group on the benzene ring makes it highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] Failure to dissipate the heat generated can lead to a rapid increase in reaction rate, creating a positive feedback loop known as a thermal runaway.[2]

  • Minimizing Side Reactions: Higher temperatures can promote over-nitration, leading to the formation of dinitro-derivatives.[4] Oxidation of the starting material is also a significant side reaction that can occur at elevated temperatures, often indicated by the reaction mixture turning dark brown or black.[1]

  • Ensuring Regioselectivity: While the amino and methyl groups are ortho, para-directing, and the carboxylic acid is meta-directing, the strongly acidic conditions of nitration protonate the amino group to form an anilinium ion, which is a meta-director.[1] Temperature can influence the equilibrium of this protonation and thus the final isomer distribution.

Q2: What are the signs of a thermal runaway, and what immediate actions should be taken?

A2: A thermal runaway is a dangerous situation where the reaction becomes uncontrollable.[2] Early warning signs include:

  • A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[2]

  • Vigorous evolution of brown-yellow fumes (nitrogen dioxide, NO₂), indicating decomposition.[2]

  • A rapid increase in pressure within the reaction vessel.[2]

  • A noticeable change in the color of the reaction mixture, often to dark brown or black.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[2]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity.[2] If the reaction continues to accelerate, consider immersing the reaction vessel in a larger ice-salt or dry ice-acetone bath for rapid cooling.[1]

  • Prepare for Quenching: Have a large volume of cold water or an appropriate quenching agent ready to halt the reaction if it becomes uncontrollable.[2]

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[1]

Q3: How does the method of adding the nitrating agent affect temperature control?

A3: The rate and method of addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) are critical for maintaining temperature control. The nitrating mixture should be added very slowly, drop-by-drop, to the solution of this compound in concentrated sulfuric acid.[1] This controlled addition ensures that the heat generated by the exothermic reaction can be effectively dissipated by the cooling system, preventing localized hot spots that can initiate a runaway reaction.[2] Vigorous stirring is also essential to ensure uniform temperature distribution throughout the reaction mass.[1][2]

Q4: Can impurities in the starting material or reagents affect the reaction's thermal stability?

A4: Yes, impurities can significantly impact the thermal stability of nitration reactions. Contaminants can lower the decomposition temperature of the nitro-compounds being formed.[2] For instance, certain metal nitrates can initiate the nitric oxidation of organic materials at temperatures as low as 140°C.[5] It is crucial to use high-purity starting materials and reagents to minimize the risk of unexpected exothermic events.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the nitration of this compound, with a focus on temperature-related problems.

Issue 1: The reaction temperature is consistently rising above 0°C despite cooling.
Potential Cause Corrective Action Preventative Measure
Addition rate of nitrating mixture is too fast. Immediately stop the addition of the nitrating mixture. Allow the temperature to stabilize within the desired range before resuming addition at a much slower rate.Add the nitrating mixture dropwise with continuous monitoring of the internal reaction temperature.[1]
Inadequate cooling bath. Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., -10°C to -5°C). An ice-salt bath is generally more effective than an ice-water bath.[1][6]Prepare a robust cooling bath with a mixture of ice and salt to achieve and maintain sub-zero temperatures.[1][6]
Poor heat transfer. Ensure the reaction flask is sufficiently immersed in the cooling bath and that the stirring is vigorous enough for efficient heat exchange.Use a reaction vessel of appropriate size and ensure the stirring mechanism provides good agitation.[2]
Issue 2: The reaction mixture has turned dark brown/black with excessive gas evolution.

This is a strong indication of a runaway reaction due to oxidation of the starting material.[1]

Immediate Actions:

  • Cease all reagent addition immediately. [2]

  • Apply maximum cooling. [1][2]

  • If the reaction is uncontrollable, evacuate and follow emergency protocols. [1]

Root Cause Analysis and Prevention:

  • Temperature Excursion: The most likely cause is a loss of temperature control. Review and reinforce all preventative measures outlined in Issue 1.

  • Localized Hot Spots: Inadequate stirring can lead to localized areas of high temperature.[2] Ensure the stirring is vigorous and consistent throughout the addition of the nitrating agent.

Issue 3: The yield of the desired nitro-product is low.
Potential Cause Troubleshooting Step
Side reactions due to poor temperature control. If the temperature exceeded the optimal range, side reactions such as oxidation and over-nitration likely occurred.[1][4] The product may be difficult to purify. For future runs, strictly adhere to the recommended temperature range.
Incomplete reaction. A reaction temperature that is too low or a reaction time that is too short can lead to incomplete conversion.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[1]
Product loss during work-up. When quenching the reaction by pouring it onto ice, ensure the product fully precipitates.[1] Wash the precipitate with cold water to minimize solubility losses.[1]

Section 3: Experimental Protocols and Visualization

Protocol 1: Preparation of the Nitrating Mixture

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8] This procedure must be performed in a chemical fume hood.[7]

  • In a clean, dry flask, place a calculated volume of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 0°C.[1]

  • Slowly, drop-by-drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with continuous stirring.[1]

  • Keep the prepared nitrating mixture in the ice-salt bath until it is ready for use.

Protocol 2: Nitration of this compound
  • Dissolve the this compound in concentrated sulfuric acid in a separate reaction flask.

  • Cool this solution to the target reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.[1]

  • With vigorous stirring, slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material.[1]

  • Continuously monitor the internal temperature of the reaction mixture with a thermometer and maintain it within the specified range throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction's progress via TLC.[1]

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to precipitate the crude product.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.[1]

Visualization of Key Relationships
Reaction Pathway ```dot

G cluster_reagents Reagent Preparation cluster_reaction Nitration Reaction This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel H2SO4 H2SO4 Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) H2SO4->Nitrating Mixture (HNO3 + H2SO4) HNO3 HNO3 HNO3->Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Reaction Vessel Slow, dropwise addition (-10°C to 0°C) Product Precipitation Product Precipitation Reaction Vessel->Product Precipitation Pour onto ice/water Purified Product Purified Product Product Precipitation->Purified Product Filtration & Washing

Caption: Decision workflow for managing a temperature excursion.

Section 4: References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from --INVALID-LINK--

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from --INVALID-LINK--

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from --INVALID-LINK--

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from --INVALID-LINK--

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from --INVALID-LINK--

  • Science made alive: Chemistry/Experiments. (n.d.). Violence of a nitration runaway. Retrieved from --INVALID-LINK--

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from --INVALID-LINK--

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • YouTube. (2020, February 13). Nitration Lab. Retrieved from --INVALID-LINK--

References

Technical Support Center: Solvent System Selection for 2-Amino-4-methylbenzoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate solvent system for the chromatographic analysis and purification of 2-Amino-4-methylbenzoic acid. It provides a structured approach through troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

I. Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of developing a successful chromatography method. This compound is an aromatic amino acid with distinct characteristics that govern its chromatographic behavior.[1]

  • Structure and Functional Groups: The molecule contains a benzene ring substituted with a carboxylic acid (-COOH) group, an amino (-NH2) group, and a methyl (-CH3) group.[1][2]

  • Amphoteric Nature: The presence of both an acidic carboxylic acid and a basic amino group makes it amphoteric.[1] Its net charge and, consequently, its polarity are highly dependent on the pH of the surrounding medium.[3][4][5]

  • Polarity: It is a polar compound, with its solubility being higher in water and other polar solvents.[1]

  • Chemical Formula: C8H9NO2[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common queries and problems encountered during the chromatographic separation of this compound.

FAQ 1: What is a suitable starting solvent system for Thin-Layer Chromatography (TLC) of this compound?

For polar compounds like this compound on a normal-phase silica gel plate, a mobile phase consisting of a mixture of a moderately polar and a non-polar solvent is a good starting point.[6][7]

Recommended Starting System: A mixture of ethyl acetate and hexane is a versatile choice. A 1:1 ratio is a reasonable starting point. The polarity can be fine-tuned by adjusting the ratio of these two solvents.[7]

Troubleshooting Common TLC Issues:

  • Problem: The spot remains at the baseline (Rf ≈ 0).

    • Causality: The mobile phase is not polar enough to overcome the strong interactions between the polar analyte and the polar silica gel stationary phase.[7][8]

    • Solution: Increase the polarity of the mobile phase. In an ethyl acetate/hexane system, this is achieved by increasing the proportion of ethyl acetate (e.g., 2:1 or 3:1 ethyl acetate:hexane).[6]

  • Problem: The spot travels with the solvent front (Rf ≈ 1).

    • Causality: The mobile phase is too polar, causing the analyte to have a much stronger affinity for the mobile phase than the stationary phase.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).

  • Problem: The spot appears as a streak (tailing).

    • Causality: This is a common issue with acidic or basic compounds on silica gel.[9] The amphoteric nature of this compound makes it prone to inconsistent ionization and strong interactions with the acidic silanol groups on the silica surface, leading to tailing.

    • Solution: Add a small amount of a modifier to the mobile phase to suppress ionization. For an acidic compound, adding 1-2% acetic acid to the mobile phase can protonate the carboxylate, reducing its interaction with the silica and resulting in a more defined spot.[9]

Experimental Protocol: TLC Solvent System Optimization

  • Prepare several developing jars with varying ratios of ethyl acetate and hexane (e.g., 1:2, 1:1, 2:1).

  • Prepare another set of jars with the same solvent ratios but with the addition of 1% acetic acid.

  • Spot a dilute solution of your this compound sample onto the baseline of several TLC plates.

  • Develop one plate in each of the prepared chambers.

  • Visualize the developed plates under a UV lamp (typically at 254 nm).

  • The optimal solvent system is the one that provides a compact, well-defined spot with an Rf value between 0.3 and 0.7.

FAQ 2: How do I translate my optimized TLC solvent system to Column Chromatography?

The solvent system that provides an ideal Rf value on TLC can be adapted for column chromatography. However, a slight adjustment is necessary.

Workflow for Adapting TLC to Column Chromatography:

HPLC_Method_Development cluster_Setup Initial Setup cluster_Optimization Optimization cluster_Validation Validation col Select C18 Column mob Mobile Phase: Water/Acetonitrile + 0.1% TFA col->mob det UV Detector @ 254 nm mob->det grad Optimize Gradient Profile det->grad ph Adjust pH if Peak Shape is Poor grad->ph Tailing/Fronting Peaks flow Adjust Flow Rate grad->flow High Backpressure shape Peak Shape ph->shape res Resolution flow->res rep Reproducibility shape->rep

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Amino-4-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methylbenzoic acid, also known as 4-methylanthranilic acid, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility as a versatile intermediate necessitates the development of efficient and scalable synthetic methodologies. This guide provides a comprehensive comparative analysis of several prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: From Halogenated Precursors - A Reliable and Direct Approach

This classical approach involves the carboxylation of a lithiated bromo-aniline derivative. It is a well-established method that offers a direct route to the target molecule.

Experimental Protocol: Synthesis from 2-Bromo-5-methylaniline

Step 1: Lithiation and Carboxylation of 2-Bromo-5-methylaniline

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methylaniline (10.0 g, 53.7 mmol) in 500 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 127 mL, 214.8 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Stir the resulting mixture at -78 °C for 1.5 hours.

  • Quench the reaction by carefully adding an excess of crushed dry ice (solid CO₂).

  • Allow the reaction mixture to warm to room temperature as the dry ice sublimes.

  • Add 200 mL of water and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1N hydrochloric acid.

  • Extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]

Yield: 4.8 g (59%) of a tan crystalline solid.[2]

Mechanistic Rationale

This synthesis hinges on the ortho-lithiation of the bromoaniline derivative. The bromine atom directs the lithium to the adjacent ortho position. The strongly basic tert-butyllithium deprotonates the C-H bond ortho to the bromine, forming an aryllithium intermediate. This highly nucleophilic species then readily attacks the electrophilic carbon of carbon dioxide to form a carboxylate salt, which upon acidic workup, yields the desired benzoic acid.

Route 2: The Hofmann Rearrangement - A Transformation from Phthalimides

The Hofmann rearrangement provides an elegant method for the synthesis of anthranilic acids from phthalimides. This route involves the oxidative rearrangement of an amide to an amine with the loss of a carbon atom.

Experimental Protocol: Synthesis from 4-Methylphthalimide

Step 1: Synthesis of 4-Methylphthalimide

This intermediate can be synthesized from 4-methyl-phthalic anhydride and ammonia or urea.

Step 2: Hofmann Rearrangement of 4-Methylphthalimide

  • In a well-ventilated fume hood, prepare a solution of sodium hypobromite by dissolving sodium hydroxide (8.0 g) in 30 mL of water in a flask, cooling it in an ice bath, and then slowly adding bromine (6.5 g). Stir until the bromine color disappears.

  • To this solution, add finely powdered 4-methylphthalimide (a plausible starting material, synthesis details for which are analogous to phthalimide synthesis) (5.9 g).

  • Add a solution of sodium hydroxide (5.5 g) in 20 mL of water.

  • Remove the ice bath and allow the temperature to rise. The reaction is exothermic. Maintain the temperature at approximately 70 °C for 10 minutes with stirring.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 8. This will precipitate any unreacted starting material. Filter if necessary.

  • Further acidify the filtrate with acetic acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from ethanol/water.

Expected Yield: Based on analogous Hofmann rearrangements of substituted phthalimides, yields in the range of 70-80% can be anticipated.[3][4]

Mechanistic Rationale

The Hofmann rearrangement proceeds through a series of well-defined steps.[5] First, the primary amide (in this case, derived from the phthalimide) is deprotonated by the base. The resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation generates a bromoamide anion, which undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine product.[5]

Route 3: Nitration and Reduction - A Two-Step Approach from Toluene Derivatives

This pathway involves the initial nitration of a suitable toluene derivative, followed by the reduction of the nitro group to an amine. This is a common and versatile strategy in aromatic chemistry.

Experimental Protocol: Synthesis from 2-Methyl-4-nitrobenzoic Acid

Step 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid

This intermediate can be synthesized by the oxidation of 4-nitro-o-xylene.[6] A typical procedure involves heating 4-nitro-o-xylene with nitric acid in the presence of catalysts like cobalt chloride and manganese acetate, achieving a yield of around 72%.[6]

Step 2: Reduction of 2-Methyl-4-nitrobenzoic Acid

  • In a round-bottom flask, dissolve 2-methyl-4-nitrobenzoic acid (5.0 g, 27.6 mmol) in 100 mL of ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.5 g).

  • The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator at elevated pressure (e.g., 50 psi).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, and yields greater than 90% can be expected for this reduction step.

Mechanistic Rationale

The key transformation in this route is the reduction of the aromatic nitro group. Catalytic hydrogenation is a surface-mediated reaction. The nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.

Comparative Analysis

ParameterRoute 1: From 2-Bromo-5-methylanilineRoute 2: Hofmann RearrangementRoute 3: Nitration and Reduction
Starting Material Availability Readily available, but can be more expensive.Requires synthesis of 4-methylphthalimide.Starts from relatively inexpensive toluene derivatives.
Number of Steps 12 (from 4-methylphthalimide)2 (from 4-nitro-o-xylene)
Overall Yield ~59%[2]Potentially 70-80%Potentially >65%
Reaction Conditions Cryogenic temperatures (-78 °C), organolithium reagent.Strong base, bromine, exothermic.Oxidation and high-pressure hydrogenation.
Safety Considerations Use of pyrophoric tert-butyllithium requires stringent anhydrous and inert atmosphere techniques.Bromine is highly corrosive and toxic. The reaction is exothermic and requires careful temperature control.Nitration involves strong acids. Hydrogenation at pressure requires specialized equipment.
Scalability Can be challenging to scale up due to the use of cryogenic temperatures and organolithium reagents.Scalable, but handling of bromine on a large scale requires specialized equipment.Both steps are amenable to industrial scale-up.

Visualizing the Synthetic Pathways

Route 1: From 2-Bromo-5-methylaniline

Route 1 start 2-Bromo-5-methylaniline step1 1. t-BuLi, Et2O, -78 °C 2. CO2 3. H3O+ start->step1 product This compound step1->product Route 2 start 4-Methylphthalimide step1 Br2, NaOH, H2O start->step1 product This compound step1->product Route 3 start 4-Nitro-o-xylene step1 Oxidation (e.g., HNO3, catalysts) start->step1 intermediate 2-Methyl-4-nitrobenzoic acid step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

References

A Senior Application Scientist's Guide to HPLC Method Validation for 2-Amino-4-methylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technically-grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-methylbenzoic acid, a key chemical intermediate. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, ensuring a robust and reliable analytical method.

The principles outlined here are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), which represent the global standard for analytical method validation.[1][2][3][4][5][6][7][8]

The "Why" Before the "How": Foundational Principles

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] For the quantification of this compound, this means the HPLC method must be proven to be specific, accurate, precise, and robust over a defined concentration range. This ensures that the data generated is reliable for making critical decisions in drug development and manufacturing.

The validation process is not a one-time event but part of a continuous lifecycle approach to analytical procedures, starting from method development and continuing throughout its use.[4]

Experimental Workflow and Key Validation Parameters

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Ongoing Monitoring Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Validation Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Suitability System Suitability Testing Robustness->Suitability Routine Use

Caption: Logical workflow for HPLC method validation.

Detailed Experimental Protocols and Rationale

Specificity: Ensuring the Method is Selective

Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][11][12][13][14] This is the foundational parameter; without it, you cannot be sure you are only measuring your compound of interest.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If quantifying in a drug product, analyze a placebo formulation (all excipients without the API) to check for interference.

  • Forced Degradation (Stress Studies): Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][12]

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Linearity and Range: Establishing a Proportional Response

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range.[4][9][15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][15][16][17]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[18]

  • Injection and Data Collection: Inject each standard solution in triplicate.

  • Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

ParameterAcceptance CriteriaRationale
Coefficient of Determination (R²) ≥ 0.998[15]Indicates a strong linear relationship between concentration and response.
Y-intercept Close to zeroA significant y-intercept may indicate systematic error.
Accuracy: Closeness to the True Value

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[4][6][19][20][21]

Experimental Protocol:

  • Spiked Samples: For an assay, prepare spiked samples by adding known amounts of this compound to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[17][21]

  • Analysis: Analyze the spiked samples and a control (un-spiked) sample.

  • Calculation: Calculate the percent recovery for each sample.

ParameterAcceptance CriteriaRationale
Percent Recovery 98.0% to 102.0%[19][20]Demonstrates that the method can accurately quantify the analyte in the sample matrix.
Precision: Measuring Agreement

Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][19][21] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[21][22]

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[21]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[21][22]

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (%RSD) ≤ 2.0%[19][20][22]Ensures the method provides consistent results under the same and slightly varied conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Limits

Why it's critical: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17][23][24][25] These are crucial for impurity analysis but are also good practice to establish for an assay.

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare and inject a series of increasingly dilute solutions of this compound.

  • Determine Signal-to-Noise (S/N) Ratio:

    • LOD: The concentration at which the S/N ratio is approximately 3:1.[21][23][24]

    • LOQ: The concentration at which the S/N ratio is approximately 10:1.[21][23][24]

ParameterTypical S/N RatioRationale
LOD ~3:1Establishes the lowest concentration at which the analyte can be detected.
LOQ ~10:1Establishes the lowest concentration that can be reliably quantified.
Robustness: Assessing Reliability with Small Changes

Why it's critical: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26][27][28][29]

Experimental Protocol:

  • Identify Critical Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Systematic Variation: Change one parameter at a time while keeping others constant and analyze a standard solution.

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Robustness_Parameters cluster_params Deliberate Variations cluster_responses Observed Effects Method HPLC Method MobilePhase Mobile Phase (Composition, pH) Method->MobilePhase FlowRate Flow Rate Method->FlowRate Temperature Column Temperature Method->Temperature RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Resolution Resolution MobilePhase->Resolution FlowRate->RetentionTime Temperature->RetentionTime Temperature->PeakShape

Caption: Key parameters varied during robustness testing.

System Suitability Testing: The Daily Check

Before any sample analysis, system suitability testing (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[1][30][31]

Typical SST Parameters:

  • Tailing Factor: Measures peak symmetry.

  • Theoretical Plates: Measures column efficiency.

  • Resolution: Measures the separation between adjacent peaks.

  • %RSD of Peak Area and Retention Time: For replicate injections of a standard.

Conclusion: A Foundation of Trustworthy Data

This guide provides a comprehensive framework for the validation of an HPLC method for the quantification of this compound. By understanding the scientific principles behind each validation parameter and adhering to established regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This rigorous approach is not merely a regulatory hurdle but a fundamental component of scientific integrity and product quality.

References

A Comparative Guide to the NMR Characterization of 2-Amino-4-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-Amino-4-methylbenzoic acid and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles that govern the spectral appearance of these molecules. We will explore how subtle changes in the molecular structure are reflected in the NMR data, offering a powerful tool for structural verification, purity assessment, and the study of molecular interactions.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted aromatic systems like this compound, NMR is indispensable for confirming the substitution pattern and the electronic effects of the functional groups on the aromatic ring.

Interpreting the NMR Spectrum of this compound

This compound (also known as 4-methylanthranilic acid) possesses a trisubstituted benzene ring. The three substituents—an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl group (-CH₃)—each exert a distinct electronic influence on the aromatic ring, which is directly observable in the ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

    • Aromatic Protons: The three protons on the aromatic ring will appear in the characteristic downfield region (typically 6.0-8.5 ppm). Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The electron-donating amino and methyl groups will shield nearby protons (shifting them upfield), while the electron-withdrawing carboxylic acid group will deshield them (shifting them downfield).

    • Methyl Protons: The -CH₃ group will appear as a singlet in the upfield region (around 2.0-2.5 ppm).

    • Amine Protons: The -NH₂ protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

    • Carboxylic Acid Proton: The acidic proton of the -COOH group is typically a broad singlet at a very downfield position (often >10 ppm) and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD, causing the signal to disappear.[1]

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[2]

    • Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts in the range of approximately 110-150 ppm. The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups.

    • Methyl Carbon: The carbon of the -CH₃ group will appear at a characteristic upfield position (around 20 ppm).

    • Carboxyl Carbon: The carbonyl carbon of the -COOH group is highly deshielded and will be found far downfield (typically >165 ppm).[2]

Predicted and Experimental NMR Data for this compound

The following table summarizes the expected and, where available, experimentally observed NMR chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-CH₃~2.2-2.4Singlet~20-22
Aromatic H-3~6.5-6.7Singlet or narrow doublet~115-118
Aromatic H-5~6.6-6.8Doublet~118-121
Aromatic H-6~7.6-7.8Doublet~128-131
-NH₂Broad, variableSingletN/A
-COOH>10, broadSinglet~168-172
Aromatic C-1 (-COOH)N/AN/A~110-113
Aromatic C-2 (-NH₂)N/AN/A~150-153
Aromatic C-3N/AN/A~115-118
Aromatic C-4 (-CH₃)N/AN/A~140-143
Aromatic C-5N/AN/A~118-121
Aromatic C-6N/AN/A~128-131

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Comparative Analysis: NMR of this compound Derivatives

To understand the influence of functional group modification, we will compare the NMR spectra of the parent acid with two common derivatives: its methyl ester and its N-acetylated form.

Case Study 1: Methyl 2-Amino-4-methylbenzoate

Esterification of the carboxylic acid to a methyl ester introduces a new methoxy group (-OCH₃).

  • ¹H NMR Changes:

    • The most significant change is the appearance of a new singlet around 3.8-3.9 ppm, corresponding to the three protons of the -OCH₃ group.[3]

    • The disappearance of the broad carboxylic acid proton signal (>10 ppm).

    • Minor shifts in the aromatic proton signals due to the change in the electronic nature of the C1 substituent from -COOH to -COOCH₃.

  • ¹³C NMR Changes:

    • A new peak in the upfield region (~52 ppm) for the methoxy carbon.[3]

    • A slight shift in the carbonyl carbon signal.

Case Study 2: 2-Acetamido-4-methylbenzoic Acid

N-acetylation converts the primary amine (-NH₂) to a secondary amide (-NHCOCH₃), which significantly alters its electronic properties.

  • ¹H NMR Changes:

    • Appearance of a new singlet around 2.1-2.3 ppm for the acetyl methyl protons (-COCH₃).

    • The broad amine proton signal is replaced by a sharper amide proton (-NH-) signal, often further downfield and potentially showing coupling to neighboring protons.

    • The aromatic protons will experience significant shifts. The acetamido group is less electron-donating than the amino group, leading to a general downfield shift of the aromatic signals.

  • ¹³C NMR Changes:

    • A new peak for the acetyl methyl carbon (~24 ppm).

    • A new peak for the amide carbonyl carbon (~169 ppm).

    • The chemical shift of the aromatic carbon attached to the nitrogen (C-2) will shift significantly.

Summary of Comparative NMR Data
Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound ~2.3 (-CH₃), 6.5-7.8 (Ar-H), >10 (-COOH)~21 (-CH₃), 110-153 (Ar-C), ~170 (-COOH)
Methyl 2-Amino-4-methylbenzoate ~2.3 (-CH₃), ~3.8 (-OCH₃), 6.5-7.8 (Ar-H)~21 (-CH₃), ~52 (-OCH₃), 110-152 (Ar-C), ~168 (-COOCH₃)
2-Acetamido-4-methylbenzoic acid ~2.2 (-COCH₃), ~2.4 (-CH₃), 7.0-8.2 (Ar-H), ~9-10 (-NH), >10 (-COOH)~21 (-CH₃), ~24 (-COCH₃), 115-145 (Ar-C), ~169 (-NHCO-), ~171 (-COOH)

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR is often sufficient, complex molecules or those with overlapping signals may require 2D NMR experiments for complete structural assignment.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other. For our target molecules, COSY would show correlations between the coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. For instance, it can link the methyl protons to the C-4 aromatic carbon and the C-3 and C-5 carbons.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete NMR characterization of a novel derivative of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY Inform 2D setup Assign Assign Signals H1->Assign C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlation) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) C13->HMBC C13->Assign COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure Integrate Data

Caption: Workflow for structural elucidation using NMR.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample (e.g., this compound) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic and amine protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers typically reference the residual solvent peak.

General NMR Data Acquisition

The following are general parameters for acquiring spectra on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

  • 2D HMBC:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

Conclusion

NMR spectroscopy provides a detailed and nuanced view of the molecular structure of this compound and its derivatives. By understanding the fundamental principles of chemical shift and coupling, and by comparing the spectra of related compounds, researchers can confidently verify structures and understand the electronic consequences of chemical modifications. The strategic application of 1D and 2D NMR techniques, following robust experimental protocols, forms the cornerstone of molecular characterization in modern chemical and pharmaceutical research.

References

A Comparative Guide to the Biological Activity of 2-Amino-4-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The positional isomerism of substituents on an aromatic ring is a fundamental concept in medicinal chemistry, profoundly influencing a molecule's physicochemical properties and, consequently, its biological activity. The aminomethylbenzoic acid scaffold, in particular, represents a versatile template for developing therapeutic agents. The precise arrangement of the amino, methyl, and carboxylic acid groups dictates the molecule's interaction with biological targets, leading to a diverse range of pharmacological profiles.

This guide provides a comparative analysis of the biological activities of 2-Amino-4-methylbenzoic acid and its structural isomers. While direct, head-to-head comparative studies with comprehensive quantitative data are not extensively available in the public domain, this document synthesizes findings from various independent studies to offer insights into their individual activities. We will explore their reported antimicrobial, anticancer, and anti-inflammatory potential, supported by available data, and discuss the underlying structure-activity relationships. Furthermore, this guide furnishes detailed, exemplary protocols for evaluating these biological activities, providing a framework for researchers to conduct their own comparative investigations.

Comparative Analysis of Biological Activities

The biological activities of aminomethylbenzoic acid isomers are diverse, ranging from antimicrobial and anticancer effects to applications as precursors for anti-inflammatory drugs. The position of the amino and methyl groups relative to the carboxylic acid is critical in defining these properties.

Antimicrobial and Antifungal Activity

Several isomers have shown promise as antimicrobial agents. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • 2-Amino-3-methylbenzoic acid: This isomer has demonstrated antifungal activity, notably against Aspergillus niger[1].

  • 3-Amino-5-methylbenzoic acid: This compound has a broad spectrum of activity, showing efficacy against bacteria such as Salmonella typhimurium, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis[2].

  • 4-Amino-2-methylbenzoic acid: This isomer exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, but is not effective against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa[3]. Its mode of action is linked to the inhibition of the neuraminidase enzyme[3].

Table 1: Summary of Reported Antimicrobial Activities

IsomerReported ActivityTarget OrganismsQuantitative Data
2-Amino-3-methylbenzoic acid AntifungalAspergillus niger[1]MIC values not specified in the available literature.
3-Amino-5-methylbenzoic acid AntibacterialS. typhimurium, S. aureus, B. subtilis, E. coli, M. tuberculosis[2]MIC values not specified in the available literature.
4-Amino-2-methylbenzoic acid Antibacterial (Gram-positive)S. aureus, S. pneumoniae[3]IC50 for neuraminidase inhibition not specified.

Note: The absence of standardized, comparative Minimum Inhibitory Concentration (MIC) data across all isomers makes a direct potency comparison challenging. The data presented is collated from individual studies.

Anticancer and Antitumor Activity

The potential of these isomers in oncology is an active area of research. Their mechanisms may involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

  • 2-Amino-5-methylbenzoic acid: This isomer has shown potent antitumor activity and inhibits the growth of cancer cells, including human liver cancer cells in vitro[4]. Its activity is associated with the inhibition of serine protease, an enzyme involved in tumor cell proliferation and metastasis[4].

  • 3-Amino-4-methylbenzoic acid: This compound is a key intermediate in the synthesis of the targeted cancer therapy drug Nilotinib[5]. It is also used to synthesize cyclopropamitosene compounds, which have potential antitumor activity[6].

  • 3-Amino-5-methylbenzoic acid: Has been shown to have activity against murine leukemia and L1210 cells[2].

Table 2: Summary of Reported Anticancer Activities

IsomerReported ActivityTarget/ApplicationQuantitative Data
2-Amino-5-methylbenzoic acid Antitumor, inhibits cancer cell growthHuman liver cancer cells (in vitro)[4]Specific IC50 values are not detailed in the available sources.
3-Amino-4-methylbenzoic acid Precursor to antitumor agentsIntermediate for Nilotinib and cyclopropamitosene compounds[5][6].Not applicable (used in synthesis).
3-Amino-5-methylbenzoic acid AnticancerMurine leukemia, L1210 cells[2]Specific IC50 values are not detailed in the available sources.

Note: The data on anticancer activity is largely qualitative or related to the synthetic utility of these isomers. Further studies with standardized assays like the MTT assay are needed for a quantitative comparison.

Role as Intermediates for Anti-inflammatory and Analgesic Drugs

Several isomers are pivotal building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. This highlights the importance of the aminomethylbenzoic acid scaffold in developing drugs for pain and inflammation management.

  • 2-Amino-6-methylbenzoic acid: Serves as an intermediate in the synthesis of various anti-inflammatory and analgesic drugs[7][8].

  • 3-Amino-2-methylbenzoic acid: Utilized as an intermediate for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications[9][10].

  • 4-Amino-3-methylbenzoic acid: A versatile intermediate for producing analgesics and anti-inflammatory drugs[11].

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for all aminomethylbenzoic acid isomers is lacking, we can infer some general principles from studies on substituted anthranilic acids (2-aminobenzoic acids)[1][2][4][12].

  • Position of the Amino Group: The position of the amino group is critical. In anthranilic acid derivatives, the ortho-amino group is a key feature for anti-inflammatory activity, as seen in NSAIDs like mefenamic acid. The amino group's ability to form hydrogen bonds and its electronic effects influence binding to target enzymes like cyclooxygenase (COX).

  • Position of the Methyl Group: The methyl group, being an electron-donating group, can influence the acidity (pKa) of the carboxylic acid and the basicity of the amino group. This, in turn, affects the molecule's ionization state at physiological pH, its ability to cross cell membranes, and its binding to target proteins. Steric hindrance from the methyl group can also play a role in receptor or enzyme binding. For instance, a methyl group ortho to the carboxylic acid may force it out of the plane of the benzene ring, affecting its interaction with a binding site.

  • Overall Electronic and Hydrophobic Character: The interplay of the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid group creates a unique electronic profile for each isomer. This influences the molecule's polarity and hydrophobicity, which are crucial for its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To facilitate further comparative research, we provide the following detailed, exemplary protocols for assessing the key biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol uses the broth microdilution method to determine the lowest concentration of an isomer that inhibits the visible growth of a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis P1 Prepare stock solutions of isomers in DMSO A1 Perform serial two-fold dilutions of isomers in MHB P1->A1 P2 Culture bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) P3 Adjust bacterial suspension to 0.5 McFarland standard A2 Inoculate wells with adjusted bacterial suspension P3->A2 A1->A2 I1 Incubate at 37°C for 18-24 hours A2->I1 A3 Include positive (bacteria only) and negative (broth only) controls I2 Add resazurin indicator and incubate for 2-4 hours I1->I2 I3 Determine MIC: lowest concentration with no color change (blue) I2->I3

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of each isomer in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Inoculate a loopful of Staphylococcus aureus (e.g., ATCC 29213) into 5 mL of Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the exponential growth phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture with fresh MHB to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the stock solution of an isomer to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 1.5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and broth (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add 20 µL of resazurin solution (0.015% w/v) to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating the inhibition of bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

This protocol assesses the effect of the isomers on the viability of cancer cells (e.g., human liver cancer cell line, HepG2).

MTT_Workflow S1 Seed HepG2 cells in a 96-well plate and allow to adhere overnight S2 Treat cells with various concentrations of isomers for 48-72 hours S1->S2 S3 Add MTT solution (5 mg/mL) to each well and incubate for 4 hours S2->S3 S4 Aspirate the medium and add DMSO to dissolve formazan crystals S3->S4 S5 Measure absorbance at 570 nm using a microplate reader S4->S5 S6 Calculate cell viability (%) and determine IC50 values S5->S6

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the isomers in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated cells as a control. Incubate for 48 or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The positional isomers of this compound exhibit a wide array of biological activities, underscoring the profound impact of molecular structure on function. While this guide consolidates the currently available information on their antimicrobial, anticancer, and synthetic utility as anti-inflammatory precursors, it also highlights a significant gap in the literature: the lack of direct, quantitative comparative studies. The provided protocols offer a standardized framework for researchers to bridge this gap. A systematic evaluation of these isomers using consistent assays will be invaluable for elucidating their structure-activity relationships and unlocking their full therapeutic potential. Such studies will undoubtedly pave the way for the rational design of novel drugs based on this versatile chemical scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Structural Similarity

In the realm of pharmaceutical development and chemical synthesis, the accurate quantification of isomers is a persistent challenge. Aminobenzoic acid, existing as three distinct positional isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—epitomizes this challenge.[1] These compounds, while sharing the same empirical formula, exhibit divergent physical, chemical, and biological properties.[2][3] For instance, 4-aminobenzoic acid is a well-known component in sunscreens for its UV-absorbing properties, while its isomers serve as crucial building blocks in the synthesis of dyes and pharmaceuticals.[1][2][4] Consequently, the ability to resolve and accurately quantify each isomer in the presence of the others is paramount for quality control, impurity profiling, and ensuring the safety and efficacy of final products.

This guide provides an in-depth comparison of the primary analytical techniques for separating and quantifying aminobenzoic acid isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for the cross-validation of these methods. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, which mandates that an analytical procedure must be demonstrated as fit for its intended purpose.[5][6]

Pillar 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, prized for its robustness and versatility in handling a wide array of compounds, including those that are non-volatile and thermally labile.

The "Why": Causality in Method Selection

The aminobenzoic acid isomers are zwitterionic and hydrophilic, making them challenging to retain on traditional reversed-phase (e.g., C18) columns.[1] Standard C18 columns primarily rely on hydrophobic interactions, which are weak for polar compounds like these, leading to poor retention and co-elution. To overcome this, mixed-mode chromatography is the superior choice.[2] This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. For aminobenzoic acids, a reversed-phase/cation-exchange column (like a Primesep 100 or Coresep 100) is highly effective.[1][4] The cation-exchange mechanism provides a strong, tunable interaction with the protonated amine group of the isomers, while the reversed-phase character interacts with the benzene ring, enabling fine-tuned separation based on subtle differences in their polarity and pKa values.[2]

Experimental Protocol: HPLC-UV
  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Primesep 100 (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). The precise gradient will depend on the specific resolution required but can start at 5% A and ramp to 40% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.[1]

    • Injection Volume: 5 µL.

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each isomer in a 50:50 mixture of methanol and water.

    • Create a mixed standard containing all three isomers at a concentration of 0.1 mg/mL each.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range. Filter all samples through a 0.45 µm syringe filter before injection.

  • Validation & Analysis:

    • Perform a system suitability test by injecting the mixed standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.

    • Construct a calibration curve using at least five concentration levels.

    • Inject the unknown samples and quantify using the calibration curve.

Workflow for HPLC Analysis of Aminobenzoic Acid Isomers

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Standards & Samples Dissolve Dissolve in Methanol/Water Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Load into vials Column Mixed-Mode Column Separation Autosampler->Column Detector UV Detection (230 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quantify Quantification vs. Calibration Curve CDS->Quantify Report Final Report Quantify->Report

Caption: HPLC-UV workflow for aminobenzoic acid isomer analysis.

Pillar 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile and semi-volatile compounds. Its application to aminobenzoic acid isomers requires a critical extra step due to their inherent chemical nature.

The "Why": The Imperative of Derivatization

Aminobenzoic acids are non-volatile solids with high melting points and polar functional groups (-COOH, -NH2). Direct injection into a hot GC inlet would lead to thermal decomposition rather than volatilization. Therefore, derivatization is mandatory . This process converts the polar functional groups into less polar, more volatile analogues. A common approach is esterification of the carboxylic acid group (e.g., with diazomethane or an alcohol under acidic conditions) followed by acylation of the amine group.[7] This chemical modification is the cornerstone of a successful GC method, allowing the isomers to traverse the GC column and be separated based on differences in their volatility and interaction with the stationary phase. The use of a nitrogen-phosphorus detector (NPD) provides high selectivity and sensitivity for these nitrogen-containing compounds.[7]

Experimental Protocol: GC-NPD
  • System Preparation: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet, a nitrogen-phosphorus detector (NPD), and an autosampler.

  • Derivatization (Sample Preparation):

    • To 1 mL of sample (dissolved in a suitable aprotic solvent like ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of both the carboxylic acid and amine groups.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Validation & Analysis:

    • Derivatize and inject a mixed standard of the three isomers to confirm separation and system suitability.

    • Construct a calibration curve using at least five concentrations of derivatized standards. The derivatization step must be performed consistently for all standards and samples.

    • Derivatize and inject unknown samples for quantification.

Workflow for GC Analysis of Aminobenzoic Acid Isomers```dot

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Start Sample in Aprotic Solvent Deriv Add BSTFA; Heat at 70°C Start->Deriv Cool Cool to RT Deriv->Cool Inject Inject Derivatized Sample Cool->Inject Column DB-5ms Capillary Column Separation Inject->Column Detector Nitrogen-Phosphorus Detector (NPD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quantify Quantification CDS->Quantify Report Final Report Quantify->Report

Caption: CE workflow for high-efficiency isomer separation.

Comparative Performance & Data Summary

The choice of method is dictated by the specific analytical need, balancing factors like speed, sensitivity, cost, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the analysis of aminobenzoic acid isomers or structurally similar compounds.

Parameter HPLC-UV (Mixed-Mode) GC-NPD (with Derivatization) Capillary Electrophoresis (CZE-UV)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0% (includes derivatization)< 3.0%
Limit of Detection (LOD) ~5-10 ng/mL~1-5 ng/mL~1-4 µM (~0.1-0.5 µg/mL) [8]
Key Advantages Robust, widely available, no derivatization needed, good for routine QC.High sensitivity and selectivity (especially with MS), excellent resolution.Extremely high separation efficiency, very low sample/reagent use, fast.
Key Disadvantages Moderate sensitivity, requires specialized mixed-mode columns for best results. [1]Derivatization is mandatory , which adds time, cost, and potential for error. [7]Sensitive to matrix effects, requires meticulous capillary conditioning for reproducibility.

Cross-Validation: Ensuring Methodological Consistency

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method, or when performed by different analysts, on different instruments, or in different laboratories. [9]This is a critical step during method transfer or when replacing an older method with a new one.

Protocol for Cross-Validation: HPLC vs. GC

Let's consider a scenario where a laboratory is transitioning from a validated HPLC-UV method to a new, more sensitive GC-NPD method for impurity profiling of aminobenzoic acid isomers.

  • Define Acceptance Criteria: Before starting, define the acceptable level of agreement between the two methods. For example, the results from the GC method must be within ±10% of the results from the HPLC method for a given sample, with a statistical analysis (e.g., a paired t-test) showing no significant difference (p > 0.05).

  • Sample Selection: Select a minimum of 5-10 representative samples, including production batches and stability samples, that cover the expected analytical range.

  • Parallel Analysis: Analyze each selected sample in triplicate using both the validated HPLC-UV method and the new GC-NPD method. The analyses should be performed by the same analyst on the same day if possible to minimize external variability.

  • Data Evaluation:

    • Tabulate the quantitative results (e.g., %w/w of each isomer) obtained from both methods for each sample.

    • Calculate the mean, standard deviation, and %RSD for the triplicate measurements from each method.

    • Calculate the percentage difference between the mean results of the two methods for each sample.

    • Perform a statistical evaluation (e.g., paired t-test or equivalence testing) to determine if there is a statistically significant bias between the methods.

This rigorous comparison ensures data continuity and confidence in the analytical results, which is a cornerstone of regulatory compliance and scientific integrity. [9][10]

References

A Comparative Guide to the Spectral Analysis of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control specialists, the unambiguous structural confirmation of substituted benzoic acids is a foundational requirement for advancing research and ensuring product integrity. 2-Amino-4-methylbenzoic acid, a key building block in the synthesis of various pharmaceuticals and materials, presents a unique analytical challenge due to the presence of multiple structural isomers. Misidentification can lead to significant downstream consequences, including failed syntheses, impure products, and misinterpreted biological data.

This in-depth technical guide provides a comprehensive walkthrough of the spectral analysis and interpretation of this compound. Moving beyond a simple data dump, this guide explains the causal relationships between molecular structure and spectral output. We will compare its spectral features directly with its closely related isomer, 2-Amino-5-methylbenzoic acid , to highlight the subtle yet critical differences that enable positive identification. The methodologies and interpretations presented herein are designed to serve as a self-validating system for robust compound characterization.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in analyzing this compound lies in differentiating it from its positional isomers, such as 2-Amino-3-methylbenzoic acid, 2-Amino-5-methylbenzoic acid, and 2-Amino-6-methylbenzoic acid. These compounds share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ), rendering mass spectrometry alone insufficient for definitive identification. Spectroscopic techniques that are sensitive to the local electronic environment of atomic nuclei and functional groups—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy—are indispensable.

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} caption { label="Fig 1: General workflow for the structural confirmation and comparative analysis of isomeric aminobenzoic acids." fontcolor="#202124" }

Mass Spectrometry: The First Step

Mass Spectrometry (MS) serves as the initial checkpoint in structural elucidation, primarily to confirm the molecular weight of the analyte.

Principle of the Technique

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the molecular ion (M⁺•) confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure.

Spectral Interpretation for this compound

The mass spectrum of this compound exhibits a prominent molecular ion peak (M⁺•) at m/z = 151 , consistent with its molecular weight.[1] Key fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[2] A significant fragment is often observed at m/z = 133 , corresponding to the loss of H₂O (M-18), a common fragmentation for ortho-substituted benzoic acids. Another major peak appears at m/z = 106 , resulting from the loss of the carboxyl group (•COOH).

Comparative Analysis: 2-Amino-5-methylbenzoic Acid

The EI-MS spectrum of the isomeric 2-Amino-5-methylbenzoic acid also shows a molecular ion peak at m/z = 151 .[3] Its fragmentation pattern is broadly similar, with key peaks at m/z = 133 and 106. This underscores the limitation of MS as a standalone technique for isomer differentiation; while it confirms the elemental composition, it does not definitively establish the substitution pattern on the aromatic ring.

Key Fragment (m/z) Proposed Identity This compound 2-Amino-5-methylbenzoic Acid
151[M]⁺•PresentPresent
134[M-OH]⁺MinorMinor
133[M-H₂O]⁺•PresentPresent
106[M-COOH]⁺PresentPresent

Table 1: Comparison of key mass spectrometry fragments for this compound and its 5-methyl isomer.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Principle of the Technique

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending). The frequency of absorption is characteristic of the bond type, its strength, and the atoms it connects, providing a unique "fingerprint" of the molecule's functional groups.

Spectral Interpretation for this compound

The solid-state IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.[4]

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded O-H group in the dimeric structure of carboxylic acids.

  • N-H Stretch (Amine): Two distinct sharp peaks are typically observed between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1650-1680 cm⁻¹ . The position is slightly lower than a typical aromatic acid due to intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-amino group.

  • C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ range.

Comparative Analysis: 2-Amino-5-methylbenzoic Acid

The IR spectrum of 2-Amino-5-methylbenzoic acid is very similar, as it contains the same functional groups.[5] It also exhibits the broad O-H stretch, the double N-H stretch, and the strong C=O stretch. Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) may exist due to different C-H bending modes arising from the altered substitution pattern, but these can be difficult to assign definitively without a reference standard. IR spectroscopy is excellent for confirming that the sample is an aminomethylbenzoic acid but, like MS, provides limited power for distinguishing between positional isomers.

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Presence in Both Isomers?
N-H Stretch (asymmetric & symmetric)3300 - 3500Yes
O-H Stretch (H-bonded)2500 - 3300 (broad)Yes
C-H Stretch (Aromatic)~3000 - 3100Yes
C-H Stretch (Methyl)~2850 - 2960Yes
C=O Stretch1650 - 1680Yes
C=C Stretch (Aromatic Ring)1450 - 1600Yes

Table 2: Key infrared absorption bands for aminomethylbenzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, including the differentiation of isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Principle of the Technique

NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei (most commonly ¹H and ¹³C) in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift, δ) is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.

¹H NMR Spectral Interpretation for this compound

The key to distinguishing the isomers lies in the aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum. The substitution pattern dictates the number of distinct aromatic protons and their splitting patterns (multiplicity), which arise from spin-spin coupling with adjacent protons.

For This compound , we expect three signals in the aromatic region:

  • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -COOH group. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is situated between H-6 and the methyl group. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.

  • H-3: This proton is ortho to the -COOH group and adjacent to the methyl group. It will appear as a singlet or a very finely split signal.

The electron-donating amino group and methyl group will shield the aromatic protons, shifting them to a lower chemical shift (upfield) compared to unsubstituted benzoic acid.

Comparative Analysis: ¹H NMR of 2-Amino-5-methylbenzoic Acid

The substitution pattern of 2-Amino-5-methylbenzoic acid results in a distinctly different ¹H NMR spectrum:

  • H-6: This proton is ortho to the -NH₂ group and meta to the methyl group. It will appear as a doublet .

  • H-4: This proton is meta to both the -NH₂ and -COOH groups. It will appear as a doublet of doublets .

  • H-3: This proton is ortho to the -COOH group and meta to the methyl group. It will appear as a doublet .

The clear difference in the predicted splitting patterns—particularly the presence of a singlet for H-3 in the 4-methyl isomer versus a doublet for H-3 in the 5-methyl isomer—provides an unambiguous method for differentiation.

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91740&t=l", label=""]; A [label="this compound"];

} caption { label="Fig 2: Structures of this compound and its isomer, 2-Amino-5-methylbenzoic acid." fontcolor="#202124" }

¹³C NMR Spectral Interpretation

In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[6]

  • This compound: Will show 8 distinct signals: one for the carboxyl carbon (δ ~170 ppm), six for the aromatic carbons (δ ~110-150 ppm), and one for the methyl carbon (δ ~20 ppm).

  • 2-Amino-5-methylbenzoic acid: Will also show 8 distinct signals in similar regions.

While the number of signals is the same, the precise chemical shifts of the aromatic carbons will differ due to the different positions of the substituents. These differences, though sometimes small, provide a secondary, powerful confirmation of the isomeric structure when compared against a reference database or a known standard.

Compound Aromatic Proton Signals Key Differentiating Feature
This compound ~δ 7.7 (d, 1H), 6.6 (dd, 1H), 6.5 (s, 1H)Presence of an aromatic singlet
2-Amino-5-methylbenzoic acid ~δ 7.6 (d, 1H), 7.0 (dd, 1H), 6.7 (d, 1H)Three distinct aromatic doublets/dd

Table 3: Predicted ¹H NMR comparison in the aromatic region (chemical shifts are estimates and may vary with solvent).

Experimental Protocols

To ensure data integrity and reproducibility, adherence to standardized protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is a general guideline for acquiring high-quality NMR spectra on a standard 400 MHz spectrometer.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminobenzoic acid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve both the acidic proton and the main compound structure, preventing signal broadening from exchange.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Number of Scans: 1024 or higher, as needed for signal-to-noise.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Protocol 2: Solid-State IR Sample Preparation (KBr Pellet Method)

This method is a classic and reliable way to obtain an IR spectrum of a solid sample.[8]

  • Preparation:

    • Gently grind ~1 mg of the aminobenzoic acid sample with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Collect the sample spectrum (typically an average of 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample and background spectra.

Conclusion and Recommendations

The structural elucidation of this compound requires a multi-technique approach, but ¹H NMR spectroscopy stands as the definitive arbiter for isomer identification . While mass spectrometry confirms molecular weight and IR spectroscopy verifies functional groups, only ¹H NMR provides the detailed connectivity information through chemical shifts and spin-spin coupling patterns necessary to unambiguously distinguish it from its positional isomers like 2-Amino-5-methylbenzoic acid.

For any researcher working with this compound or its derivatives, it is imperative to:

  • Confirm Molecular Weight: Use MS as an initial screening step.

  • Verify Functional Groups: Employ IR spectroscopy as a rapid check for the expected carboxylic acid and primary amine functionalities.

  • Establish Isomeric Identity: Rely on high-resolution ¹H NMR spectroscopy, paying close attention to the multiplicity and chemical shifts of the aromatic protons.

  • Cross-Reference: Whenever possible, compare all acquired spectra against a verified reference standard or a reliable spectral database for ultimate confidence.

By following this self-validating workflow, scientists can ensure the structural integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of analytical and purification methodologies for establishing the purity of 2-Amino-4-methylbenzoic acid (4-Methylanthranilic acid), a key building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of techniques to empower you to make informed decisions in your laboratory.

The Synthetic Landscape: Understanding Potential Impurities at the Source

A common and effective route to this compound involves the ortho-directed metalation of a protected aniline derivative, followed by carboxylation. A typical starting material for this synthesis is 2-bromo-5-methylaniline.[2] Understanding this synthetic pathway is crucial as it informs the potential impurity profile of the crude product.

The general synthesis procedure is as follows: 2-bromo-5-methylaniline is dissolved in an anhydrous etheral solvent and cooled to a low temperature (-78 °C). An organolithium reagent, such as tert-butyllithium, is then added to effect a lithium-halogen exchange, creating a reactive aryllithium species. This intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt. Acidic workup then yields the desired this compound.[2]

Based on this process, the following impurities can be anticipated:

  • Unreacted Starting Material: Incomplete lithiation or carboxylation can lead to the presence of residual 2-bromo-5-methylaniline in the final product.

  • Isomeric Byproducts: While the ortho-amino group directs the lithiation to the adjacent position, side reactions can occur. Potential isomeric impurities include other aminomethylbenzoic acids, arising from non-selective metalation.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., ether, ethyl acetate, pentane) and byproducts from the organolithium reagent can also be present.

A Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and desired throughput. We will compare three powerful and commonly used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer. A UV detector is used to monitor the eluent, and the response is proportional to the concentration of the compound.

Advantages:

  • Excellent for separating isomers and other closely related impurities.[3][4]

  • High sensitivity and accuracy for quantitative analysis.

  • Non-destructive, allowing for sample recovery if needed.

  • Robust and reproducible, making it ideal for routine quality control.

Limitations:

  • Requires a reference standard for the analyte and for each known impurity for accurate quantification.

  • May not detect impurities that lack a UV chromophore.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile: 0.02 M Ammonium Acetate (pH 4.0) (20:80 v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[8]
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a standard solution of a certified reference material of this compound at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the synthesized compound is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard in the reference chromatogram. Impurities can be quantified based on their peak areas relative to the main peak.

Method Validation:

For use in a regulated environment, this method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][9][10]

Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For aminobenzoic acids, derivatization is often necessary to increase their volatility.

Principle: The sample is first derivatized to make it more volatile (e.g., by esterification or silylation). The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Advantages:

  • Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

  • The mass spectrum provides structural information, which is invaluable for identifying unknown impurities.[11]

  • High sensitivity, capable of detecting trace-level impurities.

Limitations:

  • Requires derivatization for non-volatile compounds like this compound, which adds a step to the sample preparation and can be a source of variability.[12]

  • The high temperatures used in the injector and column can cause degradation of thermally labile compounds.

Derivatization (Esterification with Diazomethane):

Disclaimer: Diazomethane is toxic and explosive and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of methanol and diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10-15 minutes.

  • Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination Method

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Principle: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of a high-purity internal standard. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[2][14][15]

Advantages:

  • Provides an absolute measure of purity (mass fraction).[16]

  • Does not require a reference standard of the analyte.

  • Can be used to quantify both the main component and any NMR-active impurities in a single experiment.

  • Non-destructive.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Requires a high-purity, stable, and non-reactive internal standard with signals that do not overlap with the analyte signals.

  • Weighing errors can significantly impact the accuracy of the results.[14]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should be of high, certified purity.[2][17]

  • Add a sufficient volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program A simple 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128)

Data Analysis:

The purity of the analyte is calculated using the following equation:

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = integral value

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • P = purity of the standard

Summary Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSqNMR
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Magnetic Resonance
Primary Use Purity, Impurity ProfilingImpurity ID, VolatilesAbsolute Purity
Sensitivity HighVery HighModerate
Specificity HighVery HighHigh
Quantitative Relative (requires standards)Relative (requires standards)Absolute
Sample Prep SimpleDerivatization often neededSimple (accurate weighing is critical)
Throughput HighModerateModerate

A Comparative Guide to Purification Techniques

For most synthetic preparations, the crude this compound will require purification to remove the impurities discussed earlier. The two most common and effective methods for solid compounds are recrystallization and column chromatography.

Recrystallization: The Classic and Scalable Purification Method

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind. Insoluble impurities can be removed by hot filtration.

Advantages:

  • Can yield very high purity material, often exceeding what is achievable with column chromatography.[18]

  • Relatively simple and inexpensive to perform.

  • Highly scalable, making it suitable for both small and large quantities of material.

Limitations:

  • Finding a suitable solvent or solvent system can be time-consuming.

  • Not effective for separating impurities with similar solubility to the desired compound.

  • Can result in significant loss of product in the mother liquor.

  • Solvent Selection: Screen various solvents (e.g., water, ethanol, ethyl acetate, or mixtures) to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Column Chromatography: For Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Principle: The crude sample is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds that have a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus effecting separation.

Advantages:

  • Excellent for separating complex mixtures and impurities with similar solubility to the product.[19]

  • Can be used to purify non-crystalline solids (oils and gums).

Limitations:

  • More labor-intensive and time-consuming than recrystallization.

  • Requires larger volumes of solvent.

  • Can be less scalable than recrystallization.[18]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect the fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Overall workflow from synthesis to pure product.

Conclusion and Recommendations

Establishing the purity of synthesized this compound requires a multi-faceted approach that begins with an understanding of the synthetic route and its potential byproducts. For routine purity assessment and impurity profiling, a validated HPLC-UV method is the recommended workhorse technique. For the definitive identification of volatile impurities and structural confirmation of unknown byproducts, GC-MS is an invaluable complementary tool. For establishing the absolute purity of a batch to be used as a reference standard or in critical applications, qNMR is the gold standard.

In terms of purification, recrystallization should be the first method of choice due to its efficiency, scalability, and potential to yield highly pure material. Column chromatography is a powerful alternative for separating challenging mixtures or when recrystallization proves ineffective.

By judiciously selecting and combining these analytical and purification techniques, researchers and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.

References

The Three Faces of a Scaffold: A Comparative Study of Aminobenzoic Acids as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a foundational molecular scaffold is a decision that dictates the trajectory of a research program. Among the myriad of choices, the aminobenzoic acid framework stands out for its structural simplicity, synthetic versatility, and proven track record in a multitude of approved therapeutics. However, the seemingly subtle shift in the positional isomerism of the amino group—ortho, meta, or para—profoundly influences the molecule's physicochemical properties, biological activity, and ultimate therapeutic application. This guide provides an in-depth comparative analysis of ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA) as building blocks, offering field-proven insights and experimental data to inform rational drug design.

The Isomeric Influence: More Than Just a Positional Change

The distinct placement of the amino and carboxyl groups on the benzene ring is the primary determinant of the unique character of each aminobenzoic acid isomer. This positioning governs electronic effects, intramolecular interactions, and the overall three-dimensional shape, which in turn dictates how the molecule and its derivatives will interact with biological targets.[1]

Physicochemical Properties: A Tale of Three Isomers

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. The table below summarizes key parameters for the aminobenzoic acid isomers.

PropertyOrtho-Aminobenzoic Acid (Anthranilic Acid)Meta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146-148 °C174 °C187-189 °C
pKa (carboxyl) ~4.95~4.79~4.85[2]
pKa (amino) ~2.05~3.12~2.38[2]
Water Solubility 5.74 g/L (25 °C)5.9 g/L (20 °C)4.7 g/L (20 °C)[3]
LogP 1.210.960.83[2]

Note: The presented values are compiled from various sources and may show slight variations depending on the experimental conditions.

The ortho isomer, anthranilic acid, exhibits the lowest amino pKa, a consequence of the stabilizing intramolecular hydrogen bond between the amino and carboxyl groups. Conversely, PABA, with its para substitution, allows for greater electronic delocalization, influencing its distinct biological roles. Meta-aminobenzoic acid often presents intermediate properties. These fundamental differences are the bedrock upon which their divergent applications in medicinal chemistry are built.

Ortho-Aminobenzoic Acid (Anthranilic Acid): The Anti-Inflammatory Workhorse

Anthranilic acid is a privileged scaffold, most famously recognized as the core of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its derivatives have also demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4]

Mechanism of Action: COX Inhibition

The primary anti-inflammatory action of fenamates, such as mefenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1]

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Fenamates Fenamates (e.g., Mefenamic Acid) Fenamates->COX_Enzymes Inhibition

Caption: Mechanism of action of fenamate NSAIDs.

Featured Drug: Mefenamic Acid

Mefenamic acid is a widely prescribed NSAID for the treatment of pain and inflammation. Its synthesis is a classic example of leveraging the anthranilic acid scaffold.

Experimental Protocol: Synthesis of Mefenamic Acid

This protocol outlines a common synthetic route to mefenamic acid from 2-chlorobenzoic acid and 2,3-dimethylaniline.

  • Salt Formation: In a reaction vessel, dissolve 2-chlorobenzoic acid in a suitable non-proton polar solvent such as DMF. Add an acid-binding agent like sodium carbonate and heat to form the o-chlorobenzoate salt.

  • Condensation Reaction: To the salt mixture, add a catalyst (e.g., manganese acetate or copper powder) and 2,3-dimethylaniline. The reaction is heated to drive the condensation, forming the N-phenylanthranilic acid backbone.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified (e.g., with dilute sulfuric acid) to precipitate the mefenamic acid crude product.

  • Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield purified mefenamic acid.

Biological Evaluation: In Vitro COX Inhibition Assay

The anti-inflammatory potential of anthranilic acid derivatives can be quantified by their ability to inhibit COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. A solution of arachidonic acid (the substrate) is also prepared.

  • Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a heme cofactor in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of the enzyme activity.

Meta-Aminobenzoic Acid: The Underexplored Isomer

Of the three isomers, meta-aminobenzoic acid is the least therapeutically exploited.[1] While its specific pharmacological activities are not as well-documented as its ortho and para counterparts, studies have shown that it is absorbed via a carrier-mediated transport system, and its derivatives have been synthesized and evaluated for various biological activities, including as cholinesterase inhibitors.[4][5] The relative lack of blockbuster drugs derived from this scaffold presents a unique opportunity for novel drug discovery programs.

Synthetic Versatility

The meta-disposition of the functional groups allows for the synthesis of unique molecular geometries that are not accessible from the other two isomers. This can be advantageous in targeting protein binding pockets with specific spatial requirements.

MABA 3-Aminobenzoic Acid Derivatization Chemical Derivatization (e.g., acylation, esterification) MABA->Derivatization Novel_Scaffolds Novel Scaffolds with Unique 3D Geometry Derivatization->Novel_Scaffolds Target_Binding Interaction with Specific Protein Targets Novel_Scaffolds->Target_Binding Biological_Activity Potential Biological Activity (e.g., Enzyme Inhibition) Target_Binding->Biological_Activity

Caption: Drug discovery workflow for m-aminobenzoic acid.

Para-Aminobenzoic Acid (PABA): A Cornerstone of Medicinal Chemistry

Para-aminobenzoic acid is a prolific building block in drug discovery, forming the structural basis for a wide range of therapeutic agents.[6] Its derivatives have found applications as antibacterial agents (sulfonamides), local anesthetics, and even as components of anticancer drugs.[6][7]

Diverse Mechanisms of Action

The therapeutic diversity of PABA derivatives stems from their ability to interact with a variety of biological targets.

  • Antibacterials (Sulfonamides): Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, PABA, they disrupt this essential metabolic pathway.[1]

  • Local Anesthetics: PABA esters, such as benzocaine and procaine, function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses and producing a local anesthetic effect.

Featured Drug: Benzocaine

Benzocaine is a widely used topical local anesthetic. Its synthesis is a straightforward esterification of PABA.

Experimental Protocol: Synthesis of Benzocaine

  • Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in ethanol.

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period to drive the esterification reaction to completion.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the benzocaine into an organic solvent like diethyl ether.

  • Isolation and Purification: Evaporate the organic solvent to obtain crude benzocaine. Recrystallize the product from a suitable solvent to yield purified benzocaine.[8]

Biological Evaluation: In Vitro Antimicrobial Activity Assay

The antimicrobial efficacy of PABA derivatives can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli).

  • Serial Dilution: In a 96-well microtiter plate, prepare serial dilutions of the test compound in a suitable growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]

Conclusion: Strategic Scaffold Selection for Future Drug Discovery

The comparative analysis of aminobenzoic acid isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity.

  • Ortho-aminobenzoic acid remains a go-to scaffold for the development of anti-inflammatory agents, with a well-understood mechanism of action.

  • Meta-aminobenzoic acid represents an underexplored area of chemical space, offering exciting opportunities for the discovery of novel therapeutics with unique structural features.

  • Para-aminobenzoic acid continues to be a versatile and reliable building block for a diverse range of drug classes, a testament to its favorable physicochemical and biological properties.

By understanding the distinct characteristics of each isomer, drug discovery professionals can make more informed decisions in scaffold selection, ultimately accelerating the development of new and effective medicines. The experimental protocols provided herein serve as a practical guide for the synthesis and evaluation of aminobenzoic acid-based compounds, empowering researchers to further explore the vast potential of this remarkable chemical family.

References

A Comparative Guide to the Theoretical and Experimental Infrared Spectra of 2-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the characterization of pharmaceutical compounds and organic molecules, Infrared (IR) spectroscopy stands as a cornerstone analytical technique. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers an in-depth comparison of the theoretical and experimental IR spectra of 2-Amino-4-methylbenzoic acid, a key intermediate in various synthetic pathways. By juxtaposing a publicly available experimental spectrum with theoretically derived vibrational frequencies from analogous compounds, we aim to provide a comprehensive analytical framework for researchers.

The Significance of Correlating Experimental and Theoretical Spectra

The synergy between experimental and theoretical spectroscopic data is a powerful tool in modern chemical analysis. While experimental Fourier Transform Infrared (FTIR) spectroscopy provides real-world data on a sample, computational methods, such as Density Functional Theory (DFT), offer a theoretical framework for the precise assignment of vibrational modes. This dual approach allows for a more robust and confident structural elucidation. Discrepancies between the two can often highlight intermolecular interactions, such as hydrogen bonding, which are present in the solid state of the experimental sample but are not always accounted for in gas-phase theoretical calculations of a single molecule.

Experimental Methodology: Acquiring the Spectroscopic Fingerprint

The experimental IR spectrum of this compound referenced in this guide was obtained from the NIST Chemistry WebBook.[1] The data was collected on a solid sample, which is a crucial detail as intermolecular forces in the crystalline lattice can influence vibrational frequencies.

Experimental Protocol: Solid-State FTIR Spectroscopy

A typical procedure for acquiring a solid-state FTIR spectrum involves the following steps:

  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr), an IR-transparent salt. This mixture is then pressed into a thin, transparent pellet.

  • Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: A background spectrum of the pure KBr pellet is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis grind Grind Sample with KBr press Press into Pellet grind->press pellet Sample Pellet press->pellet background Record Background (KBr) sample Record Sample Spectrum background->sample process Process Data (Subtract Background) sample->process final_spectrum Final IR Spectrum process->final_spectrum pellet->sample

Figure 1: A generalized workflow for acquiring a solid-state FTIR spectrum.

Theoretical Approach: Predicting Vibrational Frequencies

Based on these analogous studies, we can compile a set of expected vibrational frequencies for the key functional groups of this compound. It is standard practice in such theoretical calculations to apply a scaling factor to the computed harmonic frequencies to better match the anharmonicity of real vibrations.

Figure 2: Key functional groups of this compound.

Comparative Analysis of Vibrational Modes

The table below presents a comparison of the experimental IR absorption bands for this compound with the expected theoretical ranges for its key functional groups, derived from computational studies of analogous molecules.

Vibrational ModeExpected Theoretical Range (cm⁻¹)Experimental (NIST) (cm⁻¹)Assignment and Analysis
O-H Stretching (Carboxylic Acid) 3300 - 2500 (broad)Broad absorption centered around 3000This very broad band is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, commonly observed in the solid state.
N-H Stretching (Amino Group) 3500 - 3300~3480 (asymmetric), ~3370 (symmetric)The two distinct peaks correspond to the asymmetric and symmetric stretching vibrations of the primary amine. Their positions are consistent with a free or weakly hydrogen-bonded amino group.
C-H Stretching (Aromatic & Methyl) 3100 - 3000 (aromatic), 3000 - 2850 (methyl)Multiple weak bands in the 3100-2850 regionThese absorptions are typical for C-H stretches in the aromatic ring and the methyl group.
C=O Stretching (Carboxylic Acid) 1730 - 1700~1680This strong absorption is a hallmark of the carbonyl group in a carboxylic acid. The position suggests conjugation with the aromatic ring and potential involvement in hydrogen bonding.
N-H Bending (Amino Group) 1640 - 1550~1620This band is attributed to the scissoring (bending) vibration of the N-H bonds in the amino group.
C=C Stretching (Aromatic Ring) 1600 - 1475~1600, ~1570, ~1520Aromatic rings typically exhibit several bands in this region due to the stretching of the carbon-carbon double bonds within the ring.
C-O Stretching (Carboxylic Acid) 1300 - 1200~1250This strong band arises from the stretching of the C-O single bond in the carboxylic acid group.
C-N Stretching 1350 - 1250~1300This absorption is characteristic of the stretching vibration of the bond between the aromatic ring and the amino group.
O-H Bending (Carboxylic Acid) 950 - 900 (out-of-plane)~920This broad absorption is characteristic of the out-of-plane bending of the hydroxyl group in a carboxylic acid dimer.
C-H Bending (Aromatic) 900 - 690 (out-of-plane)Multiple bands in this regionThe pattern of these out-of-plane bending vibrations can often provide information about the substitution pattern of the aromatic ring.

Discussion: Bridging Theory and Experiment

The comparison reveals a strong correlation between the experimental spectrum and the theoretically expected vibrational frequencies. The broadness of the experimental O-H stretching band is a clear indicator of the strong intermolecular hydrogen bonding that occurs in the solid state, a feature not typically captured in standard gas-phase monomer calculations. The positions of the N-H and C=O stretching vibrations are also consistent with a molecule that can participate in hydrogen bonding.

The "fingerprint" region (below 1500 cm⁻¹) of the experimental spectrum shows a complex pattern of bands, as expected for a molecule of this complexity. While a detailed one-to-one assignment in this region is challenging without a specific theoretical calculation for this exact molecule, the observed bands are consistent with the various bending and stretching modes of the aromatic ring, methyl, and carboxylic acid groups.

Conclusion

This guide demonstrates the utility of comparing experimental IR spectra with theoretical predictions, even when a direct theoretical spectrum for the molecule of interest is not available. By leveraging data from closely related analogs, a robust and insightful analysis of the experimental spectrum of this compound can be achieved. This approach provides a high degree of confidence in the assignment of key functional groups and offers insights into the intermolecular interactions present in the sample. For drug development professionals and researchers, this comparative methodology is an invaluable tool for structural verification and the interpretation of spectroscopic data.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-4-methylbenzoic Acid in Reaction Mixtures: A Comparative Analysis of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries, the accurate quantification of intermediates like 2-Amino-4-methylbenzoic acid is paramount. This aromatic amino acid serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Monitoring its concentration in a reaction mixture is critical for determining reaction kinetics, yield, and purity, ultimately ensuring the final product's quality and safety.

This guide provides an in-depth, objective comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative performance data to empower you to select the most suitable method for your specific analytical needs. The integrity of any analytical data relies on a validated method; therefore, all discussions are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: The Reaction Mixture Matrix

A reaction mixture is a complex environment.[4][5][6] Beyond the analyte of interest (this compound), it contains starting materials, reagents, catalysts, by-products, and the solvent system. This "matrix" can significantly interfere with the analysis, potentially leading to inaccurate quantification.[4][5][7] Therefore, the chosen analytical method must be specific enough to distinguish and quantify the analyte amidst these other components. Furthermore, proper sample preparation is a critical first step to minimize these matrix effects.[4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is arguably the most widely used analytical technique in the pharmaceutical industry for its robustness, versatility, and high resolving power.[2][3] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a molecule like this compound, which possesses a UV-absorbing aromatic ring, UV detection is a straightforward and sensitive approach.[9][10]

Principle of HPLC-UV Analysis

In a reversed-phase HPLC setup (the most common mode), a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. Its retention time is a characteristic feature that aids in its identification. The UV detector measures the absorbance of the eluent at a specific wavelength as it exits the column. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification based on a calibration curve.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Quench a small, accurately measured aliquot of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B), for example, in a 70:30 (v/v) isocratic elution. The acidic mobile phase ensures that the carboxylic acid and amino groups are protonated, leading to consistent retention and peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set to the maximum absorbance of this compound (typically around 240-254 nm).

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Analysis:

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound by its retention time.

  • Quantify the concentration using the peak area and the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Result Quantify->Result Final Concentration GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Extract Solvent Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Injection into GC Derivatize->Inject Derivatized Sample Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Integrate Integrate SIM Peak Area TIC->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Result Quantify->Result Final Concentration UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution with Solvent Sample->Dilute Measure Measure Sample Absorbance at λmax Dilute->Measure Diluted Sample Blank Measure Blank (Solvent) Blank->Measure Quantify Quantify using Beer-Lambert Law Measure->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Result Result Quantify->Result Final Concentration

References

A Comparative Guide to the Physicochemical Properties of 2-Amino-4-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, impacting everything from its solubility and reactivity to its biological activity. This guide provides an in-depth comparison of 2-Amino-4-methylbenzoic acid and its key positional isomers, offering both a comprehensive data summary and the experimental rationale for their characterization.

The isomers under consideration—3-Amino-4-methylbenzoic acid, 4-Amino-2-methylbenzoic acid, 5-Amino-2-methylbenzoic acid, 2-Amino-5-methylbenzoic acid, 2-Amino-6-methylbenzoic acid, and 4-Amino-3-methylbenzoic acid—all share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ). However, the spatial arrangement of the amino (-NH₂) and methyl (-CH₃) groups relative to the carboxylic acid (-COOH) function profoundly influences their intermolecular interactions and, consequently, their physical and chemical behaviors.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomers. This data is crucial for designing experimental conditions, predicting biological behavior, and developing analytical methods.

PropertyThis compound3-Amino-4-methylbenzoic acid4-Amino-2-methylbenzoic acid5-Amino-2-methylbenzoic acid2-Amino-5-methylbenzoic acid2-Amino-6-methylbenzoic acid4-Amino-3-methylbenzoic acid
Melting Point (°C) 171 (dec.)[1]164-168[2][3]160-165195-199[4]175 (dec.)[5]128-130 (dec.)[1]164-172[6]
Boiling Point (°C) Not Available363.0 ± 30.0 (Predicted)Not AvailableNot Available317[7]Not AvailableNot Available
Water Solubility Poorly solubleVery soluble[2]Slightly solubleSoluble in polar solvents[8]Very soluble[7]Slightly solubleSlightly soluble
pKa (Carboxylic Acid) Not AvailableNot AvailableNot AvailableNot AvailableNot Available2.71[9]Not Available
pKa (Amino Group) Not AvailableNot AvailableNot AvailableNot AvailableNot Available4.62[9]Not Available
logP (Octanol/Water) 1.8 (Predicted)1.24 (Predicted)1.1 (Predicted)1.1 (Predicted)1.8 (Predicted)[10]Not Available0.8 (Predicted)

The "Why": Interpreting the Isomeric Differences

The variations observed in the table are not random; they are a direct consequence of the interplay between electronic and steric effects imposed by the substituent positions.

  • Melting Point: The melting point is a reflection of the strength of the crystal lattice. Symmetrical molecules often pack more efficiently, leading to higher melting points. For instance, the significant difference in melting points between the isomers highlights the varied intermolecular hydrogen bonding and van der Waals forces that arise from the different placements of the amino and methyl groups.

  • Solubility: The solubility in water is governed by the ability of the molecule to form hydrogen bonds with water molecules. The exposed nature of the polar amino and carboxylic acid groups in some isomers, like 3-Amino-4-methylbenzoic acid and 2-Amino-5-methylbenzoic acid, likely contributes to their higher water solubility compared to others where these groups might be more sterically hindered.[2][7]

  • pKa: The acidity of the carboxylic acid (lower pKa) and the basicity of the amino group (related to the pKa of its conjugate acid) are influenced by the electronic effects of the other substituents. An electron-donating group like a methyl group will generally decrease the acidity of the carboxylic acid (increase its pKa) and increase the basicity of the amino group. The relative positions of these groups determine the magnitude of these effects through inductive and resonance contributions. For 2-Amino-6-methylbenzoic acid, the proximity of the methyl group to the carboxylic acid could sterically hinder solvation of the carboxylate anion, affecting its pKa.[9]

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. The position of the polar amino group and the nonpolar methyl group will influence the overall polarity of the molecule, thereby affecting its partitioning between a nonpolar solvent like octanol and water.

Experimental Protocols for Physicochemical Characterization

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. The capillary method is a common and straightforward technique for this determination.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer or with an integrated digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially high and broad melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Heat Heat in Apparatus Load->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Melting Point Determination Workflow
Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For solids in liquids, this is typically determined by equilibrating an excess of the solid with the solvent and then measuring the concentration of the dissolved solid.

Methodology:

  • Equilibration: An excess amount of the solid isomer is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

  • Agitation: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of the isomer in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

Causality Behind Experimental Choices: Maintaining a constant temperature is critical as solubility is highly temperature-dependent. Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility. The chosen analytical method must be sensitive and specific to the compound of interest to ensure accurate concentration measurement.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp. Add->Agitate Separate Separate Solid & Liquid Agitate->Separate Analyze Analyze Solute Concentration Separate->Analyze

Solubility Determination Workflow
pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which an acid is 50% dissociated. For molecules like amino acids with both acidic and basic groups, there will be multiple pKa values. Potentiometric titration is a classic and reliable method for pKa determination.

Methodology:

  • Solution Preparation: A known concentration of the amino acid isomer is dissolved in water.

  • Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (for the carboxylic acid) is found at the midpoint of the first buffer region, and the pKa of the conjugate acid of the amino group is at the midpoint of the second buffer region.

Causality Behind Experimental Choices: The use of a strong acid or base as the titrant ensures a complete reaction with the acidic and basic groups of the analyte. Slow, incremental addition of the titrant allows the solution to reach equilibrium before each pH measurement, which is essential for constructing an accurate titration curve.

logP Determination

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. logP is the base-10 logarithm of this ratio. The shake-flask method is the traditional approach for its determination.

Methodology:

  • Solvent Saturation: Octanol is saturated with water, and water is saturated with octanol to create the two immiscible phases.

  • Partitioning: A known amount of the isomer is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the isomer between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the isomer in each phase is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and the logP is then determined.

Causality Behind Experimental Choices: Pre-saturating the solvents is necessary because octanol and water have some mutual solubility. This step ensures that the volumes of the two phases do not change significantly during the partitioning process, which would affect the concentration measurements. The choice of analytical technique depends on the concentration range and the chromophoric properties of the compound.

Conclusion

The physicochemical properties of this compound and its isomers are highly dependent on the substitution pattern on the benzene ring. These differences, which can be rationalized by considering electronic and steric effects, have significant implications for the practical application of these compounds in research and industry. By employing standardized and well-understood experimental protocols, researchers can obtain reliable data to guide their synthetic strategies, formulation development, and biological evaluations. This guide serves as a foundational resource for understanding and characterizing these important chemical entities.

References

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